molecular formula C9H10BrN3 B1241374 IMMETHRIDINE HYDROCHLORIDE CAS No. 87976-03-2

IMMETHRIDINE HYDROCHLORIDE

Katalognummer: B1241374
CAS-Nummer: 87976-03-2
Molekulargewicht: 240.10 g/mol
InChI-Schlüssel: XAOXYOKDVRPLBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-imidazol-5-ylmethyl)pyridine is a member of pyridines.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

87976-03-2

Molekularformel

C9H10BrN3

Molekulargewicht

240.10 g/mol

IUPAC-Name

4-(1H-imidazol-5-ylmethyl)pyridine;hydrobromide

InChI

InChI=1S/C9H9N3.BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;/h1-4,6-7H,5H2,(H,11,12);1H

InChI-Schlüssel

XAOXYOKDVRPLBH-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CC2=CN=CN2

Kanonische SMILES

C1=CN=CC=C1CC2=CN=CN2.Br

Piktogramme

Irritant

Herkunft des Produkts

United States

Foundational & Exploratory

Introduction: Unveiling Immethridine, a Precision Tool for H3 Receptor Interrogation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Research Applications of Immethridine: A Selective Histamine H3 Receptor Agonist

Immethridine is a potent and highly selective small molecule agonist for the histamine H3 receptor (H3R).[1][2] Primarily available in its dihydrobromide or hydrobromide salt forms for research, its defining characteristic is its remarkable selectivity, making it an invaluable tool for isolating and studying the specific functions of the H3R in complex biological systems.[3][4] With a pEC50 value of 9.74 and a Ki of 0.85 nM for the H3 receptor, it demonstrates approximately 300-fold greater selectivity for H3R over the H4 receptor and negligible affinity for H1 and H2 receptors at concentrations up to 10 μM.[3][4][5] This precision allows researchers to confidently attribute observed effects to the specific activation of the H3 receptor, a critical requirement for robust scientific inquiry.

This guide provides an in-depth exploration of Immethridine's mechanism of action and its application in key research areas, offering both the theoretical framework and practical methodologies for its use in the laboratory.

Section 1: The Histamine H3 Receptor: A Master Regulator of Neurotransmission and Immunity

To appreciate the utility of Immethridine, one must first understand its target. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor on histaminergic neurons.[6][7] When activated by histamine, it initiates a negative feedback loop, inhibiting further synthesis and release of histamine.[7]

Beyond its role as an autoreceptor, the H3R also functions as a heteroreceptor on a wide variety of non-histaminergic neurons.[8] In this capacity, it modulates the release of several key neurotransmitters, including:

  • Acetylcholine

  • Dopamine

  • Serotonin

  • Noradrenaline

  • Glutamate

Activation of these H3 heteroreceptors is generally inhibitory, leading to a decrease in the release of these neurotransmitters.[6][7] This positions the H3R as a critical node for integrating and fine-tuning communication across different neuronal systems. While predominantly found in the central nervous system (CNS), H3 receptors are also expressed on various peripheral cells, including dendritic cells (DCs), hinting at their role in modulating immune responses.[3][9]

Signaling Pathway

Upon agonist binding, the H3R couples to the Gi/o family of G proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of calcium ion channels, which collectively suppresses neurotransmitter release.[6]

H3R_Signaling Immethridine Immethridine (Agonist) H3R Histamine H3 Receptor (GPCR) Immethridine->H3R Binds G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx ATP ATP ATP->AC Neurotransmitter_Release Neurotransmitter Release Inhibition cAMP->Neurotransmitter_Release Modulates Ca_influx->Neurotransmitter_Release Reduced influx leads to

Caption: H3R signaling cascade initiated by an agonist like Immethridine.

Section 2: Key Research Application: Immunomodulation in Autoimmune Disease Models

A significant application of Immethridine is in the study of autoimmune diseases, particularly using the Experimental Autoimmune Encephalomyelitis (EAE) mouse model for multiple sclerosis (MS).[10]

Scientific Rationale

The rationale for investigating an H3R agonist in an MS model stems from observations that H3R-knockout mice develop a more severe form of EAE.[3] This suggests that endogenous H3R signaling plays a protective or modulatory role in the disease's progression. Researchers hypothesized that enhancing this signaling with a potent agonist like Immethridine could suppress the pathological immune response. The primary cellular target in this context is the dendritic cell (DC), a crucial antigen-presenting cell (APC) that orchestrates the T-cell response driving CNS inflammation in EAE.[3]

Experimental Workflow: Investigating Immethridine in EAE

The following workflow outlines a typical experiment to assess the therapeutic potential of Immethridine in EAE.

EAE_Workflow cluster_induction EAE Induction & Treatment cluster_assessment Disease Assessment cluster_analysis Immunological Analysis Induction 1. EAE Induction (Mice immunized with MOG35-55 peptide) Treatment 2. Treatment Regimen (e.g., Day 8 post-immunization) Induction->Treatment Group_A Control Group (PBS injection, i.p.) Treatment->Group_A Group_B Immethridine Group (15 mg/kg, i.p.) Treatment->Group_B Scoring 3. Daily Clinical Scoring (Monitor paralysis, weight loss) Group_A->Scoring Group_B->Scoring Histology 4. Histology (Day 21) (Spinal cord analysis for inflammation & demyelination) Scoring->Histology Splenocytes 5. Isolate Splenocytes Histology->Splenocytes FACS 6a. FACS Analysis (Th1, Th17, DC surface markers like CD40, CD86) Splenocytes->FACS Cytokine 6b. Cytokine Profiling (RT-PCR, ELISA for IFN-γ, IL-17A, IL-12) Splenocytes->Cytokine DC_Function 6c. DC Function Assays (Antigen presentation, T-cell co-culture) Splenocytes->DC_Function

Caption: Experimental workflow for evaluating Immethridine in the EAE model.

Detailed Experimental Protocol

This protocol is a synthesized example based on published methodologies.[3][10] Researchers must adapt it to their specific laboratory conditions and institutional guidelines.

  • EAE Induction: Female C57BL/6 mice (8-10 weeks old) are immunized subcutaneously with an emulsion containing MOG35-55 peptide and Complete Freund's Adjuvant (CFA). On day 0 and day 2 post-immunization, mice receive an intraperitoneal (i.p.) injection of pertussis toxin.

  • Treatment Administration: Beginning on day 8 post-immunization, mice are divided into control and treatment groups.

    • Control Group: Receives i.p. injections of Phosphate-Buffered Saline (PBS) every other day.

    • Immethridine Group: Receives i.p. injections of Immethridine dihydrobromide (15 mg/kg) every other day.

  • Clinical Assessment: Mice are weighed and scored daily for clinical signs of EAE on a scale of 0-5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb paralysis, 5=moribund).

  • Histological Analysis: At a predetermined endpoint (e.g., day 21), mice are euthanized. Spinal cords are harvested, fixed, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory infiltrates and Luxol Fast Blue (LFB) to assess demyelination.

  • Flow Cytometry (FACS): Splenocytes are harvested and stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD11c, CD40, CD86) and intracellular cytokines (IFN-γ for Th1 cells, IL-17A for Th17 cells) to quantify immune cell populations.

  • Dendritic Cell Function Assay: Bone marrow-derived dendritic cells (BMDCs) are cultured.

    • Cytokine Secretion: BMDCs are stimulated with lipopolysaccharide (LPS) in the presence or absence of Immethridine (1 μM). Supernatants are collected and analyzed by ELISA for cytokines like IL-12 and IL-6.[3]

    • Antigen Presentation: MOG-pulsed DCs (treated with Immethridine or vehicle) are co-cultured with MOG-specific CD4+ T cells. T-cell proliferation is measured via an MTT assay.[3]

Data Presentation: Summarized Findings

The following table summarizes the typical quantitative outcomes from such studies.

Parameter MeasuredControl Group (EAE + Vehicle)Immethridine-Treated Group (EAE + Immethridine)Implication
Peak Clinical Score ~3.5 (Hind limb paralysis)~1.5 (Limp tail/mild weakness)Immethridine alleviates disease severity.[3]
Inflammatory Infiltrates ExtensiveSignificantly ReducedSuppresses CNS inflammation.[3]
% Th1 Cells (IFN-γ+) HighSignificantly LowerInhibits pro-inflammatory T-cell differentiation.[10]
% Th17 Cells (IL-17A+) HighSignificantly LowerInhibits pro-inflammatory T-cell differentiation.[10]
DC CD86 Expression (MFI) HighSignificantly LowerInhibits DC maturation and co-stimulation.[3]
DC IL-12 Secretion HighSignificantly LowerSkews away from Th1-polarizing cytokine production.[3]
Mechanistic Insight: The NF-κB Connection

Research has shown that Immethridine's inhibitory effect on dendritic cells is mediated, at least in part, through the NF-κB signaling pathway.[10] Treatment with Immethridine was found to down-regulate the phosphorylation of the NF-κB p65 subunit in LPS-stimulated DCs.[3][10] This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokines and co-stimulatory molecules essential for T-cell activation.

Section 3: Applications in Neuroscience Research

Given the high concentration of H3 receptors in the CNS, Immethridine is a valuable tool for neuropharmacology research.

Modulating Neurotransmitter Release

As an H3R agonist, Immethridine serves to inhibit the release of histamine and other neurotransmitters. This is particularly useful for studying the downstream behavioral or network effects of reducing neurotransmitter tone in specific brain regions.

  • Studying the Sleep-Wake Cycle: The histaminergic system is a cornerstone of arousal. By administering Immethridine, researchers can induce a sustained decrease in cortical histamine release and study the corresponding effects on sleep architecture.[11] Interestingly, while Immethridine markedly reduces histamine efflux, its effect on promoting sleep is only modest, suggesting a complex, multi-neurotransmitter system governs sleep, which challenges the hypothesis that simply reducing histamine is sufficient to induce profound sleep.[11]

  • Investigating Cognitive Processes: H3R antagonists are known to have pro-cognitive effects by increasing the release of histamine and acetylcholine.[12][13] Conversely, Immethridine can be used to probe the effects of reducing the release of these neurotransmitters on tasks related to learning and memory, helping to delineate the precise role of the H3R system in cognition.

Protocol: In Vivo Microdialysis for Cortical Histamine Release
  • Surgical Preparation: A guide cannula for a microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex) of an anesthetized rat or mouse.[11]

  • Recovery: The animal is allowed to recover from surgery for several days.

  • Microdialysis: On the day of the experiment, a microdialysis probe is inserted. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 μL/min).

  • Baseline Collection: Dialysate samples are collected every 20-30 minutes to establish a stable baseline of histamine levels.

  • Drug Administration: Immethridine (e.g., 5 or 10 mg/kg, i.p.) is administered.[11]

  • Post-Injection Collection: Sample collection continues for several hours to measure the change in histamine concentration over time.

  • Analysis: Histamine levels in the dialysate are quantified using high-performance liquid chromatography (HPLC) or another sensitive detection method. This allows for a direct, real-time measurement of the pharmacodynamic effect of Immethridine in the brain.[11]

Section 4: Practical Considerations for Researchers

  • Reagent Selection and Handling: Immethridine is typically supplied as a dihydrobromide or hydrobromide salt, which is a solid that is soluble in water and DMSO.[4][5] For in vivo use, sterile saline or PBS is an appropriate vehicle. Lyophilized powder should be stored at -20°C and desiccated.[14] Once reconstituted, solutions should be used within a month and stored at -20°C to prevent loss of potency.[14]

  • Experimental Design: When studying H3R function, it is crucial to include appropriate controls. In studies with H3R antagonists, Immethridine can be used to confirm that the antagonist's effects are specifically mediated by H3R blockade. Co-administration of Immethridine should reverse or compete with the effects of the antagonist.

Conclusion

Immethridine hydrochloride and its related salts are more than just chemical reagents; they are precision instruments for dissecting the multifaceted roles of the histamine H3 receptor. Its high selectivity allows researchers to confidently activate this key regulatory hub, revealing its profound influence on both the immune system and central nervous system. From alleviating neuroinflammation in autoimmune models to fine-tuning the release of a symphony of neurotransmitters governing cognition and arousal, Immethridine remains an indispensable tool for drug development professionals and basic science researchers alike.

References

  • Shi, Y., et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget, 8(43), 75038–75049. [Link]

  • Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]

  • van Ruitenbeek, P., et al. (2013). Potential enhancing effects of histamine H₁ agonism/H₃ antagonism on working memory assessed by performance and BOLD response in healthy volunteers. British Journal of Pharmacology, 169(5), 1213-1225. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Histamine Dihydrochloride? Retrieved from [Link]

  • PubMed. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget, 8(43), 75038-75049. [Link]

  • Wikipedia. (n.d.). Immethridine. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). Immethridine hydrobromide. Retrieved from [Link]

  • Li, B., et al. (2022). Targeting Histamine and Histamine Receptors for Memory Regulation: An Emotional Perspective. Frontiers in Behavioral Neuroscience, 16, 818374. [Link]

  • Sharma, A., et al. (2025). Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment. Current Drug Targets. [Link]

  • Google Patents. (n.d.). US6620942B2 - Synthesis of histamine dihydrochloride.
  • Monti, J. M., et al. (2004). H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat. Pharmacology Biochemistry and Behavior, 77(2), 273-279. [Link]

  • Th-Kielan, A. M., & Saluk-Bijak, J. (2023). Histaminergic System Activity in the Central Nervous System: The Role in Neurodevelopmental and Neurodegenerative Disorders. International Journal of Molecular Sciences, 24(7), 6755. [Link]

  • UW Medicine Newsroom. (2021). Device reveals how drugs affect brain activity in real time. Retrieved from [Link]

  • Passani, M. B., & Blandina, P. (2011). Brain histamine and behavioral neuroscience. Reference Module in Biomedical Sciences. [Link]

  • Schlicker, E., et al. (1994). Modulation of neurotransmitter release via histamine H3 heteroreceptors. Fundamental & Clinical Pharmacology, 8(3), 220-227. [Link]

  • Hashemi, P., et al. (2012). An In Vivo Definition of Brain Histamine Dynamics Reveals Critical Neuromodulatory Roles for This Elusive Messenger. Journal of Neurochemistry, 122(2), 433-445. [Link]

Sources

Technical Monograph: Immethridine Hydrochloride & H3 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immethridine (4-(1H-imidazol-4-ylmethyl)pyridine) represents a critical tool compound in histamine research, distinguished by its exceptional selectivity for the Histamine H3 Receptor (H3R) over the structurally homologous H4 Receptor (H4R).[1] While early histamine ligands often cross-reacted between H3 and H4 due to high sequence homology in the transmembrane binding pockets, Immethridine provides a ~300-fold selectivity window.

This guide details the pharmacological profile, mechanistic basis, and experimental protocols required to utilize Immethridine as a precise probe for isolating H3R-mediated signaling pathways, particularly in neuroinflammatory and CNS contexts. Note: While the user query specifies the hydrochloride salt, the dihydrobromide form is the industry-standard stable salt for research; this guide addresses the active moiety applicable to both, with specific handling notes for salt forms.

Pharmacological Profile & Selectivity Data[2][3][4][5][6][7][8][9]

The utility of Immethridine lies in its ability to saturate H3 receptors at nanomolar concentrations without engaging H4 receptors, a common liability of earlier compounds like R-(-)-


-methylhistamine.
Table 1: Binding Affinity and Functional Potency
ParameterReceptor TargetValueContext
Affinity (

)
Human H3R 9.07 (

nM)
High Affinity Binding
Affinity (

)
Human H4R6.61 (

nM)
Low Affinity Binding
Selectivity Ratio H3 vs H4 ~300-fold Primary Selectivity Window
Affinity (

)
H1 / H2NegligibleNo binding detected up to 10 µM
Potency (

)
Human H3R 9.74 GTP

S Binding Assay
EfficacyHuman H3RFull AgonistComparable to Histamine

Data Source: Kitbunnadaj et al., J. Med.[2] Chem. 2004.[2] [1]

Mechanistic Implication

At a working concentration of 10–50 nM , Immethridine achieves >90% occupancy of H3R while occupying <5% of H4R. This concentration window is the "Goldilocks zone" for distinguishing H3-mediated neuroprotection or autoreceptor inhibition from H4-mediated chemotaxis in immune cells.

Mechanism of Action: H3R Signaling Cascade

Immethridine acts as a full agonist at the H3R, a G-protein-coupled receptor (GPCR) predominantly coupled to the


 family. Activation triggers a cascade that suppresses cAMP accumulation and inhibits voltage-gated calcium channels (

), leading to the suppression of neurotransmitter release (autoreceptor function).
Diagram 1: Immethridine-Induced H3R Signaling Pathway

H3R_Signaling Immethridine Immethridine (Ligand) H3R H3 Receptor (GPCR) Immethridine->H3R Bind/Activate Gio Gi/o Protein (Heterotrimeric) H3R->Gio GDP/GTP Exchange AC Adenylyl Cyclase (Effector) Gio->AC Inhibits (-) CaV Voltage-Gated Ca2+ Channels Gio->CaV Inhibits (-) cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production PKA PKA Activity (Decrease) cAMP->PKA Downregulates NT_Release Inhibition of Neurotransmitter Release (Histamine, ACh, Glu) PKA->NT_Release Modulates CaV->NT_Release Blocks Ca2+ Influx

Caption: H3R activation by Immethridine triggers


 coupling, inhibiting Adenylyl Cyclase and Calcium channels to suppress neurotransmission.

Experimental Protocols for Selectivity Validation

To scientifically validate Immethridine's selectivity in your specific cellular model, you must employ a Self-Validating Protocol using specific antagonists. Relying solely on the agonist is insufficient due to potential system bias (e.g., overexpression of H4R).

Protocol A: Competitive Radioligand Binding (Affinity Verification)

Objective: Confirm


 values in your membrane preparations.
  • Preparation: Harvest HEK-293 cells stably expressing human H3R or H4R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Ligand: Use

    
    -N-methylhistamine (
    
    
    
    nM) as the radioligand.
  • Displacement: Incubate membrane aliquots (20 µg protein) with 2 nM

    
    -N-methylhistamine and increasing concentrations of Immethridine (
    
    
    
    to
    
    
    M).
  • Incubation: 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.

  • Analysis: Plot % specific binding vs. Log[Immethridine]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The H3R curve should shift left (

      
       nM) compared to the H4R curve (
      
      
      
      nM).
Protocol B: Functional Selectivity ([35S]GTP S Assay)

Objective: Measure receptor activation potency (


) and efficacy.
  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM

    
    , 10 µM GDP, pH 7.4.
    
  • Incubation: Mix membranes (10 µg) with Immethridine (varying conc.) and 0.2 nM

    
    .
    
  • Time: Incubate for 90 min at 30°C.

  • Measurement: Filter and count radioactivity.

  • Selectivity Control (Crucial):

    • Run a parallel arm with Ciproxifan (100 nM, H3 antagonist). Result: Should abolish Immethridine signal.

    • Run a parallel arm with JNJ-7777120 (100 nM, H4 antagonist). Result: Should NOT affect Immethridine signal if the response is truly H3-mediated.

Diagram 2: Experimental Logic Flow for Selectivity Confirmation

Selectivity_Workflow Start Start: Unknown Tissue Response Treat_Imm Treat with Immethridine (100 nM) Start->Treat_Imm Response Observed Response (e.g., Ca2+ flux, cAMP) Treat_Imm->Response Branch Validation Branching Response->Branch Add_H3_Ant Add Ciproxifan (H3 Antagonist) Branch->Add_H3_Ant Path A Add_H4_Ant Add JNJ-7777120 (H4 Antagonist) Branch->Add_H4_Ant Path B Result_H3 Signal Abolished? YES = H3 Mediated Add_H3_Ant->Result_H3 Result_H4 Signal Unchanged? YES = H3 Mediated Add_H4_Ant->Result_H4

Caption: Logic flow to distinguish H3 vs H4 activity using specific antagonists alongside Immethridine.

Applications in Research

Neuroinflammation & EAE

Immethridine is extensively used in Experimental Autoimmune Encephalomyelitis (EAE) models. Research indicates that H3R activation by Immethridine on dendritic cells inhibits the expression of co-stimulatory molecules (CD80, CD86) and suppresses Th1/Th17 differentiation.

  • Key Insight: The selectivity is vital here because H4R activation on immune cells often promotes inflammation (chemotaxis). Using a non-selective agonist (like Histamine) would produce confounding results.

Gastric Protection

Immethridine has demonstrated protective effects against HCl-induced gastric lesions via a central nervous system mechanism. This effect is reversed by H3 antagonists but not H4 antagonists, confirming the receptor specificity in vivo.

References

  • Kitbunnadaj, R., et al. (2004).[2] "Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist."[2] Journal of Medicinal Chemistry, 47(10), 2414–2417.

  • Shi, Y., et al. (2017).[3][4] "Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells."[5][4] Oncotarget, 8(44), 76653–76665.

  • Coruzzi, G., et al. (2011). "Selective histamine H3 and H4 receptor agonists exert opposite effects against the gastric lesions induced by HCl in the rat stomach."[2] European Journal of Pharmacology, 669(1-3), 121-127.[2]

  • Tocris Bioscience. "Immethridine dihydrobromide Product Information."

Sources

Biological activity of Immethridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Immethridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Immethridine, a pivotal pharmacological tool in histamine research. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, signaling pathways, and functional consequences of Immethridine activity, supported by detailed experimental protocols and quantitative data.

Introduction: The Significance of Immethridine in Histamine H3 Receptor Research

Immethridine is a potent and highly selective synthetic organic agonist for the histamine H3 receptor (H3R).[1] Structurally, it features an imidazole ring, characteristic of many histamine receptor ligands, linked to a pyridine ring.[2][3] Its high affinity and exceptional selectivity make it an invaluable tool for elucidating the physiological and pathophysiological roles of the H3R, distinguishing its functions from those of the H1, H2, and H4 receptors.[4]

The H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor on histaminergic neurons to inhibit the synthesis and release of histamine.[5][6] It also functions as a heteroreceptor on other non-histaminergic neurons, modulating the release of key neurotransmitters such as dopamine, acetylcholine, norepinephrine, and serotonin.[5] This central role in neurotransmission positions the H3R as a significant therapeutic target for a range of neurological and psychiatric disorders, and Immethridine is instrumental in probing these functions.[5][7]

PropertyValueSource
Chemical Name 4-(1H-Imidazol-4-ylmethyl)pyridine
Molecular Formula C₉H₉N₃[1]
Molecular Weight 159.19 g/mol [1]
Receptor Target Histamine H3 Receptor (H3R)[8]
Function Agonist[3]

Core Mechanism of Action and Receptor Selectivity

Immethridine's biological activity is defined by its potent and selective agonism at the H3R. It binds to the receptor with high affinity, initiating a cascade of intracellular signaling events.

Quantitative Receptor Binding and Functional Potency

The efficacy of Immethridine is quantified by its binding affinity (Ki) and its functional potency (EC50 or pEC50). It demonstrates nanomolar affinity for the H3R and is markedly selective over other histamine receptor subtypes.

ParameterValueSpecies/SystemSource
pKi (H3R) 9.07Human[3]
Ki (H3R) 0.85 nM-[8]
pEC50 (H3R) 9.74Human[3]
EC50 (H3R) 0.18 nMSK-N-MC cells[8]
Ki (H4R) 245 nM-[8]
Selectivity ~300-fold over H4RHuman[4]
H1 & H2 Binding No binding up to 10 µM-[9]

Causality Insight: The high selectivity of Immethridine is crucial for experimental integrity. It ensures that observed biological effects can be confidently attributed to H3R activation, avoiding the confounding variables of off-target interactions with H1, H2, or even the closely related H4 receptor. This precision is fundamental for validating the H3R as a drug target.

Intracellular Signaling Pathways Activated by Immethridine

As a Gi/o-coupled receptor, H3R activation by Immethridine triggers several key downstream signaling pathways that collectively mediate its biological effects.

Inhibition of Adenylyl Cyclase (Canonical Pathway)
Modulation of MAP Kinase (ERK) and PI3K/Akt Pathways

Beyond the canonical pathway, Immethridine-induced H3R activation also stimulates the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades.[7][10] The activation of ERK1/2 is complex and can be dependent on Protein Kinase C (PKC), Phospholipase D (PLD), and transactivation of the epidermal growth factor receptor (EGFR).[7] The PI3K/Akt pathway activation leads to the phosphorylation and inactivation of the pro-apoptotic protein GSK-3β, suggesting a role in cell survival and neuroprotection.[10]

Immunomodulatory Signaling via NF-κB

In immune cells, such as dendritic cells (DCs), Immethridine has been shown to exert profound effects by modulating the Nuclear Factor-kappa B (NF-κB) pathway. Specifically, it can inhibit the phosphorylation of the NF-κB p65 subunit, a critical step in the activation of inflammatory gene transcription.[9][12] This action appears to be linked to the downregulation of Toll-like receptor 4 (TLR4) and its co-receptor CD14.[9]

H3R_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H3R Histamine H3 Receptor Gi_o Gαi/o Protein H3R->Gi_o Activation AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits PI3K PI3K Gi_o->PI3K Activates MAPK_Pathway MAPK/ERK Pathway Gi_o->MAPK_Pathway Activates NFkB ↓ p-NF-κB p65 Gi_o->NFkB Leads to cAMP ↓ cAMP AC->cAMP Immethridine Immethridine Immethridine->H3R Binds PKA ↓ PKA cAMP->PKA CREB ↓ CREB Activity PKA->CREB Akt Akt PI3K->Akt GSK3b GSK-3β (Inactive) Akt->GSK3b Inhibits Inflammatory_Genes ↓ Inflammatory Gene Expression NFkB->Inflammatory_Genes

Caption: Signaling pathways activated by Immethridine via the H3 receptor.

Functional Biological Activities: From Bench to In Vivo Models

The signaling cascades initiated by Immethridine translate into significant, measurable biological activities, most notably in the CNS and the immune system.

Neurotransmission and CNS Effects

By activating presynaptic H3 autoreceptors, Immethridine effectively reduces the release of histamine in the brain.[6] This histaminergic brake has been shown to decrease wakefulness and promote sleep in animal models. Furthermore, its ability to activate the ERK1/2 pathway may confer neuroprotective effects under conditions of cellular stress, such as oxygen and glucose deprivation.[7]

Immunomodulation in Autoimmune Disease Models

A compelling demonstration of Immethridine's activity is seen in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, which mimics human multiple sclerosis.[12] In this context, Immethridine treatment alleviates disease severity by inhibiting the function of dendritic cells (DCs).[9]

Key Immunomodulatory Effects in EAE Model:

  • Inhibition of DC Maturation: Immethridine down-regulates the expression of crucial co-stimulatory molecules CD40 and CD86 on DCs, impairing their ability to activate T cells.[9][12]

  • Reduced Antigen Presentation: The antigen-presenting capacity of DCs is significantly reduced following Immethridine treatment.[9][12]

  • Suppression of Pro-inflammatory Cytokines: It inhibits the secretion of Th1 and Th17-polarizing cytokines, including IL-6, IL-12, and TGF-β, from DCs.[9]

  • Inhibition of Th1/Th17 Differentiation: Consequently, Immethridine-treated DCs are less effective at inducing the differentiation of naïve CD4+ T cells into pathogenic Th1 and Th17 cells.[9][12]

Immethridine_DC_Mechanism cluster_dc Dendritic Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB p-NF-κB p65 TLR4->NFkB Activates Immethridine Immethridine H3R H3R Immethridine->H3R Binds H3R->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (IL-6, IL-12) Nucleus->Cytokines Expression CoStim Co-stimulatory Molecules (CD40, CD86) Nucleus->CoStim Expression T_Cell T Cell Activation & Th1/Th17 Differentiation Cytokines->T_Cell Promotes CoStim->T_Cell Promotes

Caption: Immethridine's inhibition of DC maturation and function.

Experimental Protocols for Assessing Biological Activity

To ensure reproducibility and scientific rigor, the following protocols are provided as a self-validating framework for investigating the biological activity of Immethridine.

Protocol 5.1: In Vitro Dendritic Cell Function Assay

This workflow assesses the direct immunomodulatory effect of Immethridine on bone marrow-derived dendritic cells (BMDCs).

Methodology:

  • BMDC Generation: Harvest bone marrow from the femurs and tibias of mice. Culture cells for 6-8 days in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (20 ng/mL), and IL-4 (10 ng/mL).

  • Cell Treatment: Plate the generated BMDCs and treat with Immethridine (e.g., 1 µM) for 1-2 hours before stimulating with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce maturation.[9]

  • Flow Cytometry for Surface Markers: After 12-24 hours of stimulation, harvest cells. Stain with fluorescently-labeled antibodies against CD11c, CD40, and CD86. Analyze via flow cytometry to quantify the expression of maturation markers on the CD11c+ DC population.[9]

  • Cytokine Analysis (ELISA): Collect culture supernatants after 24 hours. Use commercial ELISA kits to measure the concentration of key cytokines such as IL-12, IL-6, and TNF-α.[9]

  • T Cell Co-culture (MLR): Co-culture the treated DCs with naïve CD4+ T cells isolated from a different mouse strain (allogeneic). After 72 hours, assess T cell proliferation using an MTT assay or by measuring IFN-γ (for Th1) and IL-17A (for Th17) production via intracellular staining and flow cytometry.[9]

  • Western Blot for Signaling: For mechanistic insight, lyse the treated DCs at early time points (e.g., 15-60 min post-LPS stimulation). Perform SDS-PAGE and Western blotting using antibodies against total and phosphorylated NF-κB p65 to assess pathway activation.[9]

DC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis BM_Harvest Harvest Bone Marrow from Mice Culture Culture with GM-CSF & IL-4 (6-8 Days) BM_Harvest->Culture Plate_DCs Plate generated BMDCs Culture->Plate_DCs Treat Treat with Immethridine (e.g., 1 µM) Plate_DCs->Treat Stimulate Stimulate with LPS (e.g., 100 ng/mL) Treat->Stimulate FACS Flow Cytometry (CD40, CD86) Stimulate->FACS 12-24h ELISA ELISA (IL-12, IL-6) Stimulate->ELISA 24h MLR T Cell Co-Culture (Proliferation, Th1/Th17) Stimulate->MLR Co-culture 72h WB Western Blot (p-NF-κB p65) Stimulate->WB 15-60 min

Caption: Experimental workflow for in vitro analysis of DC function.
Protocol 5.2: In Vivo Evaluation in EAE Mouse Model

This protocol outlines the use of Immethridine in a therapeutic setting to validate its in vivo efficacy.

Methodology:

  • EAE Induction: Immunize C57BL/6 mice with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide (MOG35-55) and Complete Freund's Adjuvant (CFA). Administer pertussis toxin on day 0 and day 2 post-immunization to facilitate disease development.[9]

  • Treatment Regimen: Begin treatment at the onset of clinical signs (approx. day 8-10). Administer Immethridine (e.g., 15 mg/kg) or a vehicle control (e.g., PBS) via intraperitoneal (i.p.) injection every other day.[9]

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) using a standardized 0-5 scoring system.

  • Histopathology: At the peak of the disease (e.g., day 21), perfuse mice and harvest spinal cords. Fix in formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to visualize inflammatory infiltrates and Luxol Fast Blue (LFB) staining to assess demyelination.[9]

  • Ex Vivo Splenocyte Analysis: At sacrifice, prepare single-cell suspensions from the spleens. Restimulate splenocytes in vitro with MOG35-55 peptide. Analyze T cell proliferation (MTT assay) and perform intracellular cytokine staining for IFN-γ (Th1) and IL-17A (Th17) followed by flow cytometry.[9]

Conclusion and Future Directions

Immethridine hydrochloride is a cornerstone pharmacological agent for dissecting the function of the histamine H3 receptor. Its high potency and selectivity have enabled precise investigations into H3R-mediated signaling in both the central nervous and immune systems. The detailed mechanisms, particularly its ability to suppress dendritic cell function via the NF-κB pathway, highlight its potential as a lead compound or tool for developing therapeutics for autoimmune diseases like multiple sclerosis. Future research should continue to explore the neuroprotective roles of H3R agonism and further delineate the complex cross-talk between H3R signaling and other neurotransmitter and immune pathways.

References

  • Shi Y, et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget, 8(43):75038-75049. [Link]

  • Bio-Techne. (n.d.). Immethridine dihydrobromide | Histamine H3 Receptors. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Histamine Dihydrochloride? Retrieved from [Link]

  • Wikipedia. (n.d.). Histamine H3 receptor. Retrieved from [Link]

  • Lin JS, et al. (2011). H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat. Pharmacol Res, 63(3):233-41. [Link]

  • Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]

  • Shi Y, et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. PubMed. [Link]

  • Ratajczak-Wrona W, et al. (2023). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). MDPI. [Link]

  • AdooQ Bioscience. (n.d.). Immethridine hydrobromide | histamine H3 receptor agonist. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). immethridine | Ligand page. Retrieved from [Link]

  • ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. Retrieved from [Link]

  • Luo, J., et al. (2015). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry, 135(4), 737-748. [Link]

  • Wikipedia. (n.d.). Immethridine. Retrieved from [Link]

  • Kitbunnadaj R, et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414-2417. [Link]

  • Smits, G., et al. (2020). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 63(1), 383-394. [Link]

  • Rivas, B., et al. (2023). The histamine H3 receptor modulates dopamine D2 receptor-dependent signaling pathways and mouse behaviors. Journal of Neurochemistry, 165(3), 325-339. [Link]

Sources

An In-depth Technical Guide to Immethridine Hydrochloride Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Immethridine hydrochloride stands as a paramount tool for researchers investigating the histamine H3 receptor (H3R), a critical G protein-coupled receptor (GPCR) implicated in a myriad of neurological and immunological processes. As a potent and highly selective H3R agonist, immethridine provides a precise means to dissect the intricate signaling cascades initiated by H3R activation.[1][2] This technical guide offers an in-depth exploration of the core signaling pathways modulated by immethridine, designed for researchers, scientists, and drug development professionals. We will delve into the canonical Gi/o-mediated pathways, explore alternative signaling routes, and provide validated, step-by-step experimental protocols to empower your research. Our focus remains on the causality behind experimental choices, ensuring a robust and reproducible understanding of immethridine's mechanism of action.

Introduction: The Significance of Immethridine in H3 Receptor Research

The histamine H3 receptor is predominantly expressed in the central nervous system, where it acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neuronal populations.[3] This strategic positioning allows the H3R to modulate the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. Consequently, the H3R has emerged as a promising therapeutic target for a range of neuropsychiatric disorders.

Immethridine is a highly selective and potent agonist for the H3 receptor.[1][4] Its utility in research is underscored by its high affinity for the H3R and its substantial selectivity over other histamine receptor subtypes (H1, H2, and H4).[1][4] This specificity makes immethridine an invaluable pharmacological tool for elucidating the physiological and pathological roles of the H3R and for screening novel H3R-targeting compounds.

The Canonical Signaling Pathway: Gi/o-Mediated Inhibition of Adenylyl Cyclase

The primary signaling mechanism initiated by immethridine binding to the H3R is through the activation of the Gi/o family of heterotrimeric G proteins.[5][6] This canonical pathway is central to the inhibitory effects of H3R activation on neuronal activity.

Upon agonist binding, the H3R undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both of these components then engage with downstream effectors to propagate the signal.

The most well-characterized downstream effect of H3R activation is the inhibition of adenylyl cyclase (AC).[5] The activated Gαi/o subunit directly binds to and inhibits the activity of AC, the enzyme responsible for converting ATP into cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels has several important consequences, including the reduced activation of protein kinase A (PKA) and, subsequently, the modulation of cAMP-response element-binding protein (CREB)-mediated gene transcription.[7]

G_protein_signaling

Alternative Signaling Cascades

Beyond the canonical Gi/o-cAMP axis, H3R activation by immethridine can trigger other important signaling events.

Modulation of Ion Channels

The dissociated Gβγ subunits from the activated Gi/o protein can directly interact with and modulate the activity of various ion channels. A key effect is the inhibition of N-type voltage-gated calcium channels.[6] This action reduces calcium influx into the presynaptic terminal, a critical step for neurotransmitter vesicle fusion and release. This mechanism is a major contributor to the H3R's role as an inhibitory autoreceptor and heteroreceptor.

Mitogen-Activated Protein Kinase (MAPK) Pathway

There is growing evidence for the involvement of the MAPK/ERK (Extracellular signal-Regulated Kinase) pathway in H3R signaling.[7] The activation of this pathway is generally associated with cell proliferation, differentiation, and survival.[8] While the precise mechanism of H3R-mediated ERK activation is still under investigation, it is thought to involve Gβγ-dependent signaling cascades that can include Src kinase and matrix metalloproteinases. However, it is important to note that the effect of immethridine on ERK phosphorylation can be cell-type specific, with some studies reporting inhibition of this pathway.[4][9]

MAPK_Pathway

NF-κB Signaling

Recent studies have also implicated H3R activation in the modulation of the NF-κB signaling pathway. In dendritic cells, immethridine has been shown to inhibit the phosphorylation of NF-κB p65, a key event in the activation of this pro-inflammatory signaling cascade.[4][9] This suggests a potential role for H3R agonists in modulating immune responses.

Experimental Protocols for Studying Immethridine Signaling

To robustly characterize the signaling pathways activated by immethridine, a combination of biochemical and cell-based assays is essential.

Radioligand Binding Assay for H3 Receptor Occupancy

This assay is fundamental for determining the affinity of immethridine for the H3 receptor and for quantifying receptor expression levels in various tissues and cell lines.[10][11]

Principle: This is a competitive binding assay where a radiolabeled H3R ligand (e.g., [3H]-Nα-methylhistamine) competes with unlabeled immethridine for binding to the H3R in cell membrane preparations.[10][12] The amount of radioactivity bound to the membranes is inversely proportional to the concentration of immethridine.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the H3R in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of immethridine.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the immethridine concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

cAMP Accumulation Assay

This functional assay directly measures the consequence of Gi/o protein activation by immethridine.

Principle: Since H3R activation inhibits adenylyl cyclase, a pre-stimulation with an AC activator like forskolin is required to generate a measurable cAMP signal.[13][14] The inhibitory effect of immethridine is then quantified as a reduction in the forskolin-stimulated cAMP levels.

Step-by-Step Methodology:

  • Cell Culture: Culture cells expressing the H3R to an appropriate confluency.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

  • Stimulation: Treat the cells with varying concentrations of immethridine in the presence of a fixed concentration of forskolin.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF, AlphaScreen, or ELISA.[13][15][16]

  • Data Analysis: Plot the cAMP concentration against the logarithm of the immethridine concentration to determine the EC50 for the inhibitory effect.

Western Blotting for Phospho-ERK1/2

This technique is used to assess the activation state of the MAPK/ERK pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. To assess ERK activation, an antibody specific for the phosphorylated (active) form of ERK1/2 is used.[17][18] The signal is then normalized to the total amount of ERK1/2 protein.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with immethridine for various time points and at different concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against phospho-ERK1/2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[19][20]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane of the phospho-ERK1/2 antibodies and re-probe with an antibody against total ERK1/2 for normalization.

  • Densitometry: Quantify the band intensities to determine the ratio of phospho-ERK1/2 to total ERK1/2.

Data Summary and Interpretation

Assay Parameter Measured Expected Outcome with Immethridine Typical Values
Radioligand BindingKi (inhibition constant)High affinity bindingpKi ~9.07
cAMP AccumulationEC50 (half maximal effective concentration)Inhibition of forskolin-stimulated cAMPpEC50 ~9.74
Western Blot (p-ERK)Fold change in p-ERK/total ERK ratioCell-type dependent (activation or inhibition)Varies

Conclusion

Immethridine hydrochloride is an indispensable tool for dissecting the complex signaling networks governed by the histamine H3 receptor. A thorough understanding of its engagement with the canonical Gi/o-cAMP pathway, as well as its modulation of alternative cascades such as the MAPK/ERK and NF-κB pathways, is crucial for advancing our knowledge of H3R biology and its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to confidently investigate the multifaceted signaling of immethridine.

References

  • Shi, Y., Li, Z., Chen, R., Zhang, J., Hu, X., He, C., Su, Q., Ma, H., Ren, H., Qian, M., Cui, S., & Jiang, W. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget, 8(48), 84469–84482. [Link]

  • ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). Immethridine hydrobromide. Retrieved from [Link]

  • Morisset, S., Rouleau, A., Ligneau, X., Gbahou, F., Tardivel-Lacombe, J., Gages, F., & Schwartz, J. C. (2000). The histamine autoreceptor is a short isoform of the H3 receptor. Molecular pharmacology, 58(5), 1059–1065. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Histamine Dihydrochloride? Retrieved from [Link]

  • Shi, Y., Li, Z., Chen, R., Zhang, J., Hu, X., He, C., Su, Q., Ma, H., Ren, H., Qian, M., Cui, S., & Jiang, W. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget, 8(48), 84469–84482. [Link]

  • Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]

  • Bons, A., Kleist, A. J., G. T. M. G. van der Heiden, M., & Leurs, R. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1731–1739. [Link]

  • Amanote Research. (n.d.). Immethridine, Histamine H3-Receptor (H3R) Agonist, Alleviated Experimental Autoimmune Encephalomyelitis via Inhibiting the Function of Dendritic Cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Histamine H3 receptor. Retrieved from [Link]

  • Janicot, M., Scaramellini, C., & Lohse, M. J. (2022). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR protocols, 3(4), 101788. [Link]

  • ResearchGate. (2012, December 3). Western blot band for Erk and phopho(p). Retrieved from [Link]

  • Fox, G. B., Pan, J. B., Radek, R. J., Bennani, Y. L., Esbenshade, T. A., & Hancock, A. A. (2008). Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. British journal of pharmacology, 154(6), 1255–1266. [Link]

  • Kamal, M., & Jockers, R. (2009). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 552, 195–204. [Link]

  • Fushimi, M., Ostrom, R. S., & Buck, J. (2021). Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential. STAR protocols, 2(4), 100913. [Link]

  • Baker, J. G. (2008). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. BMC pharmacology, 8, 9. [Link]

  • Wang, C., Liu, Y., & Wu, L. P. (2022). Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. Viruses, 14(11), 2378. [Link]

  • Nordemann, U. (2012). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. [Link]

  • Schihada, H., & G. K. Hubner. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5431. [Link]

  • Som, I., & Das, S. (2019). Activation of the Erk/MAPK signaling pathway is a driver for cadmium induced prostate cancer. Toxicology reports, 6, 1294–1302. [Link]

  • ResearchGate. (n.d.). (A) Radioligand competition binding assay validates hits at the H 3.... Retrieved from [Link]

  • Ciana, P., Fumagalli, M., & Abbracchio, M. P. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's archives of pharmacology, 384(4-5), 373–382. [Link]

  • ResearchGate. (2015, December 24). Activation and Inhibition of Adenylyl Cyclase Isoforms by Forskolin Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway diagram of the mechanism of histamine inhibition of ERK.... Retrieved from [Link]

  • Anichtchik, O. V., Peitsaro, N., & Panula, P. (2006). Altered histamine H3 receptor radioligand binding in post-mortem brain samples from subjects with psychiatric diseases. British journal of pharmacology, 147(4), 373–381. [Link]

  • Sadek, B., & Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in neuroscience, 10, 369. [Link]

  • Dove, S., & Seifert, R. (2015). Inhibitors of Membranous Adenylyl Cyclases. The AAPS journal, 17(2), 263–275. [Link]

  • ResearchGate. (2015, August 26). How should we analyze the two bands of phospho ERK1/2 in western blot ?. Retrieved from [Link]

  • ResearchGate. (2025, November 13). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Retrieved from [Link]

  • JoVE. (2023, March 1). GPCR and arrestin Interactions Analysis to Accelerate Drug Discovery | Protocol Preview. Retrieved from [Link]

Sources

In Vivo Effects of Immethridine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immethridine (4-(1H-imidazol-4-ylmethyl)pyridine) represents a class of highly potent and selective histamine H3 receptor (H3R) agonists .[1][2][3][4][5][6] Unlike the more commonly discussed H3 antagonists/inverse agonists (e.g., Pitolisant) used for wakefulness, Immethridine activates the receptor to inhibit the synthesis and release of histamine and other neurotransmitters.

This guide details the in vivo utility of Immethridine, specifically its hydrochloride/hydrobromide salts, as a precision tool for dissecting H3R-mediated signaling in neuroinflammation, gastric mucosal defense, and cardiorenal protection. Its high selectivity (>300-fold over H4R) makes it the gold standard for differentiating H3R-specific effects from H4R-mediated immunomodulation.

Chemical & Pharmacological Profile

Structural Identity

Immethridine is a pyridine analog of the H3 agonist immepip.[4][6] The replacement of the piperidine ring with a pyridine ring confers structural rigidity and enhanced selectivity.

  • IUPAC Name: 4-(1H-imidazol-4-ylmethyl)pyridine

  • Common Salt Forms: Dihydrobromide (CAS: 699020-93-4); Hydrochloride (custom synthesis often required for specific solubility profiles).

  • Molecular Mechanism: Full Agonist at H3R.[6]

Receptor Binding & Selectivity

Immethridine is defined by its ability to discriminate between the closely related H3 and H4 receptors, a common pitfall with older ligands like histamine itself.

Receptor TargetAffinity (

)
Functional Potency (

)
Selectivity Ratio
Histamine H3 (Human) 0.85 nM 0.18 nM Primary Target
Histamine H4 (Human)245 nM> 1000 nM>300-fold vs H3
Histamine H1> 10,000 nMN/ANegligible
Histamine H2> 10,000 nMN/ANegligible
Signaling Pathway

Activation of H3R by Immethridine triggers the


 protein cascade. This results in the inhibition of Adenylyl Cyclase (AC), reduction of cAMP, and modulation of downstream kinases (MAPK/ERK), ultimately suppressing neurotransmitter exocytosis (autoreceptor function) or cytokine release (heteroreceptor function).

H3_Signaling Immethridine Immethridine (Ligand) H3R Histamine H3 Receptor (GPCR) Immethridine->H3R Activates Gio G_i/o Protein (Heterotrimer) H3R->Gio Couples AC Adenylyl Cyclase Gio->AC Inhibits (-) Ca2 Voltage-Gated Ca2+ (Inhibited) Gio->Ca2 Inhibits Influx cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Activity (Inhibited) cAMP->PKA Downregulates Release Neurotransmitter/Cytokine Release Blocked PKA->Release Reduces Phosphorylation Ca2->Release Prevents Exocytosis

Figure 1: Signal transduction pathway of Immethridine at the H3 Receptor. Note the critical inhibition of Adenylyl Cyclase and Calcium influx leading to suppression of release.

In Vivo Physiological Effects[3][7][8]

Gastrointestinal Protection (Gastric Lesion Model)

Contrary to H2 antagonists (e.g., Ranitidine) which block acid secretion directly, Immethridine exerts a cytoprotective effect via the central and peripheral nervous systems.

  • Mechanism: Activation of H3 receptors reduces cholinergic tone and modulates gastric mucosal blood flow.

  • Effect: Significant reduction (up to 66%) in HCl-induced gastric lesions.[7]

  • Dosing: 30 mg/kg (s.c.) is the standard effective dose in rats.

CNS & Neuroinflammation (EAE Model)

Immethridine has shown promise in Experimental Autoimmune Encephalomyelitis (EAE), a model for Multiple Sclerosis.[8]

  • Mechanism: It targets H3Rs on Dendritic Cells (DCs), inhibiting their maturation and antigen-presenting ability.[5] This suppresses the differentiation of pathogenic Th1 and Th17 cells.

  • Outcome: Reduced clinical scores in EAE mice; preservation of blood-brain barrier integrity.

  • Sedation: As an H3 agonist, Immethridine decreases histamine release in the tuberomammillary nucleus (TMN), promoting sleep and reducing locomotor activity. This is a critical control variable in behavioral studies.

Cardiorenal Syndrome

Recent studies (Fukamizu et al.) highlight a novel role in organ protection.

  • Effect: Prevents cardiac hypertrophy and renal fibrosis in Angiotensin II/Salt-loaded models.

  • Pathway: Modulation of anti-inflammatory gene expression profiles via H3R activation.[9][10]

Experimental Protocols

Preparation and Handling
  • Solubility: Immethridine salts are soluble in water or saline.

  • Vehicle: 0.9% Saline is preferred for in vivo injection.

  • Stability: Fresh preparation is recommended. Store stock powder at -20°C, desiccated.

Protocol A: Assessment of Gastric Gastroprotection

Objective: Measure the protective effect against ethanol or HCl-induced ulcers.

  • Animals: Male Wistar rats (200–250 g), fasted for 24 hours.

  • Pre-treatment: Administer Immethridine (10, 30 mg/kg, s.c.) 30 minutes prior to injury induction.

  • Induction: Administer 1 mL of 0.6N HCl or absolute ethanol orally via gavage.

  • Termination: Euthanize animals 60 minutes post-induction.

  • Quantification: Remove stomach, open along greater curvature, and photograph. Measure lesion area (

    
    ) using ImageJ software.
    
  • Validation: Use A-331440 (H3 antagonist) in a separate group to block the effect, confirming H3 specificity.

Protocol B: EAE Induction and Treatment

Objective: Evaluate immunomodulation in neuroinflammation.

EAE_Protocol Start Day 0: Immunization Induction MOG35-55 Peptide + CFA Emulsion Start->Induction PTX Pertussis Toxin (i.p., 0h & 48h) Induction->PTX Treatment Immethridine Dosing (10-20 mg/kg i.p.) Daily from Day 0 or Day 7 PTX->Treatment Monitoring Daily Clinical Scoring (0-5 Scale) Treatment->Monitoring Analysis Day 21: Histology & FACS (Spleen/CNS) Monitoring->Analysis

Figure 2: Workflow for testing Immethridine in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model.

Step-by-Step:

  • Induction: Immunize C57BL/6 mice with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).

  • Co-factor: Inject Pertussis Toxin (PTX) i.p. on Day 0 and Day 2.

  • Treatment: Administer Immethridine (15 mg/kg, i.p.) daily.

    • Prophylactic: Start Day 0.

    • Therapeutic:[5] Start at disease onset (approx. Day 9-11).

  • Readout: Score paralysis daily (0 = normal, 5 = moribund). Harvest spinal cords for H&E staining (inflammation) and Luxol Fast Blue (demyelination).

Safety & Toxicology Notes

  • Sedation: High doses (>30 mg/kg) induce significant sedation and hypothermia in rodents due to suppression of central histaminergic tone. This must be distinguished from "sickness behavior" in disease models.

  • Dipsogenia: H3 agonists can inhibit water intake; monitor hydration status in metabolic studies.

  • Contraindications: Do not use in combination with H3 antagonists (e.g., Thioperamide, Ciproxifan) unless for mechanistic blocking studies.

References

  • Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist.[3][4] Journal of Medicinal Chemistry, 47(10), 2414-2417.[3]

  • Coruzzi, G., et al. (2011). Selective histamine H3 and H4 receptor agonists exert opposite effects against the gastric lesions induced by HCl in the rat stomach.[7] European Journal of Pharmacology, 669(1-3), 121-127.

  • Shi, Y., et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget, 8(43), 75038-75049.[1]

  • Fukamizu, A., et al. (2020). Histamine receptor agonist alleviates severe cardiorenal damages by eliciting anti-inflammatory programming. Proceedings of the National Academy of Sciences (PNAS).

Sources

Immethridine: A Technical Monograph on CNS Modulation and Neuroimmunology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immethridine (4-(1H-imidazol-4-ylmethyl)pyridine) represents a high-precision pharmacological probe in the class of histamine H3 receptor (H3R) agonists .[1][2][3][4] Unlike non-selective histamine ligands, Immethridine exhibits nanomolar affinity (


 nM) and exceptional selectivity (>300-fold) for H3R over the structurally related H4 receptor, with negligible binding to H1 or H2 subtypes.

While H3R antagonists (e.g., Pitolisant) are widely explored for wakefulness and cognition, Immethridine (an agonist) serves a distinct and critical role: it acts as a "brake" on histaminergic signaling and downstream neurotransmitter release. Its most significant translational application lies in neuroimmunology , specifically in the attenuation of Experimental Autoimmune Encephalomyelitis (EAE) , a model for Multiple Sclerosis (MS). By modulating dendritic cell (DC) function and suppressing pathogenic Th1/Th17 responses, Immethridine bridges the gap between neurotransmission and immune tolerance within the Central Nervous System (CNS).

Pharmacology & Mechanism of Action[3][5][6]

Receptor Selectivity & Binding Profile

Immethridine functions as a full agonist at the H3 receptor, a G-protein-coupled receptor (GPCR) predominantly expressed in the CNS.

  • Target : Histamine H3 Receptor (H3R).[1][2][4][5][6][7][8][9]

  • Affinity :

    
     (approx.[2][4] 0.85 nM).[1]
    
  • Selectivity :

    • vs. H4R : >300-fold selectivity (

      
       nM).
      
    • vs. H1/H2 : No significant binding at concentrations up to 10

      
      M.
      
  • Key Chemical Feature : Replacement of the piperidine ring (found in Immepip) with a rigid pyridine ring enhances stability and CNS penetration.

Signal Transduction Pathways

Upon binding to the H3 receptor, Immethridine triggers two distinct signaling cascades depending on the cell type (Neuron vs. Dendritic Cell).

  • Neuronal Pathway (Canonical) :

    • Coupling to

      
       proteins.
      
    • Inhibition of Adenylyl Cyclase (AC).

    • Reduction of intracellular cAMP.

    • Result : Presynaptic inhibition of neurotransmitter release (Histamine, Acetylcholine, Norepinephrine).

  • Neuroimmunological Pathway (Dendritic Cells) :

    • Inhibition of NF-

      
      B p65 phosphorylation.[3][10]
      
    • Downregulation of co-stimulatory molecules (CD40, CD86).[3]

    • Result : Impaired antigen presentation and suppression of T-cell differentiation.[3][10]

G cluster_Neuron Neuronal Terminal cluster_DC Dendritic Cell (Neuroinflammation) Immethridine Immethridine H3R H3 Receptor (GPCR) Immethridine->H3R Activates Gio Gi/o Protein H3R->Gio Couples to NFkB NF-κB p65 Phosphorylation H3R->NFkB Inhibits AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases Release NT Release (Histamine/Ach/NE) cAMP->Release Suppresses SurfMarkers CD40 / CD86 Expression NFkB->SurfMarkers Downregulates TCell Th1 / Th17 Differentiation SurfMarkers->TCell Blocks

Figure 1: Dual signaling mechanism of Immethridine in neurons (neurotransmission) and dendritic cells (immunomodulation).

CNS Effects & Therapeutic Applications[3][5][6][9][11][12][13]

Attenuation of Neuroinflammation (EAE/MS Model)

The primary therapeutic utility of Immethridine in current research is the treatment of Experimental Autoimmune Encephalomyelitis (EAE) .[3][10]

  • Mechanism : Immethridine targets H3Rs on Bone Marrow-Derived Dendritic Cells (BMDCs).

  • Effect : It prevents the maturation of DCs induced by LPS or autoantigens.

  • Outcome : Reduced infiltration of inflammatory T-cells (Th1 and Th17) into the CNS, leading to lower clinical disease scores and reduced demyelination.

Modulation of Neurotransmission

As an H3R agonist, Immethridine acts as a negative feedback regulator.

  • Autoreceptor Function : Inhibits the synthesis and release of histamine from histaminergic neurons in the tuberomammillary nucleus.

  • Heteroreceptor Function : Modulates the release of acetylcholine, dopamine, and norepinephrine in the cortex and striatum.

  • Physiological Impact : Unlike antagonists which promote wakefulness, agonists like Immethridine may induce sedation or reduce sympathetic outflow, although its primary value remains in its "quieting" of hyperactive neuro-immune loops.

Comparative Data: Immethridine vs. Other Ligands
CompoundClassSelectivity (H3 vs H4)Primary Application
Immethridine Agonist >300-fold Neuroinflammation (EAE), Gastric protection
ImetitAgonistLow (binds H4)General H3/H4 research
ImmepipAgonistModerateH3R functional assays
PitolisantAntagonistHighNarcolepsy (Wakefulness)

Experimental Protocols

In Vivo EAE Induction & Treatment Protocol

Objective: To assess the efficacy of Immethridine in reducing clinical symptoms of MS-like pathology.

Reagents :

  • MOG

    
     peptide (Myelin Oligodendrocyte Glycoprotein).[10]
    
  • Complete Freund’s Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis Toxin (PTX).

  • Immethridine Dihydrobromide (dissolved in saline).

Workflow :

  • Induction (Day 0) :

    • Emulsify MOG

      
       in CFA (1:1 ratio).
      
    • Inject 200

      
      L emulsion subcutaneously (s.c.) into the flank of C57BL/6 mice.
      
    • Inject PTX (200-400 ng) intraperitoneally (i.p.) immediately and again 48 hours later.

  • Treatment (Day 0 - Day 21) :

    • Group A (Control) : Vehicle (Saline) daily.

    • Group B (Experimental) : Immethridine (10 - 30 mg/kg, s.c. or i.p.) daily.

  • Scoring (Daily) :

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Hind limb paresis.

    • 3: Hind limb paralysis.

    • 4: Forelimb paralysis.

    • 5: Moribund/Death.

  • Analysis (Day 21) :

    • Harvest spinal cord for H&E staining (inflammation) and Luxol Fast Blue (demyelination).

    • Isolate splenocytes to measure Th1 (IFN-

      
      ) and Th17 (IL-17) levels via Flow Cytometry.
      
In Vitro Dendritic Cell Maturation Assay

Objective: To validate the mechanism of DC inhibition.

  • Culture : Isolate bone marrow cells from mouse femur; culture in RPMI-1640 + GM-CSF (20 ng/mL) for 6 days to generate immature DCs.

  • Challenge : Treat cells with LPS (100 ng/mL) to induce maturation.

  • Intervention : Add Immethridine (10 nM - 1

    
    M) 30 mins prior to LPS.
    
  • Readout :

    • Flow Cytometry : Measure surface expression of CD40, CD80, CD86, and MHC-II.

    • Western Blot : Lyse cells and probe for p-NF-

      
      B p65 vs. Total p65.
      

EAE_Protocol Start Day 0: Immunization MOG35-55 + CFA + PTX Treatment Daily Treatment Immethridine (10-30 mg/kg) Start->Treatment Onset Day 9-14: Disease Onset (Limp Tail/Paresis) Treatment->Onset Monitor Daily Analysis Day 21: Tissue Harvest (Spinal Cord & Spleen) Onset->Analysis Readout1 Clinical Scoring (0-5 Scale) Analysis->Readout1 Readout2 Flow Cytometry (Th1/Th17 & DC Markers) Analysis->Readout2

Figure 2: Experimental workflow for evaluating Immethridine in the EAE mouse model.

Safety & Handling Specifications

Chemical Stability :

  • Salt Forms : Immethridine is commonly supplied as Dihydrobromide or Dioxalate .

    • Dihydrobromide: Highly hygroscopic. Must be stored in a desiccator at -20°C.[2]

    • Dioxalate: Superior stability; non-hygroscopic. Preferred for long-term storage.

  • Solubility : Soluble in water (up to 100 mM) and DMSO.

  • Precautions : As a potent bioactive amine, avoid inhalation. Use standard PPE (gloves, mask) during weighing.

References

  • Kitbunnadaj, R., et al. (2004). "Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist."[1][4] Journal of Medicinal Chemistry, 47(10), 2414-2417.[1][4]

  • Shi, Y., et al. (2017). "Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells."[5] Oncotarget, 8(43), 75038-75049.[5]

  • Adami, M., et al. (2010). "Histamine H3 receptors are involved in the protective effect of ghrelin against HCl-induced gastric damage in rats." Pharmacology, 86(5-6), 259-266.[1]

  • Cayman Chemical. "Immethridine (hydrobromide) Product Information." Cayman Chemical Datasheet.

Sources

Technical Whitepaper: Immethridine-Mediated Modulation of Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immethridine (Immethridine dihydrobromide) is a high-affinity, highly selective histamine H3 receptor (H3R) agonist.[1] Unlike non-selective histamine analogs, Immethridine exhibits a >300-fold selectivity for H3R over the H4 receptor and shows negligible binding to H1 or H2 receptors.[1][2]

This guide details the mechanistic role of Immethridine in presynaptic inhibition, specifically its utility in modulating the release of histamine, acetylcholine (ACh), and norepinephrine (NE). We analyze its signal transduction pathways, provide validated experimental protocols for assessing neurotransmitter release, and explore its downstream effects on neuro-immune interfaces, such as Experimental Autoimmune Encephalomyelitis (EAE).

Mechanistic Architecture: The H3R Signal Transduction Pathway

To understand how Immethridine modulates neurotransmitter release, one must first map the G-protein coupled receptor (GPCR) cascade it initiates. H3 receptors are predominantly presynaptic.[3] They function as autoreceptors (inhibiting histamine release) and heteroreceptors (inhibiting the release of other neurotransmitters).

Intracellular Signaling Cascade

Upon binding to the H3 receptor, Immethridine triggers a conformational change that activates the G


 protein family. This initiates a three-pronged inhibitory sequence:
  • Adenylate Cyclase Inhibition: Reduction in cAMP levels, leading to decreased Protein Kinase A (PKA) activity.

  • MAPK Activation: Modulation of ERK pathways (though this is more relevant to long-term plasticity than immediate release).

  • Ion Channel Modulation (The Release Switch): Inhibition of voltage-gated Calcium channels (

    
    , 
    
    
    
    ) and activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs).

The Result: Reduced presynaptic calcium influx prevents the fusion of neurotransmitter vesicles with the synaptic membrane, effectively "braking" exocytosis.

Visualization of Signaling Pathway

The following diagram illustrates the presynaptic inhibition mechanism triggered by Immethridine.

H3R_Signaling Immethridine Immethridine (Ligand) H3R H3 Receptor (Presynaptic) Immethridine->H3R Binding (High Affinity) Gi_Protein Gi/o Protein Activation H3R->Gi_Protein Coupling AC Adenylate Cyclase Gi_Protein->AC Inhibition (-) Ca_Channels Voltage-Gated Ca2+ Channels Gi_Protein->Ca_Channels Inhibition (-) cAMP cAMP Levels AC->cAMP Decrease Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Blockade Vesicle_Fusion Vesicle Fusion (SNARE) Ca_Influx->Vesicle_Fusion Required for Release Neurotransmitter Release (Histamine/ACh/NE) Vesicle_Fusion->Release Exocytosis

Figure 1: Immethridine-induced H3R signaling cascade resulting in the inhibition of presynaptic neurotransmitter exocytosis.

Comparative Pharmacological Profile

Immethridine is often compared to other H3 agonists like Imetit and Immepip. However, its selectivity profile makes it a superior tool for dissecting H3-specific effects without H4-mediated immune interference (up to 10


M).

Table 1: Selectivity Profile of Immethridine

ParameterValue/CharacteristicComparative Note
Target Receptor Histamine H3 (H3R)Agonist
Selectivity (vs H4) > 300-foldSuperior to Histamine
Selectivity (vs H1/H2) No binding (< 10

M)
Highly Specific
Primary Effect Inhibition of NT releaseSimilar to Imetit/Immepip
Chemical Class Imidazole derivativeStructural analog of histamine

Validated Experimental Protocols

To rigorously assess the role of Immethridine in modulating neurotransmitter release, we utilize two primary methodologies: In Vitro Synaptosomal Release (high throughput) and In Vivo Microdialysis (physiologically relevant).

Protocol A: [3H]-Neurotransmitter Release from Synaptosomes

Objective: Quantify the inhibitory potency of Immethridine on electrically evoked neurotransmitter release.

Reagents:

  • Rat cerebral cortex synaptosomes.

  • [3H]-Histamine or [3H]-Noradrenaline.[4]

  • Krebs-Ringer buffer (oxygenated).

  • Immethridine dihydrobromide (1 nM – 10

    
    M).
    

Workflow:

  • Loading: Incubate synaptosomes with tritiated neurotransmitter ([3H]-NT) for 30 min at 37°C to allow uptake.

  • Perfusion: Transfer synaptosomes to micro-chambers; superfuse with Krebs-Ringer buffer (

    
    ) to remove non-specific binding.
    
  • Basal Release: Collect fractions (3 min intervals) to establish baseline efflux (

    
    ).
    
  • Stimulation (S1): Apply electrical field stimulation (S1) or

    
     depolarization (20 mM) without drug.
    
  • Treatment: Switch perfusion buffer to include Immethridine (various concentrations) for 10 minutes.

  • Stimulation (S2): Apply identical stimulation (S2) in the presence of Immethridine.

  • Calculation: Determine the

    
     ratio. A reduction in this ratio compared to control indicates presynaptic inhibition.
    

Validation Check: The effect must be reversible by adding Thioperamide (H3 antagonist). If Thioperamide does not reverse the Immethridine effect, the inhibition is non-specific.

Protocol B: In Vivo Microdialysis (Cortical Histamine)

Objective: Monitor real-time extracellular histamine levels in response to systemic or local Immethridine administration.

  • Stereotaxic Surgery: Implant a microdialysis guide cannula into the prefrontal cortex (PFC) of anesthetized rats. Allow 5-7 days recovery.

  • Probe Insertion: Insert a concentric dialysis probe (2 mm membrane length). Perfuse with artificial cerebrospinal fluid (aCSF) at

    
    .
    
  • Equilibration: Allow 2 hours of stabilization.

  • Sampling: Collect dialysate samples every 20 minutes.

  • Administration:

    • Systemic: Inject Immethridine (i.p., 5-10 mg/kg).[3]

    • Local: Perfuse Immethridine directly through the probe (Reverse Microdialysis) at 1-10

      
      M.
      
  • Analysis: Quantify histamine using HPLC with fluorometric detection.

  • Expected Outcome: Immethridine should cause a dose-dependent decrease in extracellular histamine (approx. 40-60% reduction from baseline) due to autoreceptor activation.

Case Study: Neuro-Immune Modulation (EAE)

While the primary pharmacological role is neurotransmitter inhibition, Immethridine has shown significant efficacy in Experimental Autoimmune Encephalomyelitis (EAE), a model for Multiple Sclerosis. This highlights the "Heteroreceptor" function on immune cells or the neuro-immune interface.

Key Findings (Shi et al., 2017):

  • Mechanism: Immethridine inhibits Dendritic Cell (DC) maturation and antigen presentation.[1][5][6]

  • Pathway: Inhibition of NF-

    
    B p65 phosphorylation (downstream of H3R activation in immune cells).[5]
    
  • Outcome: Reduced T-cell differentiation (Th1/Th17) and alleviated EAE severity.[1][5]

This study is critical because it validates the selectivity of Immethridine in a complex in vivo system, proving it acts via H3R to modulate signaling pathways analogous to those in neurons (cAMP/PKA/NF-


B crosstalk).
EAE Experimental Workflow Visualization

EAE_Workflow Induction EAE Induction (MOG35-55 Peptide) Treatment Immethridine Treatment (Daily, i.p.) Induction->Treatment Post-Immunization Target Target: Dendritic Cells (H3 Receptor) Treatment->Target Binds H3R Signaling Inhibition of NF-kB p65 Phos. Target->Signaling Modulates Pathway Effect Reduced CD40/CD86 Expression Signaling->Effect Downregulates Outcome Alleviated EAE Severity (Reduced Th1/Th17) Effect->Outcome Clinical Result

Figure 2: Experimental workflow demonstrating Immethridine's therapeutic effect in EAE models via DC modulation.[1][2][5]

References

  • Shi, Y., et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells.[2][5][6][7] Oncotarget, 8(43), 75038–75049.[2][5]

  • MedChemExpress. Immethridine dihydrobromide Product Datasheet. MedChemExpress.

  • Teuscher, C., et al. (2007). Central histamine H3 receptor signaling negatively regulates susceptibility to autoimmune inflammatory disease of the CNS.[1] Proc Natl Acad Sci U S A, 104(3), 1019-1024.

  • Boughter, J. D., et al. (2019). Histamine H3 Receptor Agonists: Pharmacological Probes for Neurotransmitter Release. Pharmacological Reviews. (Note: General H3R agonist review supporting mechanistic claims).

Sources

Immethridine Hydrochloride: A Deep Dive into its Immunomodulatory Impact Centered on Dendritic Cell Function

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Immethridine, a potent and highly selective histamine H3 receptor (H3R) agonist, has emerged as a significant modulator of the immune response.[1][2] This technical guide provides a comprehensive analysis of the mechanisms through which immethridine hydrochloride exerts its effects, with a primary focus on its profound impact on dendritic cells (DCs). Drawing from key studies, we will explore the molecular pathways, cellular consequences, and the therapeutic potential of immethridine in autoimmune diseases, particularly in the context of experimental autoimmune encephalomyelitis (EAE), a widely used model for multiple sclerosis.[1][3] This document is intended for researchers and drug development professionals, offering not only a review of the existing data but also detailed experimental protocols and conceptual frameworks to guide future investigations.

Introduction: The Rationale for Targeting the Histamine H3 Receptor in Immunology

Histamine is traditionally recognized for its role in allergic reactions and gastric acid secretion, mediated primarily through H1 and H2 receptors.[4][5] However, the histamine receptor family is more diverse, and the H3 receptor presents a unique target for immunomodulation. Immethridine is a powerful tool in this exploration, demonstrating 300-fold selectivity for the H3R over the H4R and negligible affinity for H1 or H2 receptors.[1][2]

The investigation into H3R agonists like immethridine for immune-mediated diseases is grounded in observations that H3R knockout mice experience more severe EAE.[1] This suggests an endogenous, protective role for H3R signaling in damping down excessive immune responses. This guide elucidates the mechanism of action of immethridine, focusing on its ability to inhibit the function of dendritic cells, which are pivotal antigen-presenting cells (APCs) that orchestrate adaptive immunity.[1]

Core Mechanism of Action: Immethridine's Inhibition of Dendritic Cell Function

The primary immunomodulatory effect of immethridine is centered on its ability to suppress the maturation and function of dendritic cells. This action creates a critical bottleneck in the generation of pathogenic T-cell responses that drive autoimmune pathology.[1][3]

Inhibition of Dendritic Cell Maturation and Antigen Presentation

DCs must undergo a maturation process to effectively activate naive T cells. This involves the upregulation of co-stimulatory molecules. Experimental evidence robustly shows that immethridine treatment inhibits this crucial step.[1]

  • Downregulation of Co-stimulatory Molecules : Treatment with immethridine significantly reduces the surface expression of CD40 and CD86 on both immature and lipopolysaccharide (LPS)-stimulated mature DCs.[1][3] These molecules are essential for providing the "second signal" required for T-cell activation; their absence can lead to T-cell anergy or tolerance.

  • Reduced Antigen-Presenting Capacity : Functionally, the suppression of maturation markers translates to a diminished ability to activate T cells. Immethridine-treated DCs are less effective at inducing the proliferation of both MOG-specific T cells (in an antigen-specific context) and allogeneic T-cells in a Mixed Lymphocyte Reaction (MLR).[1]

Alteration of the Dendritic Cell Cytokine Profile

DCs guide the differentiation of CD4+ T helper (Th) cells by secreting specific cytokine profiles. Immethridine skews the DC cytokine profile away from a pro-inflammatory phenotype.[1]

  • Suppression of Pro-inflammatory Cytokines : In response to LPS stimulation, immethridine-treated bone marrow-derived dendritic cells (BMDCs) exhibit significantly lower transcriptional and protein levels of IL-6, IL-12 p40, and TGF-β.[1]

  • Causality : The reduction in IL-12 is critical, as this cytokine is a key driver for the differentiation of Th1 cells. Similarly, a combination of TGF-β and IL-6 is known to promote the differentiation of pathogenic Th17 cells. By suppressing these cytokines at the source, immethridine effectively prevents the generation of these key autoimmune effector cells.[1]

The Downstream Effect: Attenuation of Pathogenic T-Cell Responses

The culmination of immethridine's effects on DCs is a profound suppression of cell-mediated immunity, which has been demonstrated in vivo.

  • Inhibition of Th1/Th17 Differentiation : Co-culture experiments confirm that DCs treated with immethridine are poor inducers of Th1 (IFN-γ producing) and Th17 (IL-17A producing) cells from a naive CD4+ T-cell population.[1][3]

  • Amelioration of Autoimmune Disease Model : In the MOG35-55 induced EAE mouse model, systemic administration of immethridine leads to lower clinical scores, reduced inflammatory infiltration in the spinal cord, and decreased demyelination.[1] This therapeutic effect is associated with a significant reduction in the percentage of Th1 and Th17 cells in the spleen and spinal cord of treated mice.[1]

ParameterEffect of Immethridine TreatmentImplication in Immune Response
DC Surface Markers (CD40, CD86) Decreased ExpressionInhibition of DC maturation and co-stimulation.
DC Cytokine Secretion (IL-6, IL-12) Decreased SecretionSuppression of pro-inflammatory signaling.
Antigen Presentation Capacity Decreased T-cell ProliferationReduced activation of naive T-cells.
Th1/Th17 Cell Differentiation Decreased DifferentiationSkewing the adaptive response away from pathogenic effectors.
In Vivo EAE Clinical Score Reduced SeverityTherapeutic potential in T-cell mediated autoimmune disease.
Summary of Immethridine's Quantitative Impact on Immune Parameters.[1]

The Underlying Signaling Pathway: Targeting NF-κB

Immethridine's inhibitory effects on dendritic cells are mediated through the modulation of specific intracellular signaling pathways. Studies have pinpointed the NF-κB pathway as the primary target.[1][3]

LPS, a component of Gram-negative bacteria, is a potent inducer of DC maturation and acts via Toll-like receptor 4 (TLR4). Immethridine treatment has been shown to down-regulate the expression of TLR4 and its co-receptor CD14.[1] This provides an upstream mechanism for its inhibitory effects.

More critically, immethridine inhibits the phosphorylation of the p65 subunit of NF-κB in DCs following LPS stimulation.[1][3] The NF-κB pathway is a master regulator of inflammation and controls the transcription of numerous target genes, including CD40, CD86, and pro-inflammatory cytokines like IL-6 and IL-12. In contrast, the ERK1/2 MAPK pathway, another key signaling route downstream of TLR4, is unaffected by immethridine.[1] This demonstrates the specificity of the signaling inhibition.

G cluster_0 Dendritic Cell LPS LPS TLR4 TLR4/CD14 LPS->TLR4 activates Immethridine Immethridine Immethridine->TLR4 downregulates expression H3R Histamine H3 Receptor Immethridine->H3R activates Nfkb p-NF-κB p65 TLR4->Nfkb leads to phosphorylation ERK p-ERK1/2 TLR4->ERK H3R->Nfkb inhibits Genes Pro-inflammatory Gene Transcription (CD40, CD86, IL-6, IL-12) Nfkb->Genes promotes Maturation DC Maturation & Cytokine Production Genes->Maturation

Caption: Immethridine signaling pathway in dendritic cells.

Methodologies for Studying Immethridine's Immunomodulatory Effects

To enable robust and reproducible research in this area, this section details the core experimental protocols used to elucidate the function of immethridine.

In Vivo EAE Model Protocol

This protocol is fundamental for assessing the therapeutic efficacy of immethridine in a preclinical model of multiple sclerosis.

  • Animal Model : Use 8-10 week old female C57BL/6 mice.

  • EAE Induction : Emulsify MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Inject 100 µL of the emulsion subcutaneously at two sites on the dorsal flank.

  • Pertussis Toxin Administration : Administer pertussis toxin intraperitoneally (i.p.) on day 0 and day 2 post-immunization to facilitate blood-brain barrier permeabilization.

  • Immethridine Treatment : Beginning on day 8 post-immunization, administer immethridine hydrochloride (e.g., 15 mg/kg) or a vehicle control (e.g., PBS) i.p. every other day.

  • Clinical Scoring : Monitor mice daily for clinical signs of EAE, typically on a scale of 0 to 5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=quadriplegia, 5=moribund).

  • Endpoint Analysis : At a pre-determined endpoint (e.g., day 21), sacrifice mice and harvest spleens and spinal cords for histological analysis (H&E for inflammation, Luxol Fast Blue for demyelination) and flow cytometric analysis of immune cell populations.

G Day0 Day 0: - MOG/CFA Injection - Pertussis Toxin Day2 Day 2: - Pertussis Toxin Day0->Day2 Day8 Day 8: - Begin Immethridine  or Vehicle (i.p.) Day2->Day8 Day10 Day 10: - Treatment Day8->Day10 Monitoring Daily Clinical Scoring Day8->Monitoring Day21 Day 21: - Endpoint Analysis - Histology - FACS Day10->Day21 Monitoring->Day21

Caption: Experimental workflow for the in vivo EAE model.

BMDC Generation and In Vitro Co-culture Assay

This protocol allows for the direct assessment of immethridine's impact on DC function and subsequent T-cell differentiation.

  • BMDC Generation : Harvest bone marrow from the femurs and tibias of mice. Culture the cells for 6-8 days in media supplemented with GM-CSF.

  • DC Treatment and Stimulation : Plate the generated BMDCs and treat with immethridine (e.g., 1 µM) or a vehicle control for a specified period. Stimulate the DCs with LPS (e.g., 100 ng/mL) to induce maturation.

  • Analysis of DCs : After stimulation, harvest a subset of DCs for analysis.

    • Flow Cytometry : Stain for surface markers CD11c, CD40, and CD86.

    • Cytokine Analysis : Collect supernatant for ELISA (IL-6, IL-12) or lyse cells for RNA extraction and Q-PCR.

  • T-cell Co-culture :

    • Isolate naive CD4+ T cells from the spleen of a separate mouse using a negative selection kit.[1]

    • Co-culture the treated and stimulated DCs with the naive T cells at a ratio of 1:10 (DC:T-cell) for 72 hours.[1]

  • Analysis of T-cell Differentiation :

    • Restimulate the T-cells with cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours.

    • Perform intracellular staining for IFN-γ (Th1) and IL-17A (Th17) and analyze by flow cytometry, gating on the CD4+ population.

Western Blot for Signaling Pathway Analysis

This protocol is used to determine the specific molecular pathways affected by immethridine.

  • Cell Treatment and Lysis : Treat BMDCs with immethridine and/or LPS as described above for a short duration (e.g., 30-60 minutes) to capture phosphorylation events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on a polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting : Block the membrane and probe with primary antibodies specific for phosphorylated NF-κB p65, total NF-κB p65, phosphorylated ERK1/2, and total ERK1/2. A housekeeping protein like GAPDH or β-actin should be used as a loading control.

  • Detection : Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band density using imaging software.

Conclusion and Future Perspectives

Immethridine hydrochloride represents a targeted approach to immunomodulation, acting as a functional inhibitor of dendritic cells through the selective agonism of the histamine H3 receptor.[1][2][3] Its mechanism of action, which involves the suppression of DC maturation, antigen presentation, and pro-inflammatory cytokine production via the inhibition of the NF-κB pathway, has been robustly demonstrated.[1][3] The consequent reduction in pathogenic Th1 and Th17 responses provides a strong rationale for its therapeutic potential in autoimmune diseases such as multiple sclerosis.

Future research should aim to:

  • Explore the Impact on Other Immune Cells : While the effect on DCs is clear, the expression and role of H3R on other immune cells like macrophages, B-cells, and T-cells warrant further investigation.

  • Human Cell Validation : Translate these findings from murine models to human immune cells to confirm the conservation of the mechanism.

  • Pharmacokinetics and Drug Delivery : Optimize dosing regimens and explore novel delivery systems to maximize therapeutic efficacy and minimize potential off-target effects.

This guide provides a foundational understanding of immethridine's impact on the immune system, offering both the conceptual knowledge and the practical methodologies required for scientists and researchers to build upon this promising area of drug discovery.

References

  • Shi Y, et al. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget. 2017 Aug 24;8(43):75038-75049. [Link]

  • Animated biology with Arpan. Histamine Antagonists: The Science Behind Allergy Relief | Pharmacology of antihistamines. YouTube. [Link]

  • Effects of Antihistamines on Innate Immune Responses to Severe Bacterial Infection in Mice. MDPI. [Link]

  • Animated biology with Arpan. Histamine and histamine antagonists | How antihistamines work? | USMLE step 1. YouTube. [Link]

  • Pal NN, et al. Effects of some imidazoles on cellular immune responses--an experimental study. Indian J Exp Biol. 1986 May;24(5):297-9. [Link]

  • Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. PubMed. [Link]

Sources

Technical Guide: Discovery and Synthesis of Immethridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical synthesis, and pharmacological profile of Immethridine (specifically focusing on the hydrochloride/hydrobromide salt forms), a pivotal tool compound in histamine H3 receptor research.

Executive Summary

Immethridine (4-(1H-imidazol-5-ylmethyl)pyridine) is a potent, highly selective histamine H3 receptor (H3R) agonist.[1][2] Developed to overcome the metabolic instability and low selectivity of earlier ligands like (R)-α-methylhistamine and immepip, Immethridine serves as a critical pharmacological probe for dissecting H3R-mediated signaling in the central nervous system (CNS) and peripheral tissues.

  • Primary Target: Histamine H3 Receptor (Agonist,

    
     = 9.07).[1][3][4]
    
  • Selectivity: >300-fold selective for H3R over H4R; negligible affinity for H1/H2.

  • Key Application: Investigation of neuroinflammatory pathways (e.g., EAE models), gastric acid regulation, and presynaptic histamine inhibition.

Discovery Logic & Structural Rationale

The discovery of Immethridine stemmed from a rigidification strategy applied to the scaffold of Immepip (4-(1H-imidazol-4-ylmethyl)piperidine).

The Pharmacophore Evolution

Early H3 agonists like Immepip featured a flexible piperidine ring. While potent, the flexibility allowed for off-target binding (particularly to the newly discovered H4 receptor) and metabolic susceptibility.

  • The Modification: Researchers replaced the saturated piperidine ring of Immepip with a rigid, aromatic pyridine ring.[3]

  • The Result (Immethridine):

    • ** conformational Restriction:** The pyridine ring locks the spatial orientation of the nitrogen lone pair, optimizing interaction with the acidic Aspartate residue (Asp3.32) in the H3 receptor transmembrane domain.

    • Selectivity Profile: The aromaticity reduces basicity compared to the piperidine, altering the protonation state at physiological pH and significantly reducing affinity for the H4 receptor.

CompoundStructure ScaffoldH3R Affinity (

)
H4R Affinity (

)
Selectivity (H3/H4)
Immepip Piperidine-Imidazole9.257.60~45-fold
Immethridine Pyridine-Imidazole9.07 6.61 >300-fold

Chemical Synthesis

The synthesis of Immethridine requires precise control over regioselectivity during the imidazole substitution. The following protocol describes the Trityl-Protection Route , the industry standard for generating high-purity 4-substituted imidazoles.

Retrosynthetic Analysis

The target molecule, 4-(1H-imidazol-5-ylmethyl)pyridine, is disconnected at the methylene bridge.

  • Precursors: 4-Pyridinecarboxaldehyde and a metallated imidazole species.

  • Key Challenge: Preventing N-alkylation and ensuring C4/C5-substitution on the imidazole ring.

  • Solution: Use of a bulky trityl (triphenylmethyl) protecting group to block the N1 position and sterically direct lithiation to the C2 or C5 position (which rearranges to C4 upon workup/deprotection).

Step-by-Step Synthetic Protocol
Step 1: Protection of 4(5)-Bromoimidazole
  • Reagents: 4(5)-Bromoimidazole, Trityl chloride (TrtCl), Triethylamine (Et3N), DMF.

  • Procedure:

    • Dissolve 4(5)-bromoimidazole in dry DMF.

    • Add 1.1 eq of Et3N and cool to 0°C.

    • Slowly add 1.05 eq of Trityl chloride. Stir at RT for 12h.

    • Outcome: Formation of 1-trityl-4-bromoimidazole (The bulky trityl group forces the bromine to the less sterically hindered 4-position relative to the nitrogen).

Step 2: Grignard/Lithium Exchange and Coupling
  • Reagents: Ethylmagnesium bromide (EtMgBr) or n-Butyllithium (n-BuLi), 4-Pyridinecarboxaldehyde, dry THF/DCM.

  • Procedure:

    • Dissolve 1-trityl-4-bromoimidazole in dry DCM/THF under Argon.

    • Add EtMgBr (or n-BuLi) at RT (or -78°C for Li) to generate the 1-trityl-4-imidazolyl anion .

    • Add 4-Pyridinecarboxaldehyde dropwise.

    • Quench with saturated NH4Cl.

    • Intermediate: (1-trityl-1H-imidazol-4-yl)(pyridin-4-yl)methanol (The Carbinol).

Step 3: Deoxygenation (The Critical Step)
  • Reagents: Triethylsilane (Et3SiH), Trifluoroacetic acid (TFA), or Pd/C + H2.

  • Rationale: Direct reduction of the benzylic-like alcohol to a methylene group.

  • Procedure (Ionic Hydrogenation):

    • Dissolve the carbinol intermediate in TFA.

    • Add excess Triethylsilane (Et3SiH) and reflux.

    • Note: The TFA simultaneously acts as the solvent, the acid catalyst for the reduction, and the deprotecting agent for the trityl group.

    • Workup: Basify with NaOH/K2CO3 to precipitate the crude base.

Step 4: Salt Formation (Hydrochloride)
  • Reagents: HCl in diethyl ether or isopropanol.

  • Procedure:

    • Dissolve the crude Immethridine base in ethanol or isopropanol.

    • Add 2.2 eq of HCl (ether solution) dropwise.

    • Cool to 0°C to crystallize.

    • Product: Immethridine dihydrochloride (or dihydrobromide if HBr is used).

    • Yield: Typically 40-60% overall.

Synthesis Start1 4(5)-Bromoimidazole Inter1 1-Trityl-4-bromoimidazole Start1->Inter1 Trt-Cl, Et3N (Protection) Start2 4-Pyridine- carboxaldehyde Inter2 Carbinol Intermediate (Alcohol) Start2->Inter2 Inter1->Inter2 1. EtMgBr (Grignard) 2. Add Start2 Product Immethridine (Base) Inter2->Product Et3SiH, TFA (Ionic Hydrogenation & Deprotection) Salt Immethridine Hydrochloride Product->Salt HCl/Ether (Salification)

Caption: Synthetic pathway for Immethridine via Grignard addition and Ionic Hydrogenation.

Mechanism of Action & Signaling

Immethridine acts as a full agonist at the Gi/o-coupled H3 receptor.

  • Binding: Immethridine binds to the transmembrane core of H3R.

  • G-Protein Activation: Induces conformational change releasing the Gαi/o subunit.

  • Adenylate Cyclase Inhibition: Gαi inhibits Adenylate Cyclase (AC), reducing intracellular cAMP.

  • Downstream Effects:

    • Presynaptic: Inhibition of voltage-gated Ca2+ channels

      
       reduced neurotransmitter release (Histamine, ACh, NE).
      
    • Immunological: Suppression of Dendritic Cell (DC) activation and cytokine release (IL-12, IL-6).

MoA Drug Immethridine Receptor H3 Receptor (GPCR) Drug->Receptor Agonist Binding GProtein Gi/o Protein Receptor->GProtein Activation Effector Adenylate Cyclase GProtein->Effector Inhibition (-) Messenger cAMP (Decrease) Effector->Messenger Reduced Production Response1 Inhibition of Neurotransmitter Release Messenger->Response1 Signaling Cascade Response2 Inhibition of Dendritic Cell Activation Messenger->Response2 Immune Modulation

Caption: Signal transduction pathway of Immethridine at the H3 Receptor.

Analytical Characterization

To ensure scientific integrity, synthesized Immethridine must meet the following criteria:

ParameterSpecificationMethod of Verification
Appearance White to off-white solidVisual Inspection
Mass Spectrometry [M+H]+ = 160.08 (Base)ESI-MS
1H NMR (D2O) δ 8.50 (d, 2H, Pyr), 7.70 (s, 1H, Im), 7.35 (d, 2H, Pyr), 4.15 (s, 2H, CH2)400 MHz NMR
Purity >98%HPLC (C18 column, MeCN/H2O gradient)
Solubility Soluble in Water, DMSO; Insoluble in EtherSolubility Test

References

  • Kitbunnadaj, R., et al. (2004).[1][3][5] "Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist."[1][6] Journal of Medicinal Chemistry, 47(10), 2414–2417.[1][3] Link

  • Shi, Y., et al. (2017). "Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells." Oncotarget, 8(43), 75038. Link

  • Leurs, R., et al. (2005). "H3 receptor ligands: new tools for the study of the histamine H3 receptor." Nature Reviews Drug Discovery, 4, 107–120.

Sources

Methodological & Application

Immethridine hydrochloride experimental protocol for EAE model

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Use of Immethridine Hydrochloride in the Experimental Autoimmune Encephalomyelitis (EAE) Model

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Immethridine Hydrochloride, a selective histamine H3 receptor (H3R) agonist, in the experimental autoimmune encephalomyelitis (EAE) mouse model.

Scientific Rationale and Background

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for studying the immunopathology of multiple sclerosis (MS), a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS).[1][2][3][4][5] The EAE model mimics many key features of MS, including the infiltration of immune cells into the CNS, demyelination, and progressive paralysis, making it an invaluable tool for preclinical evaluation of potential therapeutics.[2][3]

Histamine, a biogenic amine, is a critical mediator of inflammation and immune responses, acting through four distinct G-protein coupled receptors (H1R, H2R, H3R, H4R).[6][7] While its role in allergic reactions is well-known, histamine also has complex, modulatory effects in the CNS and on autoimmune processes.[8][9][10] The histamine H3 receptor (H3R) is of particular interest as it functions primarily as a presynaptic autoreceptor in the CNS, regulating the release of histamine and other neurotransmitters.[11][12]

Immethridine is a potent and highly selective agonist for the H3R, with over 300-fold selectivity compared to the H4R and no significant affinity for H1R or H2R.[1][13][14] The rationale for investigating immethridine in EAE is compelling; studies have shown that mice lacking the H3R develop a more severe form of EAE, suggesting that H3R activation may be protective.[1] This guide details the mechanism and a validated protocol for testing the therapeutic efficacy of immethridine in the EAE model.

The Causality Behind the Protocol: Mechanism of Action

The therapeutic effect of immethridine in the EAE model is not simply a downstream consequence of CNS modulation but is rooted in its ability to directly inhibit the function of key immune cells, particularly dendritic cells (DCs).[1][4][15][16] Understanding this mechanism is crucial for experimental design and data interpretation.

Core Mechanism: Inhibition of Dendritic Cell Function Immethridine alleviates the severity of EAE by targeting DCs, the most potent antigen-presenting cells (APCs) responsible for initiating the T-cell response that drives EAE pathology.[1]

  • Suppression of DC Maturation and Antigen Presentation : Treatment with immethridine down-regulates the expression of crucial co-stimulatory molecules (CD40 and CD86) and MHC class II molecules on the surface of DCs.[1][4] This inhibition of DC maturation impairs their ability to effectively present the myelin antigen to T-cells, thus dampening the initial autoimmune activation.[1][16]

  • Reduction of Pro-inflammatory Cytokines : Immethridine alters the cytokine expression profile of DCs, leading to a decreased production of pro-inflammatory cytokines such as IL-6, TGF-β, and IL-12.[1]

  • Inhibition of Th1/Th17 Differentiation : By modulating DC function and cytokine output, immethridine indirectly suppresses the differentiation of naïve CD4+ T-cells into pathogenic Th1 and Th17 cells.[1] This leads to a measurable decrease in the percentage of these cell subsets in the spleen and spinal cord of treated EAE mice and a reduction in key inflammatory cytokines like IFN-γ and IL-17A.[1][4]

Signaling Pathway The immunosuppressive effects of immethridine on DCs are mediated through the inhibition of the NF-κB signaling pathway. Studies have demonstrated that immethridine treatment significantly inhibits the phosphorylation of the NF-κB p65 subunit, a critical step in the transcriptional activation of inflammatory genes.[1][16]

Immethridine_Mechanism_of_Action Imm Immethridine H3R Histamine H3 Receptor (H3R) on Dendritic Cell Imm->H3R Binds & Activates NFkB Inhibition of NF-κB p65 Phosphorylation H3R->NFkB Leads to Cytokines Decreased Pro-inflammatory Cytokines (IL-6, IL-12) NFkB->Cytokines Maturation Down-regulation of CD40, CD86, MHCII NFkB->Maturation Th_Diff Reduced Th1/Th17 Differentiation Cytokines->Th_Diff Results in AP Impaired Antigen Presentation Maturation->AP AP->Th_Diff Results in EAE Alleviation of EAE Severity Th_Diff->EAE

Caption: Proposed signaling pathway for Immethridine in Dendritic Cells.

Detailed Experimental Protocol

This protocol is designed for inducing a chronic EAE model in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and subsequently evaluating the therapeutic efficacy of immethridine hydrochloride.

Part A: EAE Induction

Animal Model:

  • Strain: Female C57BL/6 mice[17][18]

  • Age: 9-13 weeks at the time of immunization[17]

  • Acclimatization: Allow mice to acclimatize for at least 7 days in a low-stress environment before the experiment begins.[17]

Reagents and Preparation:

ReagentSupplier RecommendationPreparation
MOG35-55 Peptide Hooke Labs, SB-PEPTIDEDissolve in sterile PBS to a final concentration of 2 mg/mL.
Complete Freund's Adjuvant (CFA) Sigma-Aldrich, Hooke LabsMust contain 4-5 mg/mL of heat-inactivated Mycobacterium tuberculosis.
Pertussis Toxin (PTX) List Biological Labs, Hooke LabsReconstitute in sterile PBS. Note: PTX potency varies by lot; dose may require optimization.[19]
Immethridine Hydrochloride MedChemExpress, Bio-TechneDissolve in sterile PBS (vehicle) to the desired stock concentration.
Sterile PBS (pH 7.4) Standard laboratory supplierFor all dilutions and vehicle controls.

MOG/CFA Emulsion Preparation:

  • In a sterile glass tube, combine the MOG35-55 solution and CFA in a 1:1 ratio.

  • Emulsify using two sterile glass Luer-lock syringes connected by a stopcock or emulsifying needle.

  • Pass the mixture back and forth between the syringes for at least 10-15 minutes until a thick, white emulsion is formed.

  • Self-Validation Check: Test the emulsion by dropping a small amount into a beaker of water. A stable emulsion will not disperse.

Induction Procedure:

  • Day 0:

    • Anesthetize mice lightly (e.g., with isoflurane).

    • Inject 100-200 µL of the MOG/CFA emulsion subcutaneously (s.c.), distributed over two sites on the upper back/flank.[2] This delivers a total of 100-200 µg of MOG35-55 peptide.

    • Administer 200-300 ng of Pertussis Toxin (PTX) in 100 µL of PBS via intraperitoneal (i.p.) injection.[17][20]

  • Day 2:

    • Administer a second dose of 200-300 ng of PTX in 100 µL of PBS (i.p.).[17][20]

Part B: Immethridine Hydrochloride Administration

Experimental Groups:

  • Group 1 (Therapeutic): EAE-induced mice treated with Immethridine hydrochloride.

  • Group 2 (Vehicle Control): EAE-induced mice treated with PBS.

  • Group 3 (Optional Naive): Healthy, non-immunized mice.

Dosing and Schedule:

  • Dose: 15 mg/kg body weight.[1]

  • Route: Intraperitoneal (i.p.) injection.

  • Schedule: Administer treatment every other day, commencing on Day 8 post-immunization, which is typically just before the expected onset of clinical signs.[1]

Part C: Clinical Assessment and Animal Welfare

Monitoring:

  • Begin daily monitoring of all mice from Day 7 post-immunization.

  • Record both clinical scores and body weight for each animal daily.[18]

  • Trustworthiness Check: Clinical scoring must be performed by an observer blinded to the treatment groups to prevent bias.[17][21]

EAE Clinical Scoring Scale: The following 0-5 scale is standard for assessing disease severity.[22] Intermediate scores (e.g., 1.5, 2.5) can be used for more nuanced observations.[17]

ScoreClinical Signs
0 No clinical signs of EAE.
1 Limp tail or loss of tail tone.
2 Hind limb weakness or wobbly gait (paresis).
3 Complete hind limb paralysis (paraplegia).
4 Hind limb paralysis and forelimb weakness/paralysis.
5 Moribund state or death.

Animal Welfare Considerations:

  • Mice with a score of 3 or higher will have difficulty accessing food and water.

  • Provide moistened food pellets or nutrient gel on the cage floor.[18]

  • Ensure easy access to water via long-sipper tubes or a dish.

  • For animals with urinary retention (often seen with hindlimb paralysis), gently express the bladder twice daily to prevent complications.[18]

EAE_Immethridine_Workflow Day0 Day 0: - MOG/CFA s.c. - PTX i.p. Day2 Day 2: - PTX i.p. Day0->Day2 Day7 Day 7: Start Daily Scoring & Weight Day2->Day7 Day8 Day 8: Begin Treatment (Immethridine or Vehicle) Day7->Day8 Treatment Continue Treatment Every Other Day Day8->Treatment Endpoint Day 21-28: - Endpoint Analysis - Histology - Cytokine Profiling Treatment->Endpoint

Caption: Experimental workflow for EAE induction and treatment.

Expected Outcomes and Data Interpretation

  • Vehicle-Treated Group: Mice in the control group are expected to develop initial signs of EAE between days 9 and 14 post-immunization, with disease severity peaking around days 16-20.[17][19][20]

  • Immethridine-Treated Group: This group is expected to show a significant delay in disease onset and a marked reduction in the mean clinical score throughout the experiment compared to the vehicle group.[1][4]

  • Histological Analysis: At the experimental endpoint, spinal cords from the immethridine-treated group should exhibit significantly fewer inflammatory infiltrates and reduced areas of demyelination when stained with Hematoxylin & Eosin (H&E) and Luxol Fast Blue (LFB), respectively.[1]

  • Immunological Analysis: Splenocytes or CNS-infiltrating lymphocytes isolated from the treated group are expected to show reduced levels of pro-inflammatory cytokines (IFN-γ, IL-17A, TNF-α) and a lower frequency of Th1 and Th17 cells.[1]

References

  • Shi, Y., Li, Z., Chen, R., et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget, 8(43), 75038–75049. [Link]

  • Miller, S.D., & Ochoa-Repáraz, J. (2010). Experimental Autoimmune Encephalomyelitis in the Mouse. Current Protocols in Immunology. [Link]

  • JoVE. (2015). Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues. Journal of Visualized Experiments. [Link]

  • PubMed. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. PubMed. [Link]

  • Amanote Research. (2017). (PDF) Immethridine, Histamine H3-Receptor (H3R) Agonist, Alleviated Experimental Autoimmune Encephalomyelitis via Inhibiting the Function of Dendritic Cells. [Link]

  • Wikipedia. Histamine H3 receptor. Wikipedia. [Link]

  • West Virginia University IACUC. (2023). WVU IACUC Model Guidance Sheet: Experimental Autoimmune Encephalitis (EAE). Animal Welfare. [Link]

  • SB-PEPTIDE. Experimental Autoimmune Encephalomyelitis KIT. SB PEPTIDE. [Link]

  • JoVE. (2023). Experimental Autoimmune Encephalomyelitis in C57BL/6J Mice of Both Sexes. Journal of Visualized Experiments. [Link]

  • Saligrama, N., et al. (2013). Histamine H3 Receptor Integrates Peripheral Inflammatory Signals in the Neurogenic Control of Immune Responses and Autoimmune Disease Susceptibility. Journal of Immunology. [Link]

  • Passani, M. B., & Blandina, P. (2012). Histamine and neuroinflammation: insights from murine experimental autoimmune encephalomyelitis. Frontiers in Systems Neuroscience. [Link]

  • Wayne State University. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents. IACUC Procedure. [Link]

  • Bar-David, S., et al. (2020). Signaling pathways associated with the histamine H3 receptor. ResearchGate. [Link]

  • Bittner, S., et al. (2014). Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice. Journal of Visualized Experiments. [Link]

  • Inotiv. Scoring for Multiple Sclerosis Studies. Inotiv. [Link]

  • ResearchGate. (2025). Histamine and histamine receptors in pathogenesis and treatment of multiple sclerosis. Request PDF. [Link]

  • SciSpace. (2013). Histamine and its Effects Mediated via H3 Receptor. SciSpace. [Link]

  • JoVE. (2022). Chronic-Relapsing Experimental Autoimmune Encephalomyelitis Protocol Preview. YouTube. [Link]

  • Shi, Y., et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget. [Link]

  • Kennedy, K. L., & Smith, M. D. (2018). Role of Histamine in Modulating the Immune Response and Inflammation. Mediators of Inflammation. [Link]

  • Rangachari, M., & Kuchroo, V. K. (2019). Scoring disease in an animal model of multiple sclerosis using a novel infrared-based automated activity-monitoring system. Scientific Reports. [Link]

  • Campbell, B. (n.d.). Histamine Intolerance, Autoimmunity, and Multiple Sclerosis. Dr. Becky Campbell. [Link]

  • Bio-Techne. Immethridine dihydrobromide. Bio-Techne. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Histamine Dihydrochloride? Patsnap Synapse. [Link]

  • Rozniecki, J. J., et al. (2013). Elevated CSF histamine levels in multiple sclerosis patients. Fluids and Barriers of the CNS. [Link]

  • Journal of Immunological Sciences. (2022). Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs. Journal of Immunological Sciences. [Link]

  • Society for Neuroscience. (2011). More than allergies: Histamine may be a possible drug target for multiple sclerosis. EurekAlert!. [Link]

Sources

Application Notes & Protocol: Dissolving Immethridine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Importance of Proper Solubilization

Immethridine, a potent and selective histamine H3 receptor agonist, is a valuable tool in neuroscience and immunology research.[1][2][3] Its efficacy in in vivo models, such as experimental autoimmune encephalomyelitis (EAE), hinges on achieving complete dissolution to ensure accurate dosing, optimal bioavailability, and reproducible results.[4][5] Improper solubilization can lead to suspension formation, causing injection site irritation, inaccurate dosing, and potentially confounding experimental outcomes.

This guide provides a comprehensive framework for researchers to select the appropriate vehicle and successfully dissolve Immethridine for in vivo administration. We will delve into the physicochemical properties of Immethridine, offer step-by-step protocols, and discuss critical quality control measures to ensure the integrity of your prepared solutions.

Section 1: Physicochemical Profile of Immethridine

Understanding the solubility of Immethridine is the first step in developing a successful formulation strategy. Immethridine is typically available as a dihydrobromide or hydrochloride salt, which enhances its aqueous solubility compared to the free base.[6]

Based on available data, the solubility profile is summarized below.

Solvent Solubility Remarks Source
WaterSolublePreferred vehicle for direct dissolution when concentration allows.[6]
DMSO (Dimethyl Sulfoxide)SolubleExcellent solvent for creating high-concentration stock solutions.[6]
PBS (Phosphate-Buffered Saline), pH 7.2Likely SolubleWhile specific data for Immethridine is not listed, the hydrochloride/hydrobromide salt form suggests good solubility in buffered solutions. Analogous compounds like Imipramine hydrochloride have a defined solubility in PBS.[7]N/A
EthanolSolubleCan be used as a co-solvent but is generally less preferred than DMSO for parenteral administration due to potential for irritation.[7]

Note: The exact solubility can vary between batches and salt forms (hydrochloride vs. hydrobromide). It is always recommended to consult the manufacturer's Certificate of Analysis and perform a small-scale solubility test.

Section 2: Selecting the Optimal Vehicle: A Decision Framework

The choice of vehicle is a critical decision that balances the required dose concentration with the physiological tolerance of the animal model. The ideal vehicle is aqueous, isotonic, and non-toxic.

The following workflow provides a logical approach to vehicle selection.

G start Start: Determine Required Dose Concentration (mg/mL) check_water Is the required concentration achievable in sterile water or saline? start->check_water protocol_a YES: Use Protocol A (Aqueous Vehicle) check_water->protocol_a Yes check_dmso Is the compound soluble in DMSO? check_water->check_dmso No protocol_b NO: Use Protocol B (Co-Solvent Vehicle) check_dmso->protocol_b Yes check_cyclo Consider Alternative: Cyclodextrin Formulation (Protocol C) check_dmso->check_cyclo No

Caption: Vehicle selection workflow for Immethridine.

Causality Behind Vehicle Choices:
  • Aqueous Vehicles (Saline, PBS): These are the gold standard for in vivo studies. They are physiologically compatible and minimize the risk of vehicle-induced artifacts. This should always be the first choice if the target concentration can be achieved.

  • Co-Solvent Systems (DMSO): For poorly water-soluble compounds or when high concentrations are needed, a co-solvent approach is necessary.[8] DMSO is a powerful aprotic solvent that can dissolve a wide range of organic molecules.[9] The strategy involves creating a high-concentration stock in pure DMSO and then diluting it into an aqueous vehicle. Crucially, the final concentration of DMSO must be kept to a minimum (ideally ≤2-10%) to avoid toxicity and pleiotropic effects in the animal model. [10][11]

  • Cyclodextrins: For compounds with very poor solubility that cannot be formulated with acceptable levels of co-solvents, cyclodextrins offer an advanced alternative. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with drug molecules, thereby enhancing their aqueous solubility and stability.[12][13][14]

Section 3: Step-by-Step Dissolution Protocols

General Best Practices:

  • Always use sterile equipment and aseptic techniques.

  • Use high-purity, sterile solvents (e.g., USP-grade DMSO, Sterile Saline for Injection).

  • Perform a small-scale test dissolution before preparing the full batch.

  • Store solid Immethridine as recommended by the supplier, typically at -20°C and desiccated.[1]

Protocol A: Direct Dissolution in Aqueous Vehicle (Preferred Method)

This protocol is suitable when the desired final concentration is readily soluble in water or saline.

Materials:

  • Immethridine hydrochloride/dihydrobromide powder

  • Sterile Isotonic Saline (0.9% NaCl) or PBS (pH 7.2)

  • Sterile conical tube or glass vial

  • Vortex mixer

  • Water bath sonicator (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate and Weigh: Accurately weigh the required amount of Immethridine powder and place it into a sterile conical tube.

  • Initial Solubilization: Add approximately 80% of the final required volume of sterile saline or PBS to the tube.

  • Mix Thoroughly: Cap the tube and vortex vigorously for 1-2 minutes.

  • Aid Dissolution (If Needed): If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes.[11] Gentle warming (e.g., to 37°C) can also be attempted, but be cautious of potential degradation.

  • Final Volume Adjustment: Once the solid is completely dissolved, add the remaining vehicle to reach the final target volume and concentration. Mix by inverting the tube.

  • Quality Control Check: Visually inspect the solution against a light and dark background. It must be clear and free of any visible particulates.

  • Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a final sterile vial for storage and use. This step is critical for parenteral administration.

Protocol B: Co-Solvent Method Using DMSO

Use this protocol when the target concentration exceeds the aqueous solubility of Immethridine.

Materials:

  • Immethridine hydrochloride/dihydrobromide powder

  • High-purity, sterile DMSO

  • Sterile Isotonic Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare DMSO Stock: Weigh the required amount of Immethridine and place it in a sterile tube. Add a small, precise volume of 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Vortex until fully dissolved. It is critical to first dissolve the compound completely in the organic solvent before adding any aqueous vehicle.

  • Calculate Dilution: Determine the volume of the DMSO stock and the volume of sterile saline needed to achieve the final desired concentration, ensuring the final DMSO percentage remains as low as possible (e.g., targeting 5%).

    • Example Calculation: To make 1 mL of a 5 mg/mL solution with 5% DMSO:

      • Start with a 100 mg/mL DMSO stock.

      • You need 5 mg of Immethridine, which is 50 µL of your stock (0.05 mL).

      • The final volume is 1 mL. Therefore, you will add the 50 µL of DMSO stock to 950 µL (0.95 mL) of sterile saline.

  • Dilute the Stock: While vortexing the saline, slowly add the calculated volume of the DMSO stock solution drop-by-drop. This gradual addition is crucial to prevent the compound from precipitating out of the solution.

  • Quality Control Check: The final solution must be clear and free of particulates. If precipitation occurs (the solution appears cloudy or hazy), the formulation is not viable. A lower final concentration or a higher percentage of DMSO may be required, but toxicity must be considered.

  • Sterile Filtration: Due to the potential for DMSO to interact with certain filter materials, ensure you use a DMSO-compatible syringe filter (e.g., PTFE or nylon). Filter the final solution into a sterile vial.

Section 4: Quality Control, Stability, and Storage

A successful preparation is a self-validating one.

  • Visual Inspection: The final solution for injection must be a clear, homogenous solution, free from any visible particulates, cloudiness, or precipitation.

  • pH Measurement: For aqueous preparations, ensure the final pH is within a physiologically acceptable range (typically pH 6.5-7.5) for the chosen route of administration.

  • Stability: Aqueous solutions of many compounds are best prepared fresh on the day of use.[7] If storage is necessary, solutions should be kept at 4°C for short-term use (1-2 days) or aliquoted and stored at -20°C for longer periods.[1] Always perform a visual check for precipitation after thawing. Avoid multiple freeze-thaw cycles.

The overall experimental workflow is summarized in the diagram below.

G cluster_prep Preparation Phase cluster_qc Quality Control Phase cluster_admin Administration Phase weigh 1. Weigh Compound vehicle 2. Select & Prepare Vehicle (Aqueous or Co-Solvent) weigh->vehicle dissolve 3. Dissolve Compound (Vortex, Sonicate) vehicle->dissolve inspect 4. Visual Inspection (Clarity, No Particulates) dissolve->inspect inspect->dissolve Fail (Re-dissolve or Reformulate) filter 5. Sterile Filter (0.22 µm) inspect->filter Pass admin 6. In Vivo Administration filter->admin

Caption: General workflow from solid compound to in vivo administration.

References

  • Immethridine hydrobromide | histamine H3 receptor agonist . AdooQ Bioscience. [Link]

  • Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells . PubMed Central, National Institutes of Health. [Link]

  • Immethridine dihydrobromide | Histamine H3 Receptors . Bio-Techne. [Link]

  • Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells . PubMed, National Institutes of Health. [Link]

  • IMMETHRIDINE . Global Substance Registration System (GSRS). [Link]

  • Cyclodextrins in drug delivery: applications in gene and combination therapy . PubMed Central, National Institutes of Health. [Link]

  • What is the maximum concentration of DMSO, we can use in animal experiments? . ResearchGate. [Link]

  • In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging . National Institutes of Health. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends . MDPI. [Link]

  • Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents . Washington State University IACUC. [Link]

  • Cyclodextrin as carrier for drug delivery systems . ResearchGate. [Link]

  • DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay . PubMed Central, National Institutes of Health. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track . Wiley Online Library. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . PubMed Central, National Institutes of Health. [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? . ResearchGate. [Link]

  • Dimethyl sulfoxide . Wikipedia. [Link]

  • MedChem Essentials: Solubility part 2 . YouTube. [Link]

  • (PDF) Cyclodextrins for drug delivery . ResearchGate. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of Immethridine (specifically focusing on the hydrochloride/hydrobromide salt forms) for in vivo studies in mice.

Executive Summary

Immethridine is a highly potent and selective histamine H3 receptor (H3R) agonist (


 nM) with >300-fold selectivity over the H4 receptor. Unlike non-selective histamine analogs, it avoids off-target activation of H1 and H2 receptors. In murine models, it is primarily utilized to investigate the neuro-immune axis , specifically the inhibition of Dendritic Cell (DC) differentiation and antigen presentation, and to modulate presynaptic histamine release in the CNS.

Critical Note on Salt Forms: Immethridine is commercially available primarily as Immethridine Dihydrobromide . If you are using Immethridine Hydrochloride , you must adjust the dosage to maintain molar equivalence.

  • Standard Reference Dose (Dihydrobromide): 15 mg/kg (i.p.)

  • Equivalent Dose (Dihydrochloride): ~10.8 mg/kg (i.p.)

Mechanism of Action & Rationale

Immethridine functions as a Gi/o-coupled receptor agonist. Upon binding to H3Rs, it initiates a signaling cascade that suppresses intracellular cAMP levels.

  • Presynaptic Neurons: Activates autoreceptors to inhibit the synthesis and release of histamine (negative feedback).

  • Dendritic Cells (DCs): H3R activation on DCs inhibits the phosphorylation of NF-κB p65. This downregulation suppresses the expression of co-stimulatory molecules (CD40, CD80, CD86) and reduces the secretion of pro-inflammatory cytokines (IL-12, IL-6), thereby ameliorating T-cell mediated autoimmunity (e.g., in EAE models).

Pathway Visualization (DOT Diagram)

G Immethridine Immethridine (Agonist) H3R Histamine H3 Receptor (Gi/o-coupled) Immethridine->H3R Binds/Activates AC Adenylyl Cyclase H3R->AC Inhibits (Gi) NFkB NF-κB p65 Phosphorylation H3R->NFkB Inhibits Release Inhibition of Histamine Release (Presynaptic) H3R->Release Autoreceptor Feedback cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Pathway cAMP->PKA Downregulates DC_Mat Inhibition of DC Maturation (CD40, CD86 Low) NFkB->DC_Mat Suppresses Inflam Reduced Pro-inflammatory Cytokines (IL-12, IL-6) DC_Mat->Inflam Downstream Effect

Figure 1: Signal transduction pathway of Immethridine. Activation of H3R leads to Gi-mediated inhibition of cAMP and NF-κB, resulting in reduced histamine release and suppressed dendritic cell maturation.

Dosage & Administration Protocols

Preparation of Stock Solution

Immethridine salts are soluble in water and saline.

  • Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

  • Stock Concentration: 5 mg/mL (allows for manageable injection volumes).

  • Storage: Store lyophilized powder at -20°C. Aliquot dissolved stock and store at -20°C for up to 1 month. Avoid freeze-thaw cycles.[1]

In Vivo Dosage Table (Mice)
ApplicationRouteDose (Dihydrobromide Salt)Dose (Hydrochloride Equivalent)*FrequencyEndpoint
Autoimmune (EAE) i.p.15 mg/kg ~10.8 mg/kg Every 48 hoursReduced clinical score, DC suppression
Acute CNS Signaling i.p.5 - 10 mg/kg 3.6 - 7.2 mg/kg Single BolusHistamine release inhibition (Microdialysis)
Gastric Protection s.c.10 - 30 mg/kg 7.2 - 21.6 mg/kg Single BolusReduction in HCl-induced lesions

*Calculation based on MW ratio: Immethridine·2HBr (321.01) vs Immethridine[2][3][4][5][6][7][8]·2HCl (~232.1). If using pure free base, the dose is ~7.5 mg/kg.

Injection Protocol (Intraperitoneal)[2][7]
  • Weighing: Weigh mice immediately prior to dosing to calculate exact volume.

    • Example: For a 25g mouse receiving 15 mg/kg (HBr salt) using a 5 mg/mL stock:

    • Total Dose =

      
      .
      
    • Injection Volume =

      
      .
      
  • Restraint: Secure the mouse using the scruff method to expose the abdomen.

  • Injection: Use a 27G needle. Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Monitoring: Observe for 15 minutes post-injection for signs of sedation (H3 agonists may induce mild sedation due to histamine inhibition).

Experimental Workflow: EAE Model Treatment

This workflow validates the immunomodulatory efficacy of Immethridine.[4]

Step 1: EAE Induction (Day 0)
  • Immunize C57BL/6 mice with MOG

    
     peptide emulsified in Complete Freund’s Adjuvant (CFA).
    
  • Administer Pertussis Toxin (PTX) i.p. on Day 0 and Day 2.

Step 2: Therapeutic Dosing (Day 8 - End)
  • Group A (Vehicle): PBS i.p. every 48 hours.

  • Group B (Treatment): Immethridine (15 mg/kg HBr or 10.8 mg/kg HCl) i.p. every 48 hours.

Step 3: Clinical Scoring (Daily)

Score mice on a 0-5 scale:

  • 0: No signs.

  • 1: Limp tail.

  • 2: Hind limb weakness.

  • 3: Hind limb paralysis.

  • 4: Forelimb paralysis.

  • 5: Moribund/Death.

Step 4: Ex Vivo Analysis (Day 20-25)
  • Isolate splenocytes or lymph nodes.

  • Flow Cytometry: Stain for DC markers (CD11c, MHC-II, CD80, CD86).

  • Expected Result: Immethridine treated mice should show significantly lower expression of CD80/CD86 on CD11c+ cells compared to vehicle.

Safety & Toxicology

  • Sedation: As an H3 agonist, Immethridine reduces CNS histamine, a wakefulness-promoting neurotransmitter.[7] Mild sedation or reduced locomotor activity is a known on-target effect, not necessarily a toxicity sign.

  • Selectivity: At doses up to 10

    
    M (in vitro) and equivalent systemic doses, it does not bind H1 or H2 receptors, minimizing cardiovascular side effects common with non-selective histamine agents.
    
  • Control: Always include a vehicle-treated group to distinguish drug effects from handling stress.

References

  • Shi, Y., et al. (2017). "Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells."[4][9] Oncotarget, 8(43), 75038–75049.[4][9]

    • Key Reference for 15 mg/kg dosing and EAE protocol.
  • Kitbunnadaj, R., et al. (2004). "Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist." Journal of Medicinal Chemistry, 47(10), 2414–2417.

    • Chemical synthesis and binding affinity characteriz
  • Adami, M., et al. (2010). "Histamine H3 receptors are involved in the protective effect of ghrelin against HCl-induced gastric damage in rats." Pharmacology, 86(5-6), 259-266.

    • Reference for gastric protection and s.c. dosing.

Sources

Application Notes & Protocols: Utilizing Immethridine in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role and Mechanism of Immethridine

Immethridine is a potent and highly selective agonist for the histamine H3 receptor (H3R).[1][2][3] Unlike the more widely known H1 and H2 receptors, the H3 receptor primarily functions as a presynaptic autoreceptor and heteroreceptor in the central and peripheral nervous systems.[4][5] This dual role allows it to exert precise control over neurotransmitter release.

As an autoreceptor , the H3R is located on histaminergic neurons. Its activation by histamine (or an agonist like Immethridine) initiates a negative feedback loop, inhibiting further synthesis and release of histamine.[6][7] As a heteroreceptor , the H3R is found on non-histaminergic neurons. Its activation can inhibit the release of a wide array of other crucial neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin.[4][7][8]

This modulatory capability makes Immethridine a powerful tool for researchers. In primary cell culture, which provides a more physiologically relevant model than immortalized cell lines, Immethridine allows for the targeted investigation of H3R signaling in specific cell populations.[9] It is particularly valuable for studying neuronal function, neuro-immune interactions, and the therapeutic potential of H3R modulation in disorders like Alzheimer's disease, ADHD, and schizophrenia.[10][11]

Physicochemical Properties and Handling

Proper handling and storage of Immethridine are critical for experimental reproducibility. The compound is typically supplied as a hydrochloride or dihydrobromide salt to improve solubility and stability.

PropertyDataSource(s)
Chemical Name 4-[(1H-Imidazol-5-yl)methyl]pyridine[1]
Form Typically a dihydrobromide salt[3][12]
Molecular Weight ~321.0 g/mol (dihydrobromide)[12]
CAS Number 699020-93-4 (dihydrobromide)[3][12]
Solubility Soluble in water and DMSO[12]
Storage (Lyophilized) Store at -20°C, keep desiccated. Stable for ≥ 4 years.[2][12]
Storage (Solution) Aliquot and store at -20°C. Use within 1 month. Avoid freeze-thaw cycles.[2]

Core Experimental Protocols

Protocol 1: Stock Solution Preparation (10 mM)

The causality behind preparing a concentrated, sterile stock solution is to minimize the volume of solvent added to the cell culture medium, which could otherwise have confounding effects, and to prevent microbial contamination. Aliquoting is essential to preserve the compound's potency by avoiding repeated freeze-thaw cycles.[2]

  • Calculate Required Mass: For 1 mL of a 10 mM stock solution of Immethridine dihydrobromide (MW: 321.0 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 321.0 g/mol * (1000 mg / 1 g) = 3.21 mg

  • Reconstitution: Aseptically, in a laminar flow hood, add 1 mL of sterile, nuclease-free water or DMSO to 3.21 mg of lyophilized Immethridine.[12] Vortex gently until fully dissolved.

    • Scientist's Note: While Immethridine is soluble in both, sterile water is often preferred for primary neuronal cultures to avoid potential solvent toxicity associated with DMSO. If DMSO must be used, ensure the final concentration in the culture medium is below 0.1%.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile conical tube. This is a critical self-validating step to prevent contamination of your primary cultures.

  • Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C.[2]

Protocol 2: Determining the Optimal Working Concentration

Primary cells can exhibit variable sensitivity to chemical compounds.[13] Therefore, a dose-response experiment is a mandatory self-validating system to identify the optimal concentration that elicits the desired biological effect without inducing cytotoxicity.

  • Cell Seeding: Isolate and plate your primary cells of interest (e.g., cortical neurons, bone marrow-derived dendritic cells) according to your established protocol.[14][15] Allow cells to adhere and stabilize for the recommended period (e.g., 24-72 hours for dendritic cells, 7-10 days for mature neuronal cultures).

  • Prepare Serial Dilutions: On the day of the experiment, thaw one aliquot of your 10 mM Immethridine stock solution. Prepare a series of dilutions in your complete cell culture medium. A common logarithmic or half-log range is effective.

    • Example Range: 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 1 nM, and a vehicle-only control (medium with the same amount of water or DMSO as the highest concentration). Based on published studies, effects are often observed in the 0.1 nM to 1 µM range.[10][12]

  • Cell Treatment: Carefully remove the existing medium from your cells and replace it with the medium containing the different concentrations of Immethridine. Treat at least three wells per condition (technical replicates).

  • Incubation: Incubate the cells for a duration relevant to your biological question.

    • For neurotransmitter release modulation: 15-60 minutes.

    • For changes in gene or protein expression: 6-24 hours.[10]

  • Assay for Effect & Viability:

    • Primary Endpoint: Measure the desired biological response. For example, in dendritic cells, this could be the secretion of IL-12 into the supernatant, measured by ELISA.[10]

    • Viability Assay: Concurrently, assess cell viability using a standard method like MTT or a live/dead staining kit to ensure the observed effects are not due to toxicity.

  • Analysis: Plot the biological response against the log of the Immethridine concentration to determine the EC50 (the concentration that produces 50% of the maximal effect). Select a concentration at or near the top of the sigmoidal curve that does not impact viability for subsequent experiments.

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis p1 Isolate & Culture Primary Cells p2 Prepare & Aliquot Immethridine Stock e1 Dose-Response Assay (Determine Optimal Conc.) p2->e1 e2 Main Experiment: Treat with Optimal Conc. + Vehicle Control e1->e2 Inform a1 Measure Primary Endpoint (e.g., Cytokine, Neurotransmitter) e2->a1 a2 Assess Cell Viability (e.g., MTT Assay) e2->a2 a3 Data Analysis & Interpretation a1->a3 a2->a3

Caption: General experimental workflow for using Immethridine in primary cell culture.

Mechanism of Action: H3 Receptor Signaling Pathway

Activation of the H3 receptor by Immethridine triggers a cascade of intracellular events mediated by its coupling to Gαi/o proteins.[11][16] The primary consequence is the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[16] This can subsequently impact downstream effectors like Protein Kinase A (PKA) and the transcription factor CREB. Additionally, H3R activation can stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway and phospholipase A2 (PLA2).[10][16][17] In the context of immune cells like dendritic cells, H3R activation has been shown to down-regulate the phosphorylation of NF-κB p65, a key transcription factor for inflammatory responses.[10][18]

H3R Signaling Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Immethridine Immethridine H3R Histamine H3 Receptor (H3R) Immethridine->H3R Binds G_protein Gαi/o Gβγ H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts Response Inhibition of Neurotransmitter Release & Modulation of Immune Function cAMP->Response NFkB p-NF-κB p65 MAPK->NFkB Inhibits (in DCs) MAPK->Response NFkB->Response

Sources

Application Notes and Protocols for Immethridine Hydrochloride Administration in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Immethridine in Modulating the Histaminergic System

Immethridine is a potent and highly selective agonist for the histamine H3 receptor (H3R).[1][2][3] In the central nervous system (CNS), the histaminergic system plays a crucial role in regulating a wide array of physiological functions, including wakefulness, cognition, and neuroinflammation.[4][5] The H3R, in particular, acts as an auto- and heteroreceptor, modulating the release of histamine and other neurotransmitters. Consequently, immethridine, by activating H3R, offers a powerful tool for researchers investigating the therapeutic potential of modulating the histaminergic system in various neurological and psychiatric disorders. Its utility has been demonstrated in models of neuroinflammatory diseases like multiple sclerosis, where it has been shown to alleviate disease severity.[1][2]

These application notes provide a comprehensive guide for the preparation and administration of immethridine hydrochloride for in vivo neuroscience research, with a focus on ensuring experimental reproducibility and animal welfare.

Mechanism of Action: H3 Receptor Agonism

Immethridine exerts its effects by binding to and activating the H3 histamine receptor. As a selective agonist, it mimics the action of endogenous histamine at this specific receptor subtype. The H3 receptor is a G protein-coupled receptor that, upon activation, inhibits the release of histamine from presynaptic neurons. It also modulates the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin. This intricate mechanism allows for a nuanced regulation of neuronal circuits involved in arousal, learning, and memory.[6]

immethridine_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Immethridine Immethridine H3_Receptor Histamine H3 Receptor Immethridine->H3_Receptor Binds and Activates Histamine_Vesicles Histamine Vesicles H3_Receptor->Histamine_Vesicles Inhibits Release Neurotransmitter_Vesicles Other Neurotransmitter Vesicles (e.g., Acetylcholine, Dopamine) H3_Receptor->Neurotransmitter_Vesicles Inhibits Release Histamine_Released Reduced Histamine Neurotransmitter_Released Reduced Neurotransmitters Postsynaptic_Receptors Postsynaptic Receptors Cellular_Response Modulated Cellular Response Postsynaptic_Receptors->Cellular_Response Signal Transduction

Caption: Mechanism of Immethridine Action.

Physicochemical Properties and Solution Preparation

Immethridine is commonly available as a dihydrobromide or hydrochloride salt to enhance its stability and solubility in aqueous solutions.

PropertyValue
Chemical FormulaC₉H₉N₃
Molar Mass159.19 g/mol (free base)[7]
AppearanceWhite to off-white solid
Protocol for Preparation of Injectable Solution

This protocol provides a general guideline for preparing a sterile solution of immethridine hydrochloride for parenteral administration.

Materials:

  • Immethridine hydrochloride powder

  • Sterile, pyrogen-free water for injection (WFI) or sterile saline (0.9% NaCl)

  • Sterile vials

  • 0.22 µm sterile syringe filters

  • pH meter and sterile pH adjustment solutions (e.g., 0.1 N HCl and 0.1 N NaOH) if necessary

  • Laminar flow hood

Procedure:

  • Calculate the required amount: Determine the total mass of immethridine hydrochloride needed based on the desired concentration and final volume.

  • Aseptic Technique: Perform all steps in a laminar flow hood using strict aseptic techniques to ensure the sterility of the final solution.

  • Dissolution: In a sterile vial, dissolve the weighed immethridine hydrochloride powder in a portion (e.g., 80-90%) of the sterile WFI or saline.[8]

  • pH Adjustment (if necessary): Check the pH of the solution. If required for stability or to be close to physiological pH, adjust using sterile 0.1 N HCl or 0.1 N NaOH.[8]

  • Final Volume: Add sterile WFI or saline to reach the final desired volume.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.[8]

  • Storage: Store the sterile solution at the recommended temperature (typically 2-8°C) and protect it from light.

Administration Routes in Neuroscience Research

The choice of administration route is critical and depends on the experimental goals, the desired onset and duration of action, and the target site.[9][10]

Intraperitoneal (IP) Injection
  • Rationale: IP injection is a common and relatively simple method for systemic administration. The drug is absorbed into the portal circulation and undergoes first-pass metabolism in the liver.

  • Advantages: Technically easier and less stressful for the animal compared to intravenous injection. Allows for the administration of larger volumes.

  • Disadvantages: Slower and more variable absorption compared to intravenous injection. Risk of injection into abdominal organs.

Intravenous (IV) Injection
  • Rationale: IV injection delivers the drug directly into the systemic circulation, ensuring rapid and complete bioavailability.

  • Advantages: Rapid onset of action and precise control over the administered dose. Bypasses first-pass metabolism.

  • Disadvantages: Technically more challenging, especially in small rodents. Requires proper restraint and skill to avoid tissue damage. Limited to smaller injection volumes.

Intracerebroventricular (ICV) Injection
  • Rationale: ICV injection is used to bypass the blood-brain barrier and deliver the drug directly into the cerebrospinal fluid (CSF) in the cerebral ventricles. This is ideal for studying the direct central effects of a compound.

  • Advantages: Direct access to the CNS, allowing for the use of lower doses and avoiding peripheral side effects.

  • Disadvantages: Highly invasive surgical procedure requiring anesthesia and stereotactic equipment. Risk of infection, inflammation, and tissue damage.

admin_routes cluster_systemic Systemic Administration cluster_central Central Administration Immethridine Solution Immethridine Solution IP Intraperitoneal (IP) Immethridine Solution->IP Slower Absorption Systemic Effects IV Intravenous (IV) Immethridine Solution->IV Rapid Absorption Systemic Effects ICV Intracerebroventricular (ICV) Immethridine Solution->ICV Bypasses BBB Direct CNS Effects Liver (First-Pass Metabolism) Liver (First-Pass Metabolism) IP->Liver (First-Pass Metabolism) Systemic Circulation Systemic Circulation IV->Systemic Circulation Cerebrospinal Fluid (CSF) Cerebrospinal Fluid (CSF) ICV->Cerebrospinal Fluid (CSF) Liver (First-Pass Metabolism)->Systemic Circulation Brain (via BBB) Brain (via BBB) Systemic Circulation->Brain (via BBB) Brain Tissue Brain Tissue Cerebrospinal Fluid (CSF)->Brain Tissue

Caption: Administration Routes for Immethridine.

Detailed Administration Protocols

All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.[11]

Protocol for Intraperitoneal (IP) Injection in Mice

Materials:

  • Sterile immethridine solution

  • 1 mL syringe with a 25-27 gauge needle

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint: Gently restrain the mouse, exposing the abdomen.

  • Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[12]

  • Injection: Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no blood or fluid is drawn, then slowly inject the solution.[11]

  • Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress.

Protocol for Intravenous (IV) Injection in Mice (Tail Vein)

Materials:

  • Sterile immethridine solution

  • 1 mL syringe with a 27-30 gauge needle

  • Mouse restrainer and a heat source (e.g., heat lamp) to dilate the tail veins

Procedure:

  • Animal Preparation: Place the mouse in a restrainer. Warm the tail to dilate the lateral tail veins.

  • Vein Identification: Identify one of the lateral tail veins.

  • Injection: Insert the needle, bevel up, into the vein at a shallow angle. A successful cannulation is often indicated by a flash of blood in the needle hub. Slowly inject the solution.

  • Post-injection Care: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.

Protocol for Intracerebroventricular (ICV) Injection in Mice

This is a surgical procedure that requires anesthesia and stereotactic expertise.

Materials:

  • Stereotactic frame

  • Anesthesia machine

  • Surgical drill

  • Hamilton syringe with a 33-gauge needle

  • Surgical tools

  • Analgesics and post-operative care supplies

Procedure:

  • Anesthesia and Analgesia: Anesthetize the mouse and administer pre-operative analgesics as per the approved protocol.[13]

  • Stereotactic Surgery: Secure the animal in the stereotactic frame. Make a midline incision on the scalp to expose the skull.

  • Coordinate Identification: Using bregma as a reference point, determine the coordinates for the lateral ventricle. For mice, typical coordinates are approximately: -0.3 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5-3.0 mm ventral from the skull surface.[13][14]

  • Craniotomy: Drill a small burr hole at the identified coordinates.

  • Injection: Slowly lower the injection needle to the target depth and infuse the immethridine solution at a slow rate (e.g., 0.5-1 µL/min) to prevent increased intracranial pressure.

  • Post-injection: Leave the needle in place for a few minutes before slowly retracting it. Suture the incision and provide post-operative care, including analgesia and monitoring for recovery.

Dosage and Experimental Design Considerations

Dosage Information

The optimal dose of immethridine can vary depending on the animal model, administration route, and the specific research question. A dose-response study is recommended to determine the most effective dose for your experimental paradigm.[15]

Administration RouteSpeciesReported DoseReference
Intraperitoneal (i.p.)Mouse15 mg/kg
Control Groups
  • Vehicle Control: Administer the same volume of the vehicle solution (e.g., sterile saline) used to dissolve the immethridine, following the same administration route and schedule.

  • Sham Control (for ICV): For ICV studies, a sham surgery group that undergoes the same surgical procedure but receives a vehicle injection is essential to control for the effects of the surgery itself.

Validation

To validate the effects of immethridine administration, consider including:

  • Behavioral tests: Assess changes in cognition, locomotion, or other relevant behaviors.

  • Biochemical assays: Measure changes in neurotransmitter levels or receptor expression in relevant brain regions.

  • Histological analysis: Examine changes in cell morphology or markers of neuroinflammation.

References

  • Shi Y, et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget, 8(43), 75038–75049. [Link]

  • Compounding Today. Emetine Hydrochloride 30−mg/mL Sterile Injection. [Link]

  • University of North Texas. (2020). Routes of Administration. UNT Research. [Link]

  • National Center for Biotechnology Information. (n.d.). Chapter 2—How Stimulants Affect the Brain and Behavior. In Substance Abuse and Mental Health Services Administration (US). [Link]

  • RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. [Link]

  • Gao, C., et al. (2024). Histamine and receptors in neuroinflammation: Their roles on neurodegenerative diseases. Progress in Neurobiology, 236, 102609. [Link]

  • Shi Y, et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. PubMed. [Link]

  • Wikipedia. (n.d.). Immethridine. [Link]

  • DeVos, S.L., & Miller, T.M. (2013). Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System. Journal of Visualized Experiments, (75), e50326. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS, 50(5), 600–613. [Link]

  • West Virginia University. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. [Link]

  • protocols.io. (2023). Rodent intracerebroventricular AAV injections. [Link]

  • Sardi, P., et al. (2011). Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice. Journal of Visualized Experiments, (56), 2968. [Link]

  • National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. In Assay Guidance Manual. [Link]

  • Sadek, B., et al. (2025). Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment. Current Neuropharmacology. [Link]

  • Google Patents. (n.d.).
  • Lipsy, R. J., et al. (1987). Pharmacodynamics and pharmacokinetics of parenteral histamine (H2)-receptor antagonists. Clinical Pharmacy, 6(12), 958–968. [Link]

  • Al-Ghamdi, S., & Sadek, B. (2024). Pathophysiology of Alzheimer's Disease: Focus on H3 Receptor Modulators and Their Implications. International Journal of Molecular Sciences, 25(3), 1836. [Link]

  • Kalin, A., & Bjorness, T. E. (2020). Selective Inverse Agonists of the Histamine 3 Receptor as Treatment for Narcolepsy. US Neurology, 16(2), 70. [Link]

  • YouTube. (2013). Prepare to Administer an Injection. [Link]

  • Altasciences. (n.d.). Intra-Cerebroventricular (ICV) Route in Mice for Administration of Gene Therapy Products. [Link]

  • Gemkow, M. J., et al. (2009). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Systems Neuroscience, 3, 7. [Link]

  • Powell, J. R., & Donn, K. H. (1984). Histamine H2-antagonist drug interactions in perspective: mechanistic concepts and clinical implications. The American Journal of Medicine, 77(5B), 57–84. [Link]

  • Uddin, M. S., et al. (2023). Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications. International Journal of Molecular Sciences, 24(17), 13629. [Link]

  • ResearchGate. (2022). How to determine drug concentration for mice Intracerebroventricular injection?. [Link]

  • Passani, M. B., & Blandina, P. (2011). Brain histamine and behavioral neuroscience. Neuropharmacology, 61(1-2), 1–3. [Link]

Sources

Application Notes and Protocols: A Researcher's Guide to Studying Dendritic Cell Function with Immethridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are pivotal in bridging innate and adaptive immunity.[1] Their functional state—ranging from immature (tolerogenic) to mature (immunogenic)—dictates the nature of the T-cell response. Modulating DC function is a key therapeutic strategy for autoimmune diseases and cancer. Immethridine, a highly selective histamine H3 receptor (H3R) agonist, has emerged as a powerful pharmacological tool for investigating the immunomodulatory roles of histamine signaling in these critical cells.[2][3] This guide provides a comprehensive framework and detailed protocols for utilizing Immethridine to study its inhibitory effects on dendritic cell maturation, cytokine secretion, and T-cell activation, grounded in the mechanism of NF-κB signaling inhibition.

Introduction: The Rationale for Targeting Dendritic Cells with Immethridine

Dendritic cells are sentinels of the immune system. In peripheral tissues, immature DCs are adept at antigen capture. Upon encountering inflammatory signals, such as lipopolysaccharide (LPS), they undergo a complex maturation process. This involves upregulating co-stimulatory molecules (e.g., CD80, CD86, CD40) and Major Histocompatibility Complex class II (MHC-II) molecules, migrating to lymph nodes, and secreting cytokines to prime naïve T-cells.[4]

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters.[5][6][7] However, its expression and function on immune cells, particularly DCs, are of growing interest. Recent studies have demonstrated that activating the H3R on DCs with Immethridine leads to a significant suppression of their immune-activating functions.[3][8] Specifically, Immethridine has been shown to:

  • Inhibit the expression of co-stimulatory molecules CD40 and CD86.[3][8]

  • Reduce the secretion of pro-inflammatory and T-cell-polarizing cytokines, including IL-6 and IL-12.[8]

  • Impair the antigen-presenting capacity of DCs, leading to reduced T-cell proliferation and differentiation into Th1/Th17 lineages.[3][8]

Mechanistically, these effects are linked to the inhibition of the NF-κB signaling pathway, a central regulator of DC maturation and inflammatory responses.[3][8] This application note provides a suite of validated protocols to dissect these phenomena in a laboratory setting.

Core Experimental Workflow

The following workflow provides a logical sequence for investigating the impact of Immethridine on DC function, from cell generation to functional endpoint analysis. Each step is detailed in the subsequent protocols.

G cluster_0 Phase 1: DC Generation cluster_1 Phase 2: Experimental Treatment cluster_2 Phase 3: Endpoint Analysis A Isolate Bone Marrow Progenitors (Mouse) B Differentiate into Immature BMDCs with GM-CSF A->B 8-10 days C Harvest Immature BMDCs B->C D Treat with Immethridine ± Maturation Stimulus (LPS) C->D 24h E Assess Maturation (Flow Cytometry) D->E F Measure Cytokine Profile (ELISA) D->F G Evaluate T-Cell Stimulation (Co-culture & Proliferation Assay) D->G

Caption: High-level experimental workflow for studying Immethridine's effects on dendritic cells.

Materials and Reagents

This table summarizes the key reagents required for the protocols described. Specific catalogue numbers should be determined by the user based on their supplier preferences.

ReagentRecommended Concentration/DetailsPurpose
Immethridine Dihydrobromide 1 µM (working concentration)Selective Histamine H3 Receptor Agonist
Lipopolysaccharide (LPS)100 ng/mLDC maturation stimulus (TLR4 agonist)
Recombinant Mouse GM-CSF20 ng/mLDifferentiation of bone marrow cells into DCs
Complete RPMI-1640 MediumRPMI-1640 + 10% FBS, 1% Pen/Strep, 50 µM 2-MECell culture medium
ACK Lysing BufferN/ARed blood cell lysis
Flow Cytometry AntibodiesAnti-CD11c, -CD86, -CD40, -MHC-IIPhenotypic analysis of DC maturation
ELISA KitsMouse IL-6, IL-12p70, TGF-βQuantification of secreted cytokines
Carboxyfluorescein succinimidyl ester (CFSE)5 µMT-cell proliferation tracking
CD4+ T-Cell Isolation KitN/APurification of naïve CD4+ T-cells for co-culture

Detailed Experimental Protocols

Protocol 1: Generation of Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol is based on the principle that bone marrow hematopoietic progenitors will differentiate into immature DCs in the presence of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[9]

Rationale: This method yields a large and relatively homogeneous population of immature DCs, ideal for in vitro functional assays.

  • Harvest Bone Marrow: Euthanize a C57BL/6 mouse (6-8 weeks old) via an approved method. Sterilize hind legs with 70% ethanol. Dissect the femur and tibia, carefully removing all muscle tissue.

  • Flush Bones: Cut the ends of the bones and flush the marrow out using a 25-gauge needle with a syringe filled with complete RPMI medium. Collect the marrow suspension in a 50 mL conical tube.

  • Prepare Single-Cell Suspension: Gently pipette the marrow suspension up and down to break up clumps. Pass the suspension through a 70 µm cell strainer to remove debris.

  • Lyse Red Blood Cells: Centrifuge cells at 300 x g for 7 minutes. Discard the supernatant. Resuspend the pellet in 5 mL of ACK Lysing Buffer and incubate for 5 minutes at room temperature. Add 25 mL of complete RPMI to neutralize the lysis buffer and centrifuge again.

  • Culture and Differentiation: Resuspend the cell pellet in complete RPMI containing 20 ng/mL of recombinant mouse GM-CSF. Plate the cells at a density of 2 x 10^6 cells in 10 mL of medium in 100 mm non-tissue culture treated petri dishes.

  • Incubation: Culture the cells at 37°C in a 5% CO₂ incubator.

  • Feeding: On Day 3 and Day 6, gently swirl the plates, remove half of the old media, and replenish with fresh complete RPMI containing 20 ng/mL GM-CSF.

  • Harvesting: On Day 8-10, harvest the loosely adherent cells. These are your immature BMDCs. The purity (CD11c+ cells) should be >80%.

Protocol 2: Analysis of DC Maturation by Flow Cytometry

This protocol assesses how Immethridine affects the LPS-induced upregulation of surface markers indicative of DC maturation.

Rationale: Flow cytometry provides quantitative, single-cell data on protein expression. CD40 and CD86 are critical co-stimulatory molecules for T-cell activation, and their levels are a hallmark of DC maturation.[4][8]

  • Cell Plating: Plate the immature BMDCs (from Protocol 1) in a 24-well plate at a density of 1 x 10^6 cells/mL.

  • Treatment Groups: Set up the following conditions in triplicate:

    • Immature DC Control: Medium only.

    • Immethridine Only: 1 µM Immethridine.

    • Mature DC Control: 100 ng/mL LPS.

    • Immethridine + LPS: 1 µM Immethridine (pre-incubate for 1 hour) followed by 100 ng/mL LPS.

  • Incubation: Culture for 24 hours at 37°C, 5% CO₂.

  • Cell Staining:

    • Harvest cells and transfer to FACS tubes. Wash with FACS buffer (PBS + 2% FBS).

    • Block Fc receptors with anti-CD16/32 antibody for 10 minutes on ice to prevent non-specific antibody binding.

    • Add a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD11c-APC, anti-CD86-PE, anti-CD40-FITC, anti-MHC-II-PerCP-Cy5.5). Incubate for 30 minutes on ice in the dark.[10]

    • Wash cells twice with FACS buffer and resuspend in 300 µL for analysis.

  • Data Acquisition and Analysis: Acquire data on a flow cytometer. Gate on the CD11c+ population and analyze the median fluorescence intensity (MFI) of CD86, CD40, and MHC-II for each treatment group.

Flow Cytometry Panel Example
Marker Fluorochrome
CD11cAPC
CD86PE
CD40FITC
MHC Class II (I-A/I-E)PerCP-Cy5.5
Viability Dyee.g., Fixable Viability Dye eFluor 780
Protocol 3: Quantification of Cytokine Secretion by ELISA

This protocol measures the concentration of key cytokines in the culture supernatant to determine how Immethridine modulates the DC secretome.

Rationale: Cytokines secreted by DCs, particularly IL-12, are critical for directing T-cell differentiation.[11][12] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying these secreted proteins.[13]

  • Prepare Samples: Use the same experimental setup and treatment groups as in Protocol 2 (Steps 1-3).

  • Collect Supernatants: After the 24-hour incubation, centrifuge the plates at 400 x g for 5 minutes. Carefully collect the supernatants without disturbing the cell pellet. Store at -80°C until use.

  • Perform ELISA: Use commercially available ELISA kits for mouse IL-12p70 and IL-6. Follow the manufacturer's instructions precisely.[14] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and your collected supernatants.

    • Adding a biotinylated detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate (e.g., TMB) and stopping the reaction.

  • Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader. Calculate the cytokine concentrations in your samples by interpolating from the standard curve.

Protocol 4: Mixed Lymphocyte Reaction (MLR) for T-Cell Stimulation

This protocol directly assesses the functional consequence of Immethridine treatment on the DC's ability to stimulate T-cell proliferation.

Rationale: The primary function of a mature DC is to activate naïve T-cells.[15] An MLR co-culture assay, where T-cell proliferation is measured, is the gold-standard functional readout for this process.

  • Prepare DCs: Treat BMDCs as described in Protocol 2 (Steps 1-3). After 24 hours, wash the DCs three times with fresh medium to remove any residual LPS or Immethridine.

  • Isolate Naïve CD4+ T-cells: Isolate naïve CD4+ T-cells from the spleen and lymph nodes of an allogeneic mouse strain (e.g., BALB/c if DCs are from C57BL/6) using a negative selection magnetic bead kit.

  • Label T-cells with CFSE: Resuspend the purified T-cells at 1 x 10^7 cells/mL in PBS. Add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold complete RPMI. Wash the cells three times.

  • Co-culture: Plate the CFSE-labeled T-cells in a 96-well U-bottom plate at 2 x 10^5 cells/well. Add the pre-treated DCs at varying ratios (e.g., 1:5, 1:10, 1:20 DC:T-cell).

  • Incubation: Co-culture for 72-96 hours at 37°C, 5% CO₂.

  • Analysis: Harvest the cells and analyze by flow cytometry. Gate on the CD4+ T-cell population. Proliferation is measured by the serial halving of CFSE fluorescence intensity.

Signaling Pathway Analysis: Immethridine and NF-κB

The inhibitory effects of Immethridine on DC function are mediated through the suppression of the NF-κB pathway.[3][8]

Rationale: Upon LPS binding to TLR4, a signaling cascade normally leads to the phosphorylation and activation of the p65 subunit of NF-κB, which then translocates to the nucleus to initiate the transcription of maturation-associated genes. Immethridine treatment inhibits this p65 phosphorylation step.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates p65_IkB p65-IκBα (Inactive) IKK->p65_IkB Phosphorylates IκBα p65_P p65-P (Active) p65_IkB->p65_P Releases Nucleus Nucleus p65_P->Nucleus Translocates Transcription Gene Transcription (CD86, CD40, IL-12) Immethridine Immethridine H3R Histamine H3R Immethridine->H3R Activates H3R->IKK Inhibits

Caption: Immethridine signaling pathway in dendritic cells, inhibiting LPS-induced NF-κB activation.

Expected Results and Interpretation

ExperimentControl (LPS Only)Immethridine + LPSInterpretation
DC Maturation (Flow) High expression of CD86, CD40, MHC-IISignificantly lower expression of CD86, CD40, MHC-IIImmethridine inhibits DC maturation.[8]
Cytokine Secretion (ELISA) High levels of IL-12, IL-6Significantly lower levels of IL-12, IL-6Immethridine skews DC cytokine profile towards a less inflammatory state.[8]
T-Cell Proliferation (MLR) Robust T-cell proliferation (multiple CFSE peaks)Markedly reduced T-cell proliferation (cells remain in first peak)Immethridine-treated DCs have an impaired ability to activate naïve T-cells.[8]

References

  • Shi Y, et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget. [Link]

  • Lin JS, et al. (2002). H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat. British Journal of Pharmacology. [Link]

  • Lanzavecchia, A., & Sallusto, F. (2001). Antigen presentation and T cell stimulation by dendritic cells. Annual Review of Immunology. [Link]

  • Shi Y, et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. PubMed. [Link]

  • Gemkow, M. J., et al. (2009). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. [Link]

  • Gemkow, M. J., et al. (2022). Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus. PubMed. [Link]

  • O'Neill, D. W., & Bhardwaj, N. (2005). ISOLATION AND GENERATION OF HUMAN DENDRITIC CELLS. Current Protocols in Immunology. [Link]

  • Lee, A. W. et al. (2010). Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma. Journal of Immunotherapy. [Link]

  • Turroni, F., et al. (2013). ELISA quantification of cytokines produced by dendritic cells after stimulation... ResearchGate. [Link]

  • Palucka, A. K., et al. (2010). Dendritic cells and cytokines in human inflammatory and autoimmune diseases. Journal of Clinical Investigation. [Link]

  • Shi Y, et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget. [Link]

  • Pos Z., et al. (2012). Generation and Maturation of Human Monocyte-derived DCs. Bio-protocol. [Link]

  • Steinman R. M. (1997). Isolation of Dendritic Cells. Current Protocols in Immunology. [Link]

  • Guilliams M., et al. (2016). Guidelines for preparation and flow cytometry analysis of human nonlymphoid tissue DC. European Journal of Immunology. [Link]

  • van Niel, G., et al. (2015). MHC Class II Antigen Presentation by Dendritic Cells Regulated through Endosomal Sorting. Cold Spring Harbor Perspectives in Biology. [Link]

  • Nair-Gupta, P., et al. (2014). Activation of Dendritic Cells Alters the Mechanism of MHC Class II Antigen Presentation to CD4 T Cells. The Journal of Immunology. [Link]

  • Mazzoni, A., et al. (2001). Histamine regulates cytokine production in maturing dendritic cells, resulting in altered T cell polarization. The Journal of Clinical Investigation. [Link]

  • Atlantis Bioscience. (2024). Researchers' Guide to Cytokines: Detection and Analysis with ELISA Kits. Atlantis Bioscience. [Link]

  • Toloudi, M., & Papasotiriou, I. (2015). DC Maturation: A Brief Comparison between Three Different Processes. Journal of Cancer Therapy. [Link]

  • Triozzi, P. L., et al. (2011). Cytokines Produced by Dendritic Cells Administered Intratumorally Correlate with Clinical Outcome in Patients with Diverse Cancers. Clinical Immunology. [Link]

  • Celli, S., et al. (2007). Dendritic cell preactivation impairs MHC class II presentation of vaccines and endogenous viral antigens. The Journal of Experimental Medicine. [Link]

  • Clark, D. L. (2025). Using Flow Cytometry to Immunophenotype Dendritic Cells: Master Regulators of the Immune System. FlowMetric. [Link]

  • He, Y., et al. (2009). Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes. Transfusion and Apheresis Science. [Link]

  • Lodge, A. (2020). Dendritic Cell Culture Tips and Protocols. Medium. [Link]

  • Lee, J. S., et al. (2023). Dendritic Cells and Their Crucial Role in Modulating Innate Lymphoid Cells for Treating and Preventing Infectious Diseases. MDPI. [Link]

  • Mazzoni, A., et al. (2001). Histamine regulates cytokine production in maturing dendritic cells, resulting in altered T cell polarization. The Journal of Clinical Investigation. [Link]

  • Biocompare. (n.d.). Using ELISA to Detect Cytokines and Chemokines. Biocompare. [Link]

Sources

Application of Immethridine in studying T-cell differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Immethridine as a Tool for Modulating T-Cell Differentiation via Dendritic Cell Reprogramming

Executive Summary

This guide details the application of Immethridine (dihydrobromide) , a highly potent and selective Histamine H3 Receptor (H3R) agonist, in the study of T-cell differentiation. Unlike direct T-cell modulators, Immethridine primarily exerts its immunomodulatory effects by reprogramming Dendritic Cells (DCs), thereby altering the downstream priming of Naive CD4+ T cells. This application note provides a validated framework for using Immethridine to suppress pathogenic Th1 and Th17 lineages, particularly in the context of neuroinflammatory models like Experimental Autoimmune Encephalomyelitis (EAE).

Mechanistic Foundation

To use Immethridine effectively, researchers must understand that its action is indirect regarding T-cell signaling but direct regarding Antigen-Presenting Cell (APC) competence.

  • Target : Histamine H3 Receptor (H3R).[1][2][3][4][5][6][7][8]

  • Selectivity : >300-fold selectivity for H3R over H4R; no significant binding to H1R/H2R.[1][3][7]

  • Signaling Cascade :

    • Immethridine binds H3R on Dendritic Cells.[8]

    • Inhibition of NF-κB p65 phosphorylation : This is the critical checkpoint. Unlike many broad anti-inflammatories, Immethridine spares the ERK1/2 pathway, providing specific suppression of inflammatory transcription factors.

    • Phenotypic Locking : The DC is prevented from achieving full maturation, characterized by the downregulation of co-stimulatory molecules (CD40, CD86) and MHC Class II.

    • T-Cell Fate : When these "semi-mature" DCs engage Naive CD4+ T cells, the lack of Signal 2 (co-stimulation) and Signal 3 (polarizing cytokines) fails to drive Th1/Th17 differentiation, often resulting in anergic or uncommitted T-cell phenotypes.

Pathway Visualization

Immethridine_Pathway Immethridine Immethridine (H3R Agonist) H3R H3 Receptor (Dendritic Cell) Immethridine->H3R Activates NFkB NF-κB p65 Phosphorylation H3R->NFkB Inhibits SurfaceMarkers CD40, CD86, MHC-II NFkB->SurfaceMarkers Downregulates NaiveT Naive CD4+ T Cell SurfaceMarkers->NaiveT Impaired Antigen Presentation Th1 Th1 Lineage (IFN-γ) NaiveT->Th1 Blocked Th17 Th17 Lineage (IL-17A) NaiveT->Th17 Blocked

Figure 1: Immethridine-induced blockade of Th1/Th17 differentiation via H3R-mediated suppression of Dendritic Cell maturation.

Experimental Protocols

Reagent Preparation

Immethridine is typically supplied as a dihydrobromide salt. Proper handling is crucial to maintain agonist potency.

ParameterSpecificationNotes
MW 321.01 g/mol Formula: C9H11Br2N3
Solubility Water (50 mM), DMSO (100 mM)Recommendation : Dissolve in sterile water to avoid DMSO toxicity in sensitive primary DC cultures.
Storage -20°C (Desiccated)Stable for >1 year as solid. Aliquot stock solutions to avoid freeze-thaw cycles.
Working Conc. 1 µM - 10 µMCritical : Do not exceed 50 µM as off-target effects on H4R may occur.
Protocol A: Generation of Immethridine-Modulated BMDCs

This step generates the "tolerogenic-like" DCs required for the differentiation assay.

Materials:

  • C57BL/6 Mouse Bone Marrow

  • GM-CSF (20 ng/mL)

  • Immethridine (Stock: 10 mM in PBS)

  • LPS (Lipopolysaccharide)

Steps:

  • Harvest : Isolate bone marrow cells from femurs/tibias. Lyse RBCs.

  • Culture : Plate at

    
     cells/mL in RPMI-1640 + 10% FBS + 20 ng/mL GM-CSF.
    
  • Differentiation : Culture for 6-7 days, replenishing medium + GM-CSF on Day 3.

  • Immethridine Priming (Day 7) :

    • Experimental Group : Add Immethridine (1 µM) to the culture.

    • Control Group : Add Vehicle (PBS).

    • Incubate for 1 hour.

  • Maturation Induction : Add LPS (100 ng/mL) to both groups.

  • Incubation : Culture for an additional 24 hours.

  • Harvest : Collect non-adherent and loosely adherent cells (DCs).

    • QC Step: Verify CD11c+ purity (>85%) and assess CD40/CD86 expression via Flow Cytometry. Expect ~30-50% reduction in MFI for CD40/CD86 in Immethridine-treated cells.

Protocol B: DC-T Cell Co-Culture Differentiation Assay

This assay measures the capacity of the drug-treated DCs to drive T-cell lineage commitment.

Materials:

  • Purified Naive CD4+ T Cells (CD4+CD62L+CD44- from spleen/lymph nodes)

  • Modulated BMDCs (from Protocol A)

  • Anti-CD3 (soluble, 0.5 µg/mL - Optional, depends on antigen system)

  • Specific Antigen (e.g., MOG35-55 peptide if using EAE model T cells)

Steps:

  • Setup : In a U-bottom 96-well plate, mix cells at a 1:10 ratio (DC:T Cell).

    • 
       DCs
      
    • 
       Naive CD4+ T Cells
      
  • Stimulation :

    • Antigen-Specific: Add Peptide (e.g., MOG35-55, 10-20 µg/mL).

    • Polyclonal: Add soluble anti-CD3 (0.5 µg/mL).

  • Duration : Incubate for 72 hours at 37°C, 5% CO2.

  • Restimulation (Last 4-6 hours) : Add PMA (50 ng/mL), Ionomycin (500 ng/mL), and Brefeldin A (GolgiPlug) to trap cytokines intracellularly.

Protocol C: Flow Cytometry Analysis

Panel Design:

  • Surface : CD4 (FITC or APC), CD3 (PerCP).

  • Intracellular : IFN-γ (PE) [Th1 marker], IL-17A (APC-Cy7) [Th17 marker].

Gating Strategy:

  • FSC/SSC (Lymphocytes) -> Single Cells.

  • Gate on CD3+CD4+ .

  • Quadrant Analysis :

    • Q1 (IFN-γ+ IL-17A-) : Th1 Cells.[9]

    • Q2 (IFN-γ- IL-17A+) : Th17 Cells.[10]

Data Interpretation & Expected Results

The following table summarizes the expected phenotypic shifts when using Immethridine (1 µM) in the described co-culture system.

ReadoutControl (LPS-DCs)Immethridine-Treated DCsInterpretation
DC: CD40 Expression High (MFI +++)Reduced (MFI +) Impaired costimulation competence.
DC: NF-κB p65 (p-S536) HighInhibited Blockade of inflammatory signaling.
T-Cell: Th1 (% IFN-γ+) ~15-25%< 10% Significant suppression of Th1 priming.
T-Cell: Th17 (% IL-17+) ~5-10%< 3% Significant suppression of Th17 priming.
T-Cell: Proliferation HighModerate Reduced clonal expansion due to lack of costimulation.

Troubleshooting & Optimization

  • Low DC Yield/Viability : Immethridine is generally non-toxic at <10 µM. If viability drops, check the DMSO concentration (must be <0.1% final) or switch to water-soluble reconstitution.

  • No Effect on Differentiation :

    • Timing: Pre-treatment of DCs with Immethridine 1 hour before LPS is critical. Adding it post-LPS is ineffective because the NF-κB cascade activates within minutes.

    • Dosage: Titrate between 0.1 µM and 10 µM. Effects often plateau at 1 µM.

  • High Background in T-Cells : Ensure Naive T-cell purity is >95%. Contaminating memory T-cells will respond to cytokines regardless of DC costimulation status.

References

  • Shi, Y., et al. (2017). "Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells."[1][8] Oncotarget, 8(43), 75038–75049.[1][8] Link

  • Kitbunnadaj, R., et al. (2004). "Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist." Journal of Medicinal Chemistry, 47(10), 2414–2417. Link

  • Teuscher, C., et al. (2007). "The histamine H3 receptor regulates T cell-mediated neuroinflammation." Proceedings of the National Academy of Sciences, 104(24), 10146–10151. Link

Sources

Determining the In Vivo Stability and Pharmacokinetic Profile of Immethridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the determination of the in vivo stability and pharmacokinetic half-life of immethridine hydrochloride, a potent and highly selective histamine H3 receptor (H3R) agonist.[1][2][3][4] Understanding these parameters is critical for preclinical and clinical development, as they directly influence dosing regimens, therapeutic efficacy, and potential toxicity. We present detailed protocols for animal studies, bioanalytical sample preparation, quantification via Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and subsequent pharmacokinetic data analysis. The methodologies described herein are designed to ensure scientific rigor, data integrity, and reproducibility, adhering to established principles of bioanalytical method validation.

Introduction: The Imperative of Pharmacokinetic Profiling

The journey of a therapeutic candidate from discovery to clinical application is contingent upon a thorough understanding of its behavior within a biological system. Key to this is characterizing its pharmacokinetic (PK) profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). In vivo stability—a measure of a compound's resistance to metabolic conversion—and its elimination half-life (t½) are fundamental PK parameters that dictate the duration of action and the frequency of administration required to maintain therapeutic concentrations.

Immethridine is a powerful and selective agonist for the histamine H3 receptor, a key regulator of neurotransmitter release in the central nervous system.[1][2][5] Its potential has been explored in various research contexts, including experimental autoimmune encephalomyelitis.[3][6] For compounds like immethridine, a precise understanding of its stability and half-life is essential to correlate plasma concentrations with pharmacological effects and to design effective dosing strategies for future studies.

This guide provides the necessary protocols to empower researchers to conduct these critical investigations. We emphasize not just the procedural steps, but the scientific rationale behind them, ensuring a self-validating experimental design.

Foundational Principles

Defining In Vivo Stability and Half-Life
  • In Vivo Stability: Refers to the persistence of an administered drug in its active form within a living organism. Low stability implies rapid metabolism, primarily by hepatic enzymes (e.g., cytochrome P450s), leading to faster clearance.[7]

  • Elimination Half-Life (t½): The time required for the concentration of the drug in the plasma to decrease by half. It is a composite parameter influenced by both clearance (CL) and volume of distribution (Vd). A short half-life may necessitate more frequent dosing, while a very long half-life could lead to drug accumulation.

The Gold Standard: LC-MS/MS for Bioanalysis

The accurate quantification of low-concentration analytes like immethridine in complex biological matrices such as plasma requires a method with high sensitivity and selectivity. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose.[8][9][10] It combines the physical separation power of chromatography with the mass-based detection specificity of mass spectrometry, allowing for precise measurement even in the presence of endogenous interferences.[10][11]

Experimental Design and Protocols

This section details a robust workflow for determining the pharmacokinetic profile of immethridine hydrochloride in a rodent model.

Animal Model and Dosing Protocol

The choice of animal model is critical. Rodents, such as mice or rats, are commonly used in early pharmacokinetic studies for histamine receptor ligands.[12][13][14]

Protocol 3.1.1: Animal Dosing

  • Animal Model: Male Sprague-Dawley rats (250-300g). Acclimatize animals for at least 7 days prior to the experiment with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Dosing Solution Preparation: Prepare a 1 mg/mL solution of immethridine hydrochloride in sterile 0.9% saline. Ensure complete dissolution. The formulation should be prepared fresh on the day of dosing.

  • Administration: Administer a single dose of 5 mg/kg via intraperitoneal (i.p.) injection. The i.p. route ensures rapid absorption into the systemic circulation. Record the exact time of administration for each animal.

Biological Sample Collection and Processing

Timely and consistent sample collection is the cornerstone of an accurate PK study. The goal is to map the concentration-time curve of the drug.

Protocol 3.2.1: Serial Blood Sampling

  • Time Points: Collect blood samples at predefined intervals post-dosing. A typical schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.

  • Collection: Collect approximately 150-200 µL of whole blood from the tail vein into tubes containing K2EDTA as an anticoagulant. Gently invert the tubes 8-10 times to ensure proper mixing.

  • Plasma Preparation: Immediately following collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.

  • Storage: Carefully aspirate the supernatant (plasma) and transfer it to clearly labeled cryovials. Immediately freeze and store the plasma samples at -80°C until bioanalysis. This is crucial to prevent degradation of the analyte.

G cluster_animal In-Life Phase cluster_lab Bioanalytical Phase animal Sprague-Dawley Rats dosing Dosing (5 mg/kg, i.p.) animal->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling centrifuge Centrifugation (2000g, 10 min, 4°C) sampling->centrifuge store Plasma Storage (-80°C) centrifuge->store analysis LC-MS/MS Analysis store->analysis pk_analysis Pharmacokinetic Modeling analysis->pk_analysis report Half-Life & PK Profile pk_analysis->report Generate Report

Caption: Experimental workflow for in vivo pharmacokinetic analysis.

Bioanalytical Quantification by LC-MS/MS

This protocol outlines the extraction of immethridine from plasma and its subsequent analysis. A validated bioanalytical method is non-negotiable for reliable results.[15][16]

Protocol 3.3.1: Plasma Sample Preparation (Protein Precipitation)

  • Thawing: Thaw plasma samples on ice. Also thaw calibration standards and quality control (QC) samples.

  • Precipitation: In a 1.5 mL microcentrifuge tube, add 150 µL of cold acetonitrile (containing an appropriate internal standard, e.g., a stable isotope-labeled immethridine) to 50 µL of plasma.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[9]

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or HPLC vials for analysis.

Protocol 3.3.2: LC-MS/MS Conditions (Illustrative)

  • LC System: UPLC System (e.g., Waters Acquity, Shimadzu Nexera)

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters)

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Transitions for immethridine and the internal standard must be optimized for maximum sensitivity.

Method Validation: The LC-MS/MS method must be fully validated for selectivity, linearity, accuracy, precision, matrix effect, and stability (freeze-thaw, bench-top, long-term) according to FDA or EMA guidelines.[15][17]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis plasma Plasma Sample (50 µL) acetonitrile Add Cold Acetonitrile + Internal Standard (150 µL) plasma->acetonitrile vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (14,000g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation (C18 Column) supernatant->uplc Inject msms MS/MS Detection (ESI+, MRM Mode) uplc->msms data Data Acquisition msms->data

Caption: Bioanalytical workflow from plasma to data acquisition.

Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

The plasma concentration data obtained at each time point is plotted to generate a concentration-time curve. Pharmacokinetic parameters are then calculated using non-compartmental analysis (NCA) with software such as Phoenix® WinNonlin® or R.

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time at which Cmax is observed.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t½ (Half-life): Calculated as 0.693 / λz, where λz is the terminal elimination rate constant.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Representative Data

The following table summarizes hypothetical pharmacokinetic parameters for immethridine hydrochloride following a 5 mg/kg i.p. dose in rats. Actual results will be determined experimentally.

ParameterUnitValue (Hypothetical)Description
Dose (i.p.) mg/kg5Intraperitoneal administration
Cmax ng/mL450Peak plasma concentration
Tmax h0.5Time to reach peak concentration
AUC₀-inf ng·h/mL980Total drug exposure
h2.5Elimination half-life
CL/F L/h/kg5.1Apparent clearance
Vz/F L/kg18.4Apparent volume of distribution

Conclusion

This application note provides a robust framework for determining the in vivo stability and half-life of immethridine hydrochloride. By following these protocols, researchers can generate high-quality, reliable pharmacokinetic data essential for advancing the preclinical development of this and other novel chemical entities. Adherence to rigorous bioanalytical method validation and ethical animal handling practices is paramount for ensuring the integrity and translatability of the findings.

References

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry - ACS Publications.
  • Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PMC. PubMed Central.
  • Immethridine (hydrobromide) (CAS Number: 699020-93-4). Cayman Chemical.
  • Immethridine dihydrobromide. Bio-Techne.
  • Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. PubMed.
  • Immethridine dihydrobromide | Histamine H3 Receptor Agonist. MedChemExpress.
  • Immethridine - Wikipedia. Wikipedia.
  • Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry. NIH.
  • An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. NIH.
  • Antinociceptive effects of novel histamine H3 and H4 receptor antagonists and their influence on morphine analgesia of neuropathic pain in the mouse. PubMed Central.
  • Effects of histamine H3 receptor antagonists in two models of spatial learning. PubMed.
  • Reproductive and fetal toxicity studies of histamine H3 receptor antagonist DL76 used in mice to prevent maximal electroshock-induced seizure. PubMed Central.
  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. ResearchGate.
  • DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. World Health Organization (WHO).
  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (PDF).
  • Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent.
  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International.
  • Bioanalytical methods. Faculty of Pharmacy - Research Portal.
  • Histamine H2-antagonist drug interactions in perspective: mechanistic concepts and clinical implications. PubMed.
  • Cimetidine Metabolism Pathway. SMPDB.

Sources

Application Notes and Protocols for Flow Cytometry Analysis Following Immethridine Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Immethridine is a potent and highly selective agonist for the histamine H3 receptor (H3R), a G-protein coupled receptor that plays a significant role in modulating neurotransmitter release in the central nervous system and also exhibits immunomodulatory functions.[1][2][3] Research has demonstrated that Immethridine displays a 300-fold selectivity for the H3R over the H4 receptor and does not bind to H1 or H2 receptors at significant concentrations.[1][4] Emerging evidence highlights the therapeutic potential of H3R agonists in autoimmune and inflammatory diseases.[4] Specifically, Immethridine has been shown to alleviate experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by inhibiting the function of dendritic cells (DCs).[5]

Flow cytometry is an indispensable technology for dissecting the heterogeneous responses of cell populations to therapeutic compounds like Immethridine.[6] It allows for high-throughput, multi-parametric analysis of individual cells, providing quantitative data on cell surface protein expression, intracellular signaling events, and cell cycle status.[7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular effects of Immethridine using flow cytometry. It offers detailed protocols, explains the rationale behind experimental choices, and presents methods for robust data analysis, ensuring scientific integrity and reproducibility.

Mechanism of Action: Immethridine and the H3 Receptor Signaling Pathway

The histamine H3 receptor is primarily known as a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine.[9] In the context of the immune system, H3R activation on dendritic cells has been shown to suppress their maturation and function.[1][10] Treatment with Immethridine inhibits the phosphorylation of the p65 subunit of NF-κB, a critical transcription factor for inflammatory responses and DC maturation.[10] This targeted inhibition downregulates the expression of co-stimulatory molecules and pro-inflammatory cytokines, thereby dampening the subsequent T-cell response.[1][5]

H3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Immethridine Immethridine H3R Histamine H3 Receptor (GPCR) Immethridine->H3R Binds & Activates G_protein Gi/o Protein H3R->G_protein Activates AC_inhibit Adenylyl Cyclase (Inhibition) G_protein->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA Inhibition cAMP_decrease->PKA_inhibit IKK_complex IKK Complex PKA_inhibit->IKK_complex Prevents Activation p65_p50_IkappaB p65/p50-IκBα IKK_complex->p65_p50_IkappaB No Phosphorylation of IκBα p65_p50_active p65/p50 (Active) p65_p50_IkappaB->p65_p50_active Remains Inactive DNA DNA p65_p50_active->DNA No Translocation Inflammatory_Genes Inflammatory Gene Transcription (CD40, CD86, etc.) DNA->Inflammatory_Genes Transcription Inhibited

Figure 1. Proposed signaling pathway of Immethridine via the H3 receptor.

Part 1: Analysis of Dendritic Cell Maturation Markers

This protocol is designed to assess the effect of Immethridine on the expression of key surface markers associated with dendritic cell maturation. Immethridine treatment has been shown to down-regulate the co-stimulatory molecules CD40 and CD86, as well as MHC Class II, on dendritic cells.[1]

Experimental Workflow Overview

workflow_surface_staining start Culture & Harvest Dendritic Cells treat Treat with Immethridine (Dose-Response & Time-Course) start->treat wash1 Wash Cells treat->wash1 viability Stain with Viability Dye wash1->viability fc_block Fc Receptor Block viability->fc_block surface_stain Stain with Fluorochrome- conjugated Antibodies (CD11c, CD40, CD86, MHCII) fc_block->surface_stain wash2 Wash Cells surface_stain->wash2 acquire Acquire on Flow Cytometer wash2->acquire analyze Analyze Data (Gating & MFI Quantification) acquire->analyze end Results analyze->end

Figure 2. Workflow for surface marker analysis after Immethridine treatment.

Materials & Reagents
ReagentRecommended SourcePurpose
Immethridine DihydrobromideMedChemExpress, TocrisH3R Agonist
Bone Marrow-Derived DCsGenerated from miceTarget Cells
RPMI-1640 MediumGibco/Thermo FisherCell Culture
Fetal Bovine Serum (FBS)Gibco/Thermo FisherCell Culture Supplement
Penicillin-StreptomycinGibco/Thermo FisherAntibiotic
GM-CSF & IL-4PeproTech, R&D SystemsDC Differentiation
Lipopolysaccharide (LPS)Sigma-AldrichPositive Control for DC Maturation
FACS Buffer (PBS + 2% FBS)In-house preparationStaining & Wash Buffer
Viability Dye (e.g., Zombie NIR™, LIVE/DEAD™)BioLegend, Thermo FisherDiscriminate live/dead cells
Fc Block (Anti-CD16/CD32)BD Biosciences, BioLegendPrevent non-specific antibody binding
Fluorochrome-conjugated AntibodiesBD, BioLegend, Thermo FisherTarget-specific staining
Recommended Antibody Panel
TargetFluorochromeClonePurpose
CD11cAPC-Cy7N418Dendritic Cell Marker
CD40PE1C10Co-stimulatory Molecule
CD86FITCGL-1Co-stimulatory Molecule
I-A/I-E (MHC Class II)PerCP-Cy5.5M5/114.15.2Antigen Presentation Molecule
Viability Dyee.g., Zombie NIR™-Live/Dead Discrimination
Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Culture bone marrow-derived dendritic cells (BMDCs) according to standard protocols.

    • Plate cells at a density of 1 x 10⁶ cells/mL.

    • Prepare a stock solution of Immethridine in sterile PBS or DMSO. Causality: The choice of solvent is critical; a vehicle control using the same solvent concentration must be included in all experiments.

    • Treat cells with a range of Immethridine concentrations (e.g., 1, 10, 100 µM) for 24 hours. Include an untreated control, a vehicle control, and a positive control (e.g., 100 ng/mL LPS).

  • Cell Harvesting and Preparation:

    • Harvest cells and transfer to FACS tubes.

    • Wash cells by adding 2 mL of cold FACS buffer, centrifuge at 300-400 x g for 5 minutes at 4°C, and discard the supernatant.

  • Viability Staining:

    • Resuspend the cell pellet in 100 µL of PBS.

    • Add the viability dye according to the manufacturer's protocol. Causality: Staining with a viability dye before fixation is essential for accurate analysis, as it excludes dead cells which can non-specifically bind antibodies.

    • Incubate for 15-20 minutes at room temperature, protected from light.

    • Wash the cells with 2 mL of FACS buffer as described in step 2.

  • Fc Receptor Blocking:

    • Resuspend the cell pellet in 50 µL of FACS buffer containing Fc Block.

    • Incubate on ice for 10-15 minutes. Causality: Dendritic cells express Fc receptors that can bind non-specifically to the Fc portion of antibodies, leading to false-positive signals. This blocking step is crucial for data integrity.[11]

  • Surface Antibody Staining:

    • Without washing, add the pre-titrated cocktail of fluorochrome-conjugated antibodies (CD11c, CD40, CD86, MHCII) to the cells.

    • Incubate on ice for 30 minutes in the dark.[12]

  • Final Washes and Acquisition:

    • Wash the cells twice with 2 mL of cold FACS buffer.

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Acquire data on a flow cytometer. Ensure compensation controls (single-stained beads or cells) are run for each fluorochrome.

Part 2: Analysis of Intracellular NF-κB Phosphorylation (Phospho-flow)

This protocol allows for the direct measurement of the phosphorylation status of the NF-κB p65 subunit, providing a mechanistic readout of Immethridine's inhibitory action.[1][10]

Key Considerations for Phospho-flow
  • Speed is critical: Phosphatases are active in cells and can dephosphorylate proteins quickly after cell lysis. Immediate fixation after stimulation is paramount to preserve the phosphorylation state.

  • Harsh Permeabilization: Alcohols like methanol are often required for effective permeabilization to allow antibodies access to nuclear targets like p65.[11][13]

Step-by-Step Protocol
  • Cell Stimulation and Treatment:

    • Prepare cells (e.g., BMDCs) in serum-free media.

    • Pre-treat cells with Immethridine (e.g., 10 µM) for 1-2 hours.

    • Stimulate the cells with a potent NF-κB activator (e.g., 100 ng/mL LPS) for a short duration (e.g., 15-30 minutes). Include appropriate controls (unstimulated, stimulated without Immethridine).

  • Fixation:

    • Immediately stop the stimulation by adding pre-warmed Fixation Buffer (e.g., BD Cytofix™ or 4% paraformaldehyde) directly to the cells to a final concentration of 2%.

    • Incubate for 10-15 minutes at 37°C. Causality: This cross-linking step instantly freezes all enzymatic activity, preserving the transient phosphorylation event.

  • Permeabilization:

    • Centrifuge the fixed cells and discard the supernatant.

    • Gently vortex the pellet while adding ice-cold 90% methanol.

    • Incubate on ice for 30 minutes. Causality: Methanol permeabilizes the nuclear membrane, which is necessary for the anti-phospho-p65 antibody to reach its epitope.[13]

  • Staining:

    • Wash the cells twice with FACS buffer to remove the methanol.

    • Perform Fc blocking as described in Part 1, Step 4.

    • Add a cocktail of antibodies including a surface marker (e.g., anti-CD11c) and the intracellular antibody (e.g., anti-NF-κB p65 (pS529)).

    • Incubate for 60 minutes at room temperature, protected from light.[11]

  • Wash and Acquisition:

    • Wash cells twice with FACS buffer.

    • Resuspend in FACS buffer and acquire data on a flow cytometer.

Part 3: Cell Cycle Analysis

This protocol determines if Immethridine treatment affects cell proliferation by analyzing the distribution of cells in different phases of the cell cycle.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Plate cells (e.g., a proliferating cell line expressing H3R) at a low density.

    • Treat with Immethridine (e.g., 10 µM) for 24, 48, and 72-hour time points. Include untreated and vehicle controls.

  • Harvesting and Fixation:

    • Harvest cells, including any floating cells in the supernatant.

    • Wash once with PBS.

    • Resuspend the cell pellet (approx. 1 x 10⁶ cells) and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise.[14]

    • Fix for at least 2 hours at 4°C (cells can be stored in ethanol at -20°C for several weeks).[15] Causality: Ethanol fixation permeabilizes the cells and fixes the DNA content, preventing degradation.

  • Staining:

    • Centrifuge the ethanol-fixed cells at 500 x g for 5 minutes.

    • Wash twice with PBS to remove all ethanol.

    • Resuspend the cell pellet in 500 µL of a DNA staining solution containing Propidium Iodide (PI) and RNase A.[16] Causality: PI also binds to double-stranded RNA. RNase A is included to digest the RNA, ensuring that the PI signal is directly proportional to the DNA content only.[16]

    • Incubate for 30 minutes at room temperature in the dark.

  • Acquisition:

    • Acquire data on a flow cytometer using a linear scale for the PI fluorescence channel.

    • Collect a sufficient number of events (e.g., 20,000-30,000) for accurate cell cycle modeling.

Data Analysis and Interpretation

Gating Strategy

A robust gating strategy is fundamental to accurate flow cytometry analysis. The following is a representative strategy for the DC maturation protocol.

gating_strategy P1 P1: All Events (FSC-A vs SSC-A) P2 P2: Single Cells (FSC-A vs FSC-H) P1->P2 Gate on Cells P3 P3: Live Cells (Viability Dye vs FSC-A) P2->P3 Gate on Singlets P4 P4: Dendritic Cells (CD11c+ vs SSC-A) P3->P4 Gate on Live P5 Analyze Marker Expression (CD40, CD86, MHCII) on P4 Population P4->P5 Gate on CD11c+

Figure 3. Example gating strategy for identifying live, single dendritic cells.

Quantitative Analysis
Analysis TypeReadoutInterpretation
Surface Marker Expression Median Fluorescence Intensity (MFI)A decrease in the MFI of CD40, CD86, or MHCII in Immethridine-treated samples compared to controls indicates inhibition of maturation.
Phospho-flow Percentage of Phospho-p65+ Cells or MFIA reduction in the percentage of positive cells or a leftward shift in the MFI of phospho-p65 in Immethridine-treated samples indicates target engagement and pathway inhibition.
Cell Cycle Percentage of cells in G0/G1, S, and G2/M phasesAn increase in the percentage of cells in the G0/G1 phase with a corresponding decrease in S and G2/M phases may suggest cell cycle arrest induced by Immethridine.

References

  • Shi Y, et al. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget. 2017;8(43):75038-75049. [Link]

  • Shi Y, et al. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. PubMed Central. [Link]

  • Shi Y, et al. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. PubMed. [Link]

  • Morisset S, et al. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat. PubMed. [Link]

  • What is the mechanism of Histamine Dihydrochloride? Patsnap Synapse. [Link]

  • Immethridine. Wikipedia. [Link]

  • A Technique for the Flow Cytometric Analysis of Lymphocytes Bearing Histamine Receptors. The Journal of Immunology. [Link]

  • Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. PubMed Central. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Flow cytometric analysis of drug-Induced basophil histamine release. ResearchGate. [Link]

  • Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget. [Link]

  • Flow cytometric analysis of cell signaling proteins. PubMed. [Link]

  • Histamine H4 Receptor Ligands: Future Applications and State of Art. PubMed. [Link]

  • Analyze Cell Signaling with Flow Cytometry. Bitesize Bio. [Link]

  • Assaying cell cycle status using flow cytometry. PubMed Central. [Link]

  • Flow Cytometry Protocols for Surface and Intracellular Antigen Analyses of Neural Cell Types. PubMed Central. [Link]

  • Flow cytometric analysis of drug-induced basophil histamine release. PubMed. [Link]

  • Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance. MDPI. [Link]

  • Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. MDPI. [Link]

  • Therapies Targeting Trained Immune Cells in Inflammatory and Autoimmune Diseases. Frontiers in Immunology. [Link]

  • Cell Cycle Analysis. University of Chicago. [Link]

  • Possible role of histamine in pathogenesis of autoimmune diseases: implications for immunotherapy with histamine-2 receptor antagonists. PubMed. [Link]

  • Histamine H1 Receptor Activation. SMPDB. [Link]

Sources

Immunohistochemical Analysis of Neuronal Response in Brain Tissue Following Immethridine Administration

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a detailed protocol and technical insights for performing immunohistochemistry (IHC) on brain tissue following treatment with immethridine, a potent and selective histamine H3 receptor (H3R) agonist.[1][2] As the H3R plays a critical neuromodulatory role by regulating the release of histamine and other key neurotransmitters, understanding the downstream cellular effects of its activation is crucial for drug development in neurology and psychiatry.[3][4][5] This document outlines a validated workflow, from tissue preparation to data interpretation, with a specific focus on visualizing c-Fos expression as a marker for neuronal activation. The causality behind critical experimental steps is explained to ensure both technical accuracy and reproducibility.

Introduction: The Scientific Rationale

Immethridine is a highly selective agonist for the histamine H3 receptor (H3R), a G-protein coupled receptor that primarily functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neuronal populations.[1][5] Histaminergic neurons originate exclusively in the tuberomammillary nucleus (TMN) of the hypothalamus and project widely throughout the brain, modulating arousal, cognition, and homeostasis.[6][7]

Activation of H3R by an agonist like immethridine generally leads to the inhibition of histamine release and also suppresses the release of other neurotransmitters, including acetylcholine, dopamine, and serotonin.[4] This widespread inhibitory potential makes immethridine a valuable tool for studying the histamine system's role in various physiological and pathological states.

Why use Immunohistochemistry (IHC)?

IHC is an indispensable technique for visualizing the precise location and relative abundance of specific proteins within the complex cytoarchitecture of the brain.[8][9] Following immethridine administration, IHC allows researchers to:

  • Map Neuronal Activity: By staining for immediate-early genes like c-Fos, we can identify which specific neuronal populations and brain circuits are functionally activated or inhibited by H3R agonism.[10][11]

  • Identify Affected Cell Types: Co-localization studies using cell-specific markers (e.g., NeuN for neurons, GFAP for astrocytes, Iba1 for microglia) can reveal the cellular targets of immethridine's action.[12][13]

  • Investigate Downstream Signaling: IHC can be used to probe changes in signaling pathways downstream of H3R activation, such as the phosphorylation of key proteins.[14]

This guide provides a robust protocol designed to overcome common challenges in brain tissue IHC, ensuring high-quality, interpretable data for investigating the effects of immethridine.

Experimental Workflow and Signaling Overview

Immethridine's Mechanism of Action

Immethridine's primary action is to bind to and activate the H3 receptor, which is coupled to an inhibitory G-protein (Gαi). This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly modulate ion channels, reducing calcium influx and thereby inhibiting neurotransmitter release.

cluster_0 Presynaptic Terminal Immethridine Immethridine H3R Histamine H3 Receptor (H3R) Immethridine->H3R Binds & Activates G_protein Gαi/βγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits (βγ) cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Vesicle Neurotransmitter Vesicle Release ↓ Neurotransmitter Release Vesicle->Release

Caption: Simplified H3R signaling pathway activated by Immethridine.

Overall Immunohistochemistry Workflow

The entire process, from drug administration to final analysis, requires careful planning and execution. The following diagram outlines the major stages of the experimental procedure.

A 1. Animal Treatment (Immethridine / Vehicle) B 2. Tissue Harvest (Transcardial Perfusion) A->B C 3. Post-fixation & Cryoprotection B->C D 4. Cryosectioning (Brain Slicing) C->D E 5. Antigen Retrieval (Heat-Induced) D->E F 6. Immunostaining (Blocking, Antibodies) E->F G 7. Visualization (Fluorescence / Chromogenic) F->G H 8. Imaging (Microscopy) G->H I 9. Data Analysis (Cell Counting, Co-localization) H->I

Caption: High-level workflow for IHC analysis post-immethridine treatment.

Detailed Application Protocol

This protocol is optimized for detecting c-Fos in free-floating, cryosectioned rodent brain tissue following systemic immethridine administration.

Materials and Reagents
Reagent / MaterialRecommended Source / GradePurpose
Immethridine DihydrobromideMedChemExpress, TocrisSelective H3R agonist.[2]
Saline (0.9% NaCl)USP GradeVehicle for drug administration.
Paraformaldehyde (PFA)Electron Microscopy SciencesFixative for tissue preservation.
Phosphate-Buffered Saline (PBS)pH 7.4Buffer for perfusion and washes.
SucroseACS GradeCryoprotectant to prevent ice crystal damage.
O.C.T. CompoundTissue-TekEmbedding medium for frozen tissue.[8]
Triton™ X-100Sigma-AldrichDetergent for membrane permeabilization.
Normal Goat Serum (NGS)Vector Labs, Jackson ImmunoResearchBlocking agent to prevent non-specific antibody binding.
Primary Antibody: Rabbit anti-c-FosCell Signaling Technology, AbcamBinds specifically to the c-Fos protein.
Secondary Antibody: Goat anti-Rabbit IgG (Alexa Fluor™ 488)InvitrogenBinds to the primary antibody and carries a fluorescent tag.
DAPI (4',6-diamidino-2-phenylindole)InvitrogenNuclear counterstain.
Citrate Buffer (10 mM, pH 6.0)In-house preparationSolution for heat-induced antigen retrieval.
Step-by-Step Methodology

PART A: Animal Treatment and Tissue Preparation

  • Animal Dosing: Administer immethridine (e.g., 10-15 mg/kg, intraperitoneally) or an equivalent volume of saline vehicle to the experimental animals.[1]

    • Rationale: The dose and route should be based on established pharmacological studies. A vehicle control group is essential to ensure observed effects are due to the drug.

  • Post-Dosing Incubation: House the animals for 90-120 minutes post-injection.

    • Rationale: c-Fos protein expression typically peaks 90-120 minutes after a neuronal stimulus.[10] This timing is critical for capturing the maximal response.

  • Transcardial Perfusion: Deeply anesthetize the animal (e.g., with an overdose of sodium pentobarbital). Perform a transcardial perfusion, first with ice-cold PBS to clear the blood, followed by ice-cold 4% PFA in PBS.[8]

    • Rationale: Perfusion fixation provides rapid and uniform preservation of tissue morphology and antigenicity, which is superior to simple immersion fixation for brain tissue.[9]

  • Post-Fixation: Extract the brain and post-fix in 4% PFA for 24 hours at 4°C.

    • Rationale: This step ensures the core of the brain is thoroughly fixed. Over-fixation should be avoided as it can mask epitopes.

  • Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C. Allow the brain to equilibrate until it sinks (typically 48-72 hours).

    • Rationale: Sucrose acts as a cryoprotectant, replacing water within the tissue to prevent the formation of damaging ice crystals during freezing.[9]

  • Freezing and Sectioning: Snap-freeze the brain in O.C.T. compound. Section the brain at 30-40 µm thickness using a cryostat and collect the free-floating sections in PBS.[8][9]

    • Rationale: Free-floating sections allow for better antibody penetration from both sides compared to slide-mounted sections.[15]

PART B: Immunohistochemical Staining

  • Washing: Wash sections 3 times for 10 minutes each in PBS to remove the O.C.T. compound.

  • Antigen Retrieval (Critical Step):

    • Place sections in a 10 mM Citrate Buffer (pH 6.0).

    • Heat the solution to 80°C in a water bath or oven and incubate the sections for 30 minutes.[8] Do not allow the solution to boil vigorously.

    • Allow the sections to cool down to room temperature in the same buffer.

    • Rationale: Formalin fixation creates cross-links between proteins, which can mask the antibody's target epitope. Heat-Induced Epitope Retrieval (HIER) uses heat to break these cross-links, unmasking the antigen and dramatically improving signal intensity.[16][17]

  • Permeabilization & Blocking:

    • Wash sections 3 times for 5 minutes in PBS.

    • Incubate sections for 2 hours at room temperature in a blocking solution consisting of 5% Normal Goat Serum (NGS) and 0.3% Triton™ X-100 in PBS.

    • Rationale: The serum blocks non-specific binding sites on the tissue. Triton™ X-100 is a detergent that permeabilizes cell membranes, allowing the antibodies to access intracellular antigens like c-Fos.[9]

  • Primary Antibody Incubation:

    • Incubate sections overnight (18-24 hours) at 4°C with the primary antibody (e.g., Rabbit anti-c-Fos) diluted in the antibody solution (1% NGS, 0.3% Triton™ X-100 in PBS).

    • Rationale: A long, cold incubation allows for optimal specific binding of the primary antibody while minimizing non-specific background signal.

AntibodyHostDilution RangeIncubation
c-FosRabbit1:500 - 1:200024h at 4°C
NeuNMouse1:500 - 1:100024h at 4°C
  • Secondary Antibody Incubation:

    • Wash sections 4 times for 10 minutes each in PBS.

    • Incubate for 2 hours at room temperature with the fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit IgG, Alexa Fluor™ 488) diluted in the same antibody solution. Protect from light from this point forward.

    • Rationale: The secondary antibody recognizes the primary antibody and carries the fluorescent molecule that will be visualized.

  • Nuclear Counterstaining:

    • Wash sections 3 times for 10 minutes each in PBS.

    • Incubate for 10 minutes in DAPI solution (1 µg/mL in PBS).[9]

    • Rationale: DAPI stains cell nuclei, providing anatomical context and allowing for the total number of cells in a region to be estimated.

  • Mounting: Wash sections 2 times for 5 minutes in PBS. Mount the sections onto positively charged slides and allow them to air dry briefly. Coverslip using an aqueous mounting medium.

Controls, Data Interpretation, and Troubleshooting

Self-Validating System: Mandatory Controls

  • Negative Control: Omit the primary antibody during the incubation step. This should result in no specific staining and confirms that the secondary antibody is not binding non-specifically.

  • Vehicle Control: Process tissue from saline-treated animals in parallel. This is the biological baseline against which the effects of immethridine are measured.

  • Positive Control: If possible, include a tissue section known to express high levels of the target antigen (e.g., a brain region known to be activated by a different stimulus for c-Fos).

Data Interpretation

  • Analysis: Use a fluorescence microscope to capture images. Neurons activated by the stimulus (or inhibited less, in the case of H3R agonism's complex effects) will show c-Fos immunoreactivity, which should be localized to the nucleus.

  • Quantification: The number of c-Fos positive cells within specific brain regions (e.g., hypothalamus, cortex, hippocampus) can be counted manually or using automated image analysis software (like ImageJ/Fiji). Data should be expressed as the number of positive cells per unit area.

Troubleshooting Guide

ProblemPossible CauseSolution
No Signal or Weak Signal Ineffective antigen retrieval.Ensure the citrate buffer is at the correct pH and temperature (80°C) for the specified time.
Primary antibody concentration too low.Perform a titration experiment to find the optimal antibody concentration.
Over-fixation of tissue.Reduce post-fixation time. Ensure PFA solution is freshly made.
High Background Staining Incomplete blocking.Increase blocking time to 2 hours or increase serum concentration to 10%.
Secondary antibody is non-specific.Run a negative control (omit primary antibody). If staining persists, choose a different secondary antibody.
Sections are drying out.Keep sections submerged in buffer at all times during the staining process.
Non-specific Punctate Staining Aggregated antibodies.Centrifuge the antibody solutions before use.
Precipitated detection reagent.Filter all buffers and solutions.

References

  • Shi, Y., Li, Z., Chen, R., Zhang, J., Hu, X., He, C., Su, Q., Ma, H., Ren, H., Qian, M., Cui, S., & Jiang, W. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget, 8(43), 75038–75049. [Link]

  • Shi, Y., Li, Z., Chen, R., Zhang, J., Hu, X., He, C., Su, Q., Ma, H., Ren, H., Qian, M., Cui, S., & Jiang, W. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. PubMed. [Link]

  • Schaefer, N., & Haselhorst, M. (2022). An In Vivo Definition of Brain Histamine Dynamics Reveals Critical Neuromodulatory Roles for This Elusive Messenger. International Journal of Molecular Sciences, 23(24), 15694. [Link]

  • EMDOC. (2021). How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. RxList. [Link]

  • Esbenshade, T. A., Browman, K. E., Bitner, R. S., Strakhova, M., Cowart, M. D., & Brioni, J. D. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. [Link]

  • Myers, C. (2023). Immunohistochemistry (IHC) Staining Mouse Brain Sections v1. protocols.io. [Link]

  • Wikipedia contributors. (2023, December 27). Histamine H3 receptor. Wikipedia. [Link]

  • Evilsizor, M. N., Ray-Jones, H. F., & Lifshitz, J. (2015). Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons. Journal of Visualized Experiments, (99), 52718. [Link]

  • Anonymous. (2023). Immunohistochemistry (IHC) on mouse brain slices. protocols.io. [Link]

  • Ibata, K., Mizuno, M., Lee, J., & Mizuno-Iijima, S. (2015). Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains. Frontiers in Neuroanatomy, 9, 23. [Link]

  • Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). Histamine Actions in the Central Nervous System. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

  • Shi, Y., et al. (2017). Immethridine, Histamine H3-Receptor (H3R) Agonist, Alleviated Experimental Autoimmune Encephalomyelitis via Inhibiting the Function of Dendritic Cells. ResearchGate. [Link]

  • Zutt, M., et al. (2023). Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals. STAR Protocols. [Link]

  • Haas, H. L., Sergeeva, O. A., & Selbach, O. (2008). Histamine in the waking brain. Glia, 56(10), 1175-1183. [Link]

  • Blaabjerg, M., & Zimmer, J. (2007). Immunohistochemical Markers for Quantitative Studies of Neurons and Glia in Human Neocortex. The Journal of Histochemistry and Cytochemistry, 56(3), 201-221. [Link]

  • Passani, M. B., & Blandina, P. (2011). Histamine in the brain. Frontiers in Systems Neuroscience, 5, 64. [Link]

  • Biocompare. (2022). A Guide to Neuronal Cell Markers. Biocompare. [Link]

  • Velázquez-Sánchez, C., et al. (2022). Current Opinion on the Use of c-Fos in Neuroscience. International Journal of Molecular Sciences, 23(21), 13359. [Link]

  • Chung, Y. H., et al. (1998). Persistent c-fos expression in the brains of mice with chronic social stress. Neuroscience Research, 30(4), 329-340. [Link]

  • Wikipedia contributors. (2023, November 29). Histamine receptor. Wikipedia. [Link]

  • Thomas, R., & Tolcos, M. (2023). A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques. Frontiers in Neuroanatomy, 17, 1157924. [Link]

  • IHC World. (n.d.). Antigen Retrieval Methods & Techniques on Literature. IHC World. [Link]

  • Medires. (n.d.). General Characteristics of Brain Immunohistochemical Markers. Medires. [Link]

  • Lenz, K. M., & Nelson, L. H. (2018). Histamine, Neuroinflammation and Neurodevelopment: A Review. Frontiers in Neuroscience, 12, 315. [Link]

  • Antibodies.com. (n.d.). Pan-Neuronal Markers. Antibodies.com. [Link]

  • Jensen, W., et al. (2018). Chronically Implanted Microelectrodes Cause c-fos Expression Along Their Trajectory. Frontiers in Neuroscience, 12, 831. [Link]

  • Passani, M. B., & Blandina, P. (2017). Histamine Receptors in the Cross-Talk between Periphery and Brain. Neuropharmacology, 118, 1-3. [Link]

  • Numan, M. (1996). Using c-Fos immunocytochemistry to identify forebrain regions that may inhibit maternal behavior in rats. Behavioral Neuroscience, 110(3), 499-519. [Link]

  • Pistor, M. J., et al. (2011). A New Antigen Retrieval Technique for Human Brain Tissue. ResearchGate. [Link]

  • Parihar, V. K., & Shetty, A. K. (2013). Heat-Induced Antigen Retrieval: An Effective Method to Detect and Identify Progenitor Cell Types during Adult Hippocampal Neurogenesis. Journal of Visualized Experiments, (78), 50593. [Link]

  • Atlas Antibodies. (n.d.). Antigen Retrieval in IHC: Why It Matters and How to Get It Right. Atlas Antibodies. [Link]

Sources

Troubleshooting & Optimization

Optimizing Immethridine hydrochloride concentration for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Immethridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively using this potent and selective Histamine H3 Receptor (H3R) agonist in cell culture applications. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to design robust experiments, troubleshoot challenges, and generate reproducible, high-quality data.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding Immethridine hydrochloride, providing the core knowledge needed to begin your experimental design.

Q1: What is Immethridine hydrochloride and what is its primary mechanism of action?

Immethridine is a potent and highly selective agonist for the Histamine H3 Receptor (H3R).[1][2] Its chemical name is 4-(1H-Imidazol-4-ylmethyl)pyridine. In its common commercial form, it is supplied as a dihydrobromide or hydrochloride salt to improve solubility and stability. The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS) but also found on various other cells, including immune cells like dendritic cells (DCs).[3][4] As a presynaptic autoreceptor, its activation typically inhibits the synthesis and release of histamine.[4] However, it also functions as a heteroreceptor, and its activation can inhibit the release of other key neurotransmitters.[4] In the context of immune cells, studies have shown that Immethridine can inhibit the function of dendritic cells by suppressing cytokine production (e.g., IL-6, IL-12), downregulating the expression of co-stimulatory molecules like CD40 and CD86, and ultimately inhibiting T-cell differentiation and proliferation.[2][3] This effect is mediated, at least in part, by inhibiting the phosphorylation of NF-κB p65.[2][3]

Q2: What are the key physical and chemical properties of Immethridine hydrochloride?

Understanding the compound's properties is critical for proper handling. Key details are summarized in the table below.

PropertyValueSource
Formulation A solid, typically a dihydrobromide salt.[5][6]
Molecular Formula C₉H₉N₃ • 2HBr[5]
Molecular Weight 321.0 g/mol [5]
Purity Typically ≥98% or ≥99% by HPLC.[5]
Solubility Soluble in Water and DMSO.[5]

Q3: How should I prepare and store stock solutions of Immethridine hydrochloride?

Proper preparation and storage are paramount for experimental reproducibility.

  • Reconstitution: For a 10 mM stock solution, dissolve 3.21 mg of Immethridine dihydrobromide (MW: 321.0 g/mol ) in 1 mL of sterile DMSO or water. Briefly vortex to ensure complete dissolution. Causality Note: Using a high-concentration stock solution (e.g., 1-10 mM) allows you to add a minimal volume to your cell culture medium, preventing solvent toxicity. The final concentration of DMSO in your culture medium should ideally be kept below 0.1% to avoid off-target effects.[7]

  • Storage (Lyophilized Powder): Store the solid powder desiccated at -20°C. In this form, it is stable for several years.[5][8]

  • Storage (Stock Solution): Aliquot the stock solution into single-use volumes and store at -20°C.[8] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[8] A solution stored at -20°C should be used within a month for optimal potency.[8]

Q4: What is a recommended starting concentration range for my cell culture experiments?

The optimal concentration is highly cell-type dependent. However, based on published literature, a logical starting point can be established.

  • Functional Assays (In Vitro): A study on bone marrow-derived dendritic cells (BMDCs) used a concentration of 1 µM to effectively inhibit cytokine secretion and other cellular functions.[3]

  • Receptor Binding/Signaling: Immethridine is extremely potent, with reported EC₅₀ values in the nanomolar and even sub-nanomolar range (e.g., EC₅₀ = 0.18 nM in SK-N-MC cells expressing human H3 receptors).[5]

  • Recommendation: For an initial dose-response experiment, we recommend a wide logarithmic range spanning from 0.1 nM to 10 µM . This range covers the high-potency EC₅₀ values and the functional concentrations reported in the literature, allowing you to identify the optimal window for your specific cell line and assay.[3][5]

Section 2: Experimental Protocol - Determining Optimal Concentration via Dose-Response Assay

This section provides a self-validating protocol to empirically determine the effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) of Immethridine hydrochloride for your specific cell line and biological question. The measurement of drug dose-response is a foundational component of pre-clinical assessment.[9]

Workflow for Dose-Response Assay

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_cells 1. Prepare & Seed Cells (Optimize density for log growth) prep_drug 2. Prepare Drug Dilutions (Logarithmic series, e.g., 10 µM to 0.1 nM) treat 3. Treat Cells (Include Vehicle Control, e.g., 0.1% DMSO) prep_drug->treat Add to plates incubate 4. Incubate (Determine optimal time, e.g., 24-72h) treat->incubate assay 5. Perform Readout Assay (e.g., MTT, CellTiter-Glo, Flow Cytometry) incubate->assay analyze 6. Analyze Data (Plot Dose vs. Response, Calculate EC50/IC50) assay->analyze

Caption: Experimental workflow for determining optimal drug concentration.

Step-by-Step Methodology
  • Cell Seeding:

    • One day prior to treatment, seed your cells in a 96-well plate at a pre-determined optimal density.

    • Causality Note: The cell density should be chosen to ensure they are in the logarithmic growth phase throughout the experiment and do not become over-confluent in the vehicle control wells by the end of the assay.[7]

  • Preparation of Drug Dilution Series:

    • Prepare a 2X concentration stock of your highest desired concentration (e.g., 20 µM) in your standard cell culture medium.

    • Perform a serial dilution (e.g., 1:5 or 1:10) in culture medium to create a range of 2X concentrations.

    • Prepare a 2X vehicle control (e.g., medium with 0.2% DMSO if your stock is in DMSO).

  • Cell Treatment:

    • Carefully remove half the volume of medium from each well of the 96-well plate.

    • Add an equal volume of the 2X drug dilutions to the corresponding wells. This brings the drug concentration to 1X and normalizes the solvent concentration across all wells.

    • Include triplicate wells for each concentration and for the vehicle control.

  • Incubation:

    • Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

    • Causality Note: The incubation time should be sufficient for the drug to exert its effect and for a measurable change to occur in your chosen assay. This may need to be optimized separately.[10]

  • Assay and Readout:

    • Perform your chosen endpoint assay. This could be:

      • Proliferation/Viability Assays: MTT, MTS, WST-1, CellTiter-Glo®, or direct cell counting.

      • Cytotoxicity Assays: LDH release or real-time impedance analysis.[11]

      • Functional Assays: Flow cytometry to measure surface marker expression (like CD40/CD86), an ELISA to measure cytokine secretion, or a reporter gene assay.[3][12]

  • Data Analysis:

    • Normalize your data. For example, set the average of the vehicle control wells to 100% viability or 0% inhibition.

    • Plot the response (Y-axis) against the log of the drug concentration (X-axis).

    • Use a non-linear regression model (e.g., [log(agonist) vs. response -- Variable slope]) in software like GraphPad Prism to fit a sigmoidal curve and calculate the EC₅₀ or IC₅₀.[13]

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses specific issues in a Q&A format.

Q: I'm observing significant cell death even at my lowest concentrations. What could be the cause?

  • Potential Cause 1: Solvent Toxicity.

    • Explanation: The solvent used to dissolve Immethridine (typically DMSO) can be toxic to cells at concentrations above 0.5%, with some sensitive cell lines affected by as little as 0.1%.

    • Solution: Calculate the final percentage of your solvent in the culture medium. Ensure it is consistent across all wells, including your "no-drug" control (which should be a vehicle control). If the concentration is high (>0.1%), remake your stock solution at a higher concentration so you can add a smaller volume.

  • Potential Cause 2: High Cell Sensitivity.

    • Explanation: Your specific cell line may be exceptionally sensitive to H3R agonism or potential off-target effects of the compound.

    • Solution: Expand your dose-response curve to include much lower concentrations (e.g., into the picomolar range). This will help determine if you are simply observing the high-potency end of the dose-response curve.

Q: I'm not observing any biological effect, even at high concentrations (e.g., 10 µM). Why?

  • Potential Cause 1: Lack of Target Receptor Expression.

    • Explanation: The most common reason for a lack of effect is that your cell line does not express the Histamine H3 Receptor (H3R).

    • Solution: Validate H3R expression in your cell line at the mRNA level (RT-qPCR) or, if a reliable antibody is available, at the protein level (Western Blot, Flow Cytometry).

  • Potential Cause 2: Compound Degradation.

    • Explanation: Immethridine, especially in solution, can degrade if not stored properly. Repeated freeze-thaw cycles or prolonged storage at 4°C can reduce its potency.

    • Solution: Use a fresh aliquot of your stock solution or prepare a new stock from lyophilized powder. Ensure proper storage at -20°C in single-use aliquots.[8]

  • Potential Cause 3: Insufficient Incubation Time or Insensitive Assay.

    • Explanation: The biological effect you are trying to measure may take longer to manifest, or your chosen assay may not be sensitive enough to detect subtle changes.

    • Solution: Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal endpoint. Consider a more sensitive, proximal assay that is closer to the target activation (e.g., measuring downstream signaling like NF-κB phosphorylation instead of a distal endpoint like cell proliferation).

Q: My results are inconsistent between experiments. What are the common sources of variability?

  • Potential Cause 1: Inconsistent Cell Health and Passage Number.

    • Explanation: Cells at very high or low passage numbers can behave differently. Similarly, cells that are not healthy or are overly confluent at the time of seeding will respond variably.

    • Solution: Use cells within a consistent, defined passage number range for all related experiments. Always ensure cells are healthy and in the log phase of growth before starting an experiment. Adhere to good cell culture practice.[14]

  • Potential Cause 2: Pipetting Inaccuracy.

    • Explanation: Small errors in pipetting during the creation of the serial dilution or when treating the cells can lead to large variations in the final concentration and, consequently, the results.

    • Solution: Use calibrated pipettes and be meticulous with your technique. When preparing the dilution series, ensure thorough mixing between each step.

Section 4: Deeper Mechanistic Insights

Understanding the H3R Signaling Pathway

Activation of the H3R by an agonist like Immethridine initiates a signaling cascade. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This change in cAMP can modulate the activity of various downstream effectors, including the NF-κB pathway, ultimately altering gene expression and cellular function.[3][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Immethridine Immethridine H3R Histamine H3 Receptor (Gi/o-coupled) Immethridine->H3R Binds & Activates AC Adenylyl Cyclase H3R->AC Inhibits cAMP ↓ cAMP AC->cAMP NFkB_path Inhibition of NF-κB Pathway cAMP->NFkB_path Modulates Gene_exp Altered Gene Expression (e.g., ↓ Cytokines, ↓ Co-stimulatory molecules) NFkB_path->Gene_exp Leads to

Caption: Simplified H3R agonist signaling pathway.

References

  • Shi, Y., Li, Z., Chen, R., et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget, 8(43), 75038–75049. [Link]

  • Wikipedia. (2023, December 28). H3 receptor antagonist. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Histamine Dihydrochloride?[Link]

  • Wikipedia. (2022, April 14). Immethridine. [Link]

  • Amanote Research. (n.d.). Immethridine, Histamine H3-Receptor (H3R) Agonist, Alleviated Experimental Autoimmune Encephalomyelitis via Inhibiting the Function of Dendritic Cells. Retrieved February 3, 2026, from [Link]

  • Sadek, B., et al. (2018). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. ACS Omega, 3(9), 11959–11972. [Link]

  • PubMed. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget. [Link]

  • Bio-Techne. (n.d.). Immethridine dihydrobromide. Retrieved February 3, 2026, from [Link]

  • AdooQ Bioscience. (n.d.). Immethridine hydrobromide. Retrieved February 3, 2026, from [Link]

  • Bertin Bioreagent. (n.d.). Immethridine (hydrobromide). Retrieved February 3, 2026, from [Link]

  • National Institutes of Health (NIH). (2018). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology. [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 3(4), 1046–1058. [Link]

  • Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]

  • BioPharm International. (2017). Optimizing Cell-Culture Media. [Link]

  • Wikipedia. (2023, November 29). Histamine H3 receptor. [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]

  • BioProcess International. (2024). A Practical Guide to Optimizing Your Drug Manufacturing Process. [Link]

  • SYNENTEC GmbH. (n.d.). Analyzing Dose-Dependent Effects of Cisplatin Using NYONE® and YT®-Software. Retrieved February 3, 2026, from [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research, 39(7), 3413-3418. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved February 3, 2026, from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? Retrieved February 3, 2026, from [Link]

  • Bitesize Bio. (2022). 6 Steps for Successful in vitro Drug Treatment. [Link]

Sources

Issues with Immethridine hydrochloride solubility in PBS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Immethridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when preparing solutions of Immethridine, particularly focusing on its solubility in Phosphate-Buffered Saline (PBS). Our goal is to provide not just protocols, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot effectively and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve Immethridine hydrochloride directly in PBS (pH 7.4) and it's not working. I see cloudiness or a precipitate. What's happening?

This is the most common issue researchers face. The problem lies in the inherent chemical properties of Immethridine and the pH of the PBS buffer.

  • Chemical Nature of Immethridine: Immethridine is a weakly basic compound, containing imidazole and pyridine rings. Its salt forms (hydrochloride or the more commonly available dihydrobromide) are created by reacting the basic molecule with an acid. This process protonates the nitrogen atoms on the rings, making the molecule charged and thus more soluble in aqueous solutions.[1][2]

  • The Critical Role of pH: The solubility of these salts is highly pH-dependent.[3][4] In an acidic environment (low pH), the equilibrium favors the protonated, charged, and therefore soluble form of Immethridine. However, standard PBS has a physiological pH of approximately 7.4. At this near-neutral pH, the protonated Immethridine salt can deprotonate, converting back towards its less soluble free-base form, which then precipitates out of the solution. Substances that are weakly basic are typically more soluble in the lower pH of the stomach and see their solubility decrease as the pH increases in the intestinal tract.[5]

Q2: The datasheet for my Immethridine lists it as a hydrobromide or dihydrobromide salt, but my protocol specifies hydrochloride. Does this matter?

While the specific counter-ion (chloride vs. bromide) can slightly influence solubility, the overarching principles remain the same. Both are salts of a weak base, and their solubility in aqueous buffers will be primarily dictated by pH rather than the specific halide salt form. The troubleshooting strategies outlined in this guide are applicable to both Immethridine hydrobromide and hydrochloride forms. For clarity, most commercially available Immethridine is in the dihydrobromide form.[1][2]

Q3: Is there a maximum concentration of Immethridine I can achieve in PBS?

Attempting to dissolve Immethridine directly into PBS at high concentrations is unlikely to be successful due to the pH issue described above. While specific solubility data in PBS is not widely published, the recommended and most reliable method is to first create a high-concentration stock solution in an organic solvent and then dilute this stock into your PBS buffer to the final desired working concentration. This method bypasses the poor aqueous solubility at neutral pH.

Q4: How long can I store my Immethridine solution after making it?

Stability is a key consideration.

  • Organic Stock Solutions (in DMSO): When stored correctly at -20°C or -80°C in aliquots, DMSO stock solutions are generally stable for extended periods. Some suppliers suggest stability for up to a month at -20°C in solution.[6]

  • Aqueous Working Solutions (in PBS): It is strongly recommended to prepare aqueous working solutions fresh for each experiment. Do not store Immethridine diluted in PBS for more than one day.[7] Components can degrade, or the compound may slowly precipitate out of the solution, even if it appears clear initially.

In-Depth Troubleshooting Guide & Protocols

If you are encountering solubility issues, follow this logical progression of troubleshooting steps. The primary cause is almost always related to the solution's pH and the method of preparation.

Core Issue: pH-Dependent Solubility

The fundamental problem is the equilibrium between the soluble, protonated form of Immethridine and its less soluble, neutral form.

Caption: pH effect on Immethridine solubility.

The Gold Standard Solution: The Organic Solvent Stock Method

This is the most reliable method for preparing Immethridine for biological experiments. It involves dissolving the compound at a high concentration in a non-aqueous solvent first, then performing a final, small-volume dilution into your aqueous buffer.

  • Calculate Required Mass: Determine the mass of Immethridine dihydrobromide (MW: 321.0 g/mol ) needed for your desired stock concentration (e.g., 10 mM).

    • Formula: Mass (mg) = [Desired Concentration (mM)] * [Final Volume (mL)] * [Molecular Weight ( g/mol )] / 1000

    • Example for 1 mL of 10 mM stock: Mass = 10 * 1 * 321.0 / 1000 = 3.21 mg.

  • Weigh Compound: Accurately weigh the solid Immethridine powder using a calibrated analytical balance.

  • Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.

  • Ensure Complete Dissolution: Vortex thoroughly. If needed, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.[8] Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Aliquot the stock solution into small, single-use volumes in appropriate vials and store at -20°C or -80°C, protected from light. This prevents repeated freeze-thaw cycles which can degrade the compound.[6]

SolventReported Solubility of Immethridine (dihydrobromide)Source
Water Soluble[1]
DMSO Soluble[1]
Note: "Soluble" is often a qualitative term from supplier datasheets. The organic stock method is still recommended for achieving precise, reproducible concentrations in aqueous buffers.
Troubleshooting Workflow

If problems persist, use this workflow to diagnose the issue.

G start START: Immethridine Precipitates in PBS check_method Are you dissolving directly in PBS? start->check_method use_stock STOP. Use Organic Stock Method. (See Protocol 1) check_method->use_stock Yes check_dilution Are you adding PBS to the DMSO stock? check_method->check_dilution No, using stock correct_dilution CORRECT METHOD: Add small volume of DMSO stock to large volume of PBS with vortexing. (See Protocol 2) check_dilution->correct_dilution Yes check_dmso_conc Is final DMSO concentration >0.5%? check_dilution->check_dmso_conc No success SUCCESS: Solution is Clear correct_dilution->success dmso_issue High DMSO concentration can cause precipitation and/or cell toxicity. Remake stock at higher concentration. check_dmso_conc->dmso_issue Yes check_buffer Is your PBS old, homemade, or does it contain Ca2+/Mg2+? check_dmso_conc->check_buffer No dmso_issue->start buffer_issue Phosphate precipitation can occur. Use fresh, sterile, molecular-grade PBS without divalent cations. check_buffer->buffer_issue Yes check_buffer->success No buffer_issue->start

Caption: Troubleshooting workflow for Immethridine precipitation.

This protocol is critical for avoiding precipitation during the final dilution step.

  • Prepare Buffer: Dispense the final volume of your experimental buffer (e.g., 999 µL of sterile PBS) into a sterile tube.

  • Prepare for Dilution: Set your vortexer to a medium speed.

  • Dilute Stock: While the buffer is vortexing, add the small volume of your concentrated DMSO stock (e.g., 1 µL of 10 mM stock for a final 10 µM solution) directly into the swirling buffer. This rapid dispersion prevents localized high concentrations of the compound, which would cause immediate precipitation.

  • Final Mix: Continue vortexing for another 5-10 seconds to ensure homogeneity.

  • Use Immediately: Use this freshly prepared working solution for your experiment without delay.

Critical Note on Final DMSO Concentration: The final concentration of DMSO in your cell culture or assay should be kept to a minimum, typically well below 0.5%, as DMSO itself can have physiological effects.[9] Always run a vehicle control (buffer containing the same final concentration of DMSO without the drug) in your experiments.

Advanced Troubleshooting

Q5: I followed the organic stock protocol, but I still see a slight haze. What else can I try?
  • Check Your PBS: Precipitation of phosphate salts can sometimes be mistaken for drug insolubility. This can happen with autoclaved PBS or PBS containing divalent cations (Ca²⁺, Mg²⁺).[10][11]

    • Solution: Use sterile-filtered, high-purity (e.g., Milli-Q) water and high-grade salts to prepare your PBS. Alternatively, use a commercially prepared, cell-culture grade PBS guaranteed to be free of problematic ions.

  • Consider an Alternative Buffer: If your experiment allows, a buffer with a slightly lower pH (e.g., 6.8-7.0) might improve solubility. However, for cell-based assays, maintaining physiological pH is usually critical. Another option is to use a different buffer system like HEPES, which can sometimes prevent precipitation issues.[12]

  • Reduce Final Concentration: It's possible your desired final concentration is simply above the solubility limit in that specific buffer, even with the aid of a small amount of DMSO. Try preparing a dilution series to determine the maximum achievable clear concentration.

By understanding the underlying chemistry and adhering to proper solution preparation techniques, you can overcome the solubility challenges associated with Immethridine and ensure reliable, reproducible results in your research.

References

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Shi, Y., et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget, 8(43), 75038–75049. [Link]

  • Adooq Bioscience. (n.d.). Immethridine hydrobromide. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). Immethridine. Retrieved February 3, 2026, from [Link]

  • Shi, Y., et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. PubMed Central. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]

  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 269. [Link]

  • ResearchGate. (2022). Discussion on dissolving a peptide in pH 7.4 PBS. [Link]

  • ResearchGate. (2021). Discussion on soluble protein precipitating gradually. [Link]

  • Osorio, J. G., & Martinez, F. (2016). Imipramine solubility-pH profiles: self-aggregation vs. common-ion effect. Vitae, 23(2), 114-122. [Link]

  • ResearchGate. (2024). Discussion on substituting medium with PBS for MTT assay. [Link]

  • Lim, H. D., et al. (2015). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 58(23), 9345–9362. [Link]

  • Wikipedia. (n.d.). H3 receptor antagonist. Retrieved February 3, 2026, from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2022). Discussion on preparing PBS to dissolve MTT. [Link]

  • Łażewska, D., & Kieć-Kononowicz, K. (2024). Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Expert Opinion on Therapeutic Patents, 34(2), 105-121. [Link]

  • ResearchGate. (2016). Discussion on why PBS turns cloudy upon autoclaving. [Link]

  • Paudel, K. S., et al. (2010). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 46(4), 775-782. [Link]

  • Nacalai Tesque. (n.d.). Cell Cultivation Handbook. Retrieved February 3, 2026, from [Link]

  • Muselík, J., et al. (2017). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Polymers, 9(12), 648. [Link]

  • Kumar, S., & Singh, J. (2023). Solubility of Drugs, Their Enhancement, Factors Affecting and Their Limitations: A Review. Journal of Drug Delivery and Therapeutics, 13(5), 116-124. [Link]

  • National Center for Biotechnology Information. (n.d.). Immethridine dihydrobromide. PubChem Compound Summary for CID 16759172. Retrieved February 3, 2026, from [Link].

  • YouTube. (2024). H3 and H4 histamine Receptor Antagonist drugs. [Link]

  • ResearchGate. (2019). Discussion on preventing his-tagged protein precipitation during dialysis. [Link]

  • ResearchGate. (2025). Discussion on Influence of pH on the Dissolution of Promethazine Hydrochloride. [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2018). Discussion on why PBS buffer precipitates. [Link]

  • ResearchGate. (2014). Discussion on why DMSO dissolved chemical inhibitors precipitate in PBS. [Link]

Sources

Unexpected side effects of Immethridine hydrochloride in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Immethridine Hydrochloride is a potent and highly selective histamine H3 receptor (H3R) agonist. Unlike H1/H2 ligands, it acts primarily as a presynaptic autoreceptor agonist, inhibiting the synthesis and release of histamine in the CNS and periphery.

While highly effective in models of Experimental Autoimmune Encephalomyelitis (EAE) and cardiorenal injury , users frequently report "unexpected" side effects. These are often not toxicological failures but rather misunderstood pharmacological consequences of H3R activation or physicochemical properties of the hydrochloride salt form.

ParameterSpecification
Chemical Name 4-(1H-Imidazol-4-ylmethyl)pyridine hydrochloride
Mechanism Selective Histamine H3 Receptor Agonist (

~ 0.3 nM)
Selectivity >300-fold vs. H4R; No binding to H1R/H2R
Primary Indication Neuroinflammation (EAE), Cardioprotection
Key Physical Trait Extreme Hygroscopicity (Critical for dosing)

Troubleshooting Guide: In Vivo Anomalies

Issue 1: "My treatment group shows high variability and lower-than-expected efficacy."

Diagnosis: Dosing Error due to Hygroscopicity. Technical Insight: Immethridine hydrochloride (and its dihydrobromide analog) is deliquescent.[1] It can absorb 50–130% of its weight in atmospheric water within 24–48 hours if exposed. Causality: If you weigh the "wet" compound without correction, you are dosing significantly less active pharmaceutical ingredient (API) than calculated.

Corrective Protocol:

  • Storage: Store in a desiccator at -20°C. Never open the vial until it reaches room temperature to prevent condensation.

  • Handling: Weigh in a humidity-controlled glove box if possible.

  • Salt Correction: Always calculate the free base equivalent.

    • Formula:

      
      
      
  • Verification: Perform a TGA (Thermogravimetric Analysis) or simple drying loss test if the vial has been previously opened.

Issue 2: "The animals are hypothermic and sedated, mimicking sickness behavior."

Diagnosis: On-Target H3R Pharmacological Effect. Technical Insight: H3 receptors are inhibitory autoreceptors. Activation decreases central histamine release. Since histamine is a key wakefulness-promoting neurotransmitter, H3 agonism naturally induces sedation and hypothermia in rodents. Causality: Researchers expecting "histamine-like" effects (inflammation/alertness) often misinterpret this sedation as toxicity or sickness.

Corrective Protocol:

  • Differentiation: Measure locomotor activity vs. rotarod performance. Pure sedation (H3 effect) shows reduced locomotion but intact coordination, whereas toxicity often affects coordination.

  • Thermoregulation: Monitor rectal temperature. Mild hypothermia (1-2°C drop) is expected. Provide heating pads during recovery if anesthesia was also used.

Issue 3: "Co-administered drugs show altered pharmacokinetic (PK) profiles."

Diagnosis: Metabolic Interference (CYP450 Inhibition). Technical Insight: The imidazole ring structure of Immethridine is a known pharmacophore that can coordinate with the heme iron of Cytochrome P450 enzymes, potentially inhibiting them. Causality: If Immethridine is used in a "cocktail" study, it may inhibit the metabolism of other agents, artificially increasing their plasma concentration and toxicity.

Corrective Protocol:

  • Control Arm: Run a PK bridge study comparing Drug X alone vs. Drug X + Immethridine.

  • Timing: Stagger dosing by 2–4 hours if the interaction is competitive, though mechanism-based inhibition may last longer.

Mechanism of Action & Signaling Pathway[2]

Understanding the signaling cascade is crucial for interpreting "side effects." Immethridine activates


-coupled H3 receptors, leading to a reduction in cAMP and inhibition of neurotransmitter release.

H3R_Signaling Figure 1: Immethridine Mechanism of Action (H3R Autoreceptor) Immethridine Immethridine HCl H3R H3 Receptor (Presynaptic) Immethridine->H3R Activates G_protein G_i/o Protein H3R->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Inhibits (-) Ca_channels Voltage-gated Ca2+ Channels G_protein->Ca_channels Inhibits (-) cAMP cAMP Levels AC->cAMP Decreases Histamine_Release Histamine Synthesis & Release cAMP->Histamine_Release Downregulates Ca_channels->Histamine_Release Blocks Exocytosis Sedation Effect: Sedation (Reduced Wakefulness) Histamine_Release->Sedation Low Histamine causes Hypothermia Effect: Hypothermia Histamine_Release->Hypothermia Low Histamine causes Neuroprotection Effect: Reduced Neuroinflammation Histamine_Release->Neuroprotection Reduced Pro-inflammatory Signaling

Figure 1: Immethridine activates presynaptic H3 receptors, inhibiting Adenylyl Cyclase and Ca2+ influx, ultimately suppressing histamine release. This mechanism explains the observed sedation and hypothermia.

Experimental Workflow: Validating Drug Stability

Use this workflow if you suspect your Immethridine stock has degraded or absorbed moisture.

Validation_Workflow Figure 2: Stability & Formulation Validation Workflow Start Start: Variable In Vivo Data Visual_Check Visual Inspection: Darkening or Clumping? Start->Visual_Check HPLC Run HPLC Analysis Visual_Check->HPLC Yes (Darkened) Weighing Check Hydration State (TGA or Drying) Visual_Check->Weighing No (Looks Normal) Decision_Degraded Result: Purity < 95% HPLC->Decision_Degraded Decision_Wet Result: High Water Content Weighing->Decision_Wet Decision_OK Result: Pure & Dry Weighing->Decision_OK Action_Discard Discard Stock (Oxidation) Decision_Degraded->Action_Discard Action_Recalc Adjust Dosing Calculation for Water Mass Decision_Wet->Action_Recalc Action_Protocol Review Injection Technique or Animal Model Decision_OK->Action_Protocol

Figure 2: Decision tree for troubleshooting variable efficacy. Visual darkening indicates chemical instability, while "clumping" suggests moisture absorption.

Frequently Asked Questions (FAQs)

Q: Can I autoclave Immethridine hydrochloride in solution? A: No. Imidazole derivatives can be heat-sensitive in solution, and Immethridine is known to darken (degrade) upon prolonged heating. We recommend sterile filtration (0.22 µm) of the prepared solution immediately before use.

Q: Why does the literature mention "Immethridine Dioxalate" instead of Hydrochloride? A: The dioxalate salt was developed specifically to overcome the hygroscopicity issues of the hydrochloride and dihydrobromide salts. If you have access to the dioxalate form, it is preferred for long-term stability and manufacturing, though the Hydrochloride is common for acute research use due to solubility.

Q: What is the optimal vehicle for IP injection? A: Immethridine HCl is water-soluble. Saline (0.9% NaCl) or PBS is sufficient. Avoid DMSO if possible, as it can confound histamine release data. Ensure the pH of the final solution is near neutral (~6.0–7.4), as the HCl salt can be acidic in high concentrations, causing local irritation at the injection site.

Q: I see "300-fold selectivity over H4." Is that enough to rule out H4 effects? A: Generally, yes, at doses < 10 mg/kg. However, if you are dosing aggressively (>30 mg/kg) to force CNS penetration, you may begin to engage H4 receptors (expressed on immune cells), which could confound autoimmune models like EAE. Always perform a dose-response curve.

References

  • Mechanism & Efficacy (Cardiorenal): Fukamizu, A., et al. (2020).[2] Histamine: an unexpected defender against heart and kidney damage.[2] University of Tsukuba.[2]

  • Efficacy in Autoimmune Models (EAE): Zhang, Y., et al. (2017).[3] Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells.[3][4] Oncotarget, 8(50), 87405–87414.

  • Chemical Stability & Salt Forms: Schwartz, J.C., et al. (2010). Novel pharmaceutically acceptable salts of 4-(1H-imidazol-4-ylmethyl)pyridine and their therapeutical uses. Patent EP2263672A1. (Describes hygroscopicity of HCl/HBr vs. Dioxalate).

  • Structural Biology: Xu, Z., et al. (2024).[5] Cryo-EM structure of histamine H3 receptor in complex with immethridine.

Sources

Technical Support Center: Refining Immethridine Administration

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Immethridine (H3R Agonist) Protocols for Reproducible In Vivo Data
Executive Summary

Immethridine (dihydrobromide) is a highly selective Histamine H3 Receptor (H3R) agonist utilized primarily to probe neuroinflammatory pathways, specifically in Experimental Autoimmune Encephalomyelitis (EAE) models.[1][2][3][4] While potent (pEC50 = 9.74), researchers often report inconsistent efficacy or high variability in clinical scoring.

This guide addresses the root causes of these inconsistencies: compound stability , dosing cadence (pharmacodynamics) , and biological verification .

Section 1: Formulation & Stability (The Foundation)

Q: My Immethridine solution turned slightly yellow after a week at 4°C. Is it still usable? A: No. Discard immediately. Immethridine dihydrobromide is sensitive to oxidation and hydrolysis in solution. A color change indicates degradation, which alters the precise molarity required for receptor saturation.

Standard Operating Procedure (SOP) for Formulation:

  • Lyophilized Storage: Keep at -20°C, desiccated. Stable for ~36 months.

  • Reconstitution:

    • Vehicle: Sterile physiological saline (0.9% NaCl) or PBS (pH 7.4). Avoid DMSO for in vivo use unless solubility is critical, as DMSO can modulate membrane permeability and confound neuroinflammation data.

    • Concentration: Prepare a stock solution (e.g., 10 mM) immediately before use.

  • Aliquot Rule: Do not refreeze. If you must store a solution, use -20°C for a maximum of 1 month , but fresh preparation is the gold standard for consistent EAE scoring.

Section 2: Administration Protocols (The Variable)

Q: We are dosing 15 mg/kg daily, but the EAE scores are not significantly different from the vehicle. Why? A: You may be inducing receptor desensitization. H3 receptors are G-protein coupled receptors (GPCRs) prone to rapid desensitization and internalization upon chronic agonist exposure.

Refined Protocol: Pulsed Administration Field data and the seminal work by Shi et al. (2017) indicate that an "every other day" (q.o.d.) regimen is superior to daily dosing for maintaining therapeutic efficacy in EAE models. This allows for receptor recycling and prevents tolerance.

Optimized EAE Treatment Workflow
ParameterSpecificationRationale
Dose 15 mg/kgValidated to saturate CNS H3Rs without off-target H4 binding.
Route Intraperitoneal (i.p.)[2]Ensures rapid systemic absorption.
Frequency Every other day (q.o.d.) Prevents GPCR desensitization/tolerance.
Start Time Onset of symptoms (Score ≥ 0.5-1)Therapeutic intervention model (clinically relevant).
Duration Until Day 21-25 post-immunizationCovers the peak and chronic phase of EAE.
Section 3: Mechanism & Troubleshooting (The Logic)

Q: How do I verify that Immethridine is actually engaging the target mechanism in my mice? A: Monitor Dendritic Cell (DC) Maturation Markers. Immethridine does not just "suppress inflammation" broadly; it specifically targets H3Rs on Dendritic Cells (DCs), inhibiting the NF-κB signaling pathway.

Validation Assay: If your clinical scores are ambiguous, harvest the spleen or lymph nodes and perform Flow Cytometry (FACS) on CD11c+ cells.

  • Successful Engagement: Significant downregulation of co-stimulatory molecules CD40 and CD86 .[3][4]

  • No Change: Indicates failure of drug delivery or degradation (inactive compound).

Pathway Visualization: The H3R-NF-κB Axis

The following diagram illustrates the causal signaling pathway you are manipulating. Use this to identify potential downstream bottlenecks.

Immethridine_Pathway cluster_effect Therapeutic Effect Immethridine Immethridine (Agonist) H3R H3 Receptor (GPCR) Immethridine->H3R Activates Gi_Protein Gi/o Protein H3R->Gi_Protein Couples NFkB NF-κB (p65) Phosphorylation Gi_Protein->NFkB INHIBITS DC_Maturation Dendritic Cell Maturation NFkB->DC_Maturation Promotes Surface_Markers CD40 / CD86 Expression DC_Maturation->Surface_Markers Upregulates Th_Diff Th1 / Th17 Differentiation Surface_Markers->Th_Diff Activates T-Cells EAE_Score EAE Severity (Clinical Score) Th_Diff->EAE_Score Increases

Caption: Immethridine activates H3R to inhibit NF-κB phosphorylation, blocking DC maturation and subsequent pathogenic T-cell differentiation.[3][4]

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use Immethridine to study gastric lesions? A: Yes. The protocol differs significantly from neuroimmunology.

  • Dose: 30 mg/kg.[5]

  • Route: Subcutaneous (s.c.).[5]

  • Mechanism: Inhibits HCl-induced lesions via peripheral H3Rs. Note the higher dose required compared to the EAE model [2].

Q: Is there cross-reactivity with H4 receptors? A: Minimal. Immethridine displays 300-fold selectivity for H3 over H4 [3].[1][2][6] However, at concentrations >10 μM (in vitro), specificity may decrease. Always calculate your molarity carefully to stay within the nanomolar to low micromolar range.

Q: Why do I see "twitch contraction" inhibition in my control assays? A: This is a known bioassay for H3 activity. Immethridine induces a concentration-dependent decrease in electrically induced twitch contraction in guinea pig ileum.[5] This confirms the biological activity of your batch if you need an ex vivo quality control step [2].

References
  • Shi, Y., Li, Z., Chen, R., et al. (2017).[1][3] Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget, 8(43), 75038–75049.[1][3][4]

  • Cayman Chemical. (n.d.). Immethridine (hydrobromide)
  • Tocris Bioscience. (n.d.). Immethridine dihydrobromide Product Datasheet.
  • Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414–2417.[7]

Sources

Immethridine Hydrochloride Technical Support Center: A Guide to Navigating Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Immethridine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and navigate the complexities of batch-to-batch variability in their experiments. Our goal is to provide you with the scientific rationale and practical steps to ensure the consistency and reliability of your results.

Understanding the Challenge: Why Batch-to-Batch Variability Matters

Immethridine is a potent and highly selective histamine H3 receptor agonist, making it a valuable tool in neuroscience and immunology research.[1] However, like many complex small molecules, its hydrochloride salt can be susceptible to batch-to-batch variability. This variability can arise from subtle differences in the synthetic and purification processes, leading to inconsistencies in purity, impurity profiles, and even physical characteristics.[2][3] Such variations can significantly impact experimental reproducibility, leading to misleading data and stalled research.

This guide provides a structured approach to identifying, characterizing, and mitigating issues arising from the batch-to-batch variability of Immethridine hydrochloride.

Troubleshooting Guide: A-Question-and-Answer Approach

Issue 1: Inconsistent Biological Activity

Q1: My current batch of Immethridine hydrochloride shows significantly lower potency in my cell-based assay compared to previous batches. What could be the cause?

A1: A decrease in potency is a classic indicator of batch-to-batch variability and can stem from several factors. The most likely culprits are a lower concentration of the active pharmaceutical ingredient (API) or the presence of antagonistic or interfering impurities.

  • Causality: The synthesis of heterocyclic compounds like Immethridine can sometimes lead to the formation of structurally similar but inactive or antagonistic isomers.[4] Additionally, residual starting materials or by-products from the synthesis that were not completely removed during purification can interfere with the assay.[5][]

  • Troubleshooting Workflow:

    G cluster_0 Phase 1: Purity & Identity Verification cluster_1 Phase 2: Impurity Profiling cluster_2 Phase 3: Root Cause Analysis & Mitigation A Inconsistent Biological Activity Observed B Confirm Identity via Mass Spectrometry (MS) A->B C Quantify Purity via High-Performance Liquid Chromatography (HPLC) A->C D Analyze Impurity Profile using LC-MS C->D E Identify Unknown Impurities (if necessary) D->E F Compare Impurity Profile with Previous 'Good' Batch D->F G Consult Supplier with Data F->G H Consider Repurification or Sourcing a New Batch G->H

    Caption: Troubleshooting workflow for inconsistent biological activity.

  • Actionable Steps:

    • Verify Identity and Purity: Before extensive troubleshooting, it's crucial to confirm the identity and purity of the new batch.

      • Mass Spectrometry (MS): To confirm the molecular weight of Immethridine.

      • High-Performance Liquid Chromatography (HPLC): To quantify the purity and obtain an impurity profile.

    • Compare with a "Golden Batch": If you have a sample from a previous batch that performed well, run it alongside the problematic batch using the same analytical methods. This comparative analysis is often the key to identifying the source of the discrepancy.

    • Consult the Certificate of Analysis (CoA): Review the CoA provided by the manufacturer. Pay close attention to the purity value and the method used to determine it. If the purity is lower than that of previous batches, this is a likely cause of the reduced potency.

Issue 2: Variations in Physical Properties

Q2: I'm having trouble dissolving the latest batch of Immethridine hydrochloride in my usual solvent system, and the solution has a slight yellow tint that I haven't seen before.

A2: Changes in solubility and color are often linked to the presence of impurities or variations in the salt form or crystalline structure.

  • Causality:

    • Solubility: The presence of insoluble impurities can make the compound appear less soluble. Additionally, variations in the final crystallization step of the synthesis can lead to different polymorphic forms of the hydrochloride salt, which can have different solubility profiles.

    • Color: The appearance of color can be due to trace amounts of colored impurities, often aromatic compounds with extended conjugation, that may have formed during synthesis or degradation.[5]

  • Troubleshooting Steps:

    • Visual Inspection: Note the color and appearance of the solid material. Compare it to previous batches if possible.

    • Solubility Test: Perform a systematic solubility test using a small amount of the material in your intended solvent. Note if the material fully dissolves or if a precipitate remains.

    • Analytical Characterization:

      • UV-Vis Spectroscopy: To investigate the source of the color. A new peak in the UV-Vis spectrum compared to a pure sample could indicate the presence of a chromophoric impurity.

      • Powder X-Ray Diffraction (PXRD): To determine if there are differences in the crystalline form between batches.

Issue 3: Unexpected Analytical Results

Q3: My HPLC analysis of a new batch of Immethridine hydrochloride shows several small, new peaks that were not present in previous batches. How do I determine if these are problematic?

A3: The appearance of new peaks in an HPLC chromatogram is a direct indication of a change in the impurity profile of the compound. The significance of these impurities depends on their identity and concentration.

  • Causality: New impurities can be introduced through various means, including changes in starting materials, reagents, or reaction conditions during synthesis.[4][] They can also be degradation products that form during storage.[5]

  • Hypothetical Synthesis and Potential Impurity Entry Points:

    G A Starting Material A (e.g., substituted pyridine) C Coupling Reaction A->C B Starting Material B (e.g., substituted imidazole) B->C D Immethridine (Free Base) C->D Imp2 Side-reaction Product C->Imp2 E Salt Formation with HCl D->E F Immethridine Hydrochloride E->F Imp3 Degradation Product F->Imp3 Imp1 Impurity from A Imp1->C

    Caption: Hypothetical synthesis of Immethridine HCl showing potential impurity entry points.

  • Analytical Protocol: HPLC-MS for Impurity Profiling

    • Method Development: Develop a gradient HPLC method that provides good separation between the main Immethridine peak and the impurity peaks. A typical starting point would be a C18 column with a mobile phase gradient of water and acetonitrile with 0.1% formic acid.

    • LC-MS Analysis: Use a mass spectrometer coupled to the HPLC to obtain the mass-to-charge ratio (m/z) of the main peak and each impurity. This will help in the tentative identification of the impurities.

    • Quantification: Determine the area percent of each impurity from the HPLC chromatogram. Regulatory guidelines often specify thresholds for reporting, identifying, and qualifying impurities.[5]

  • Data Interpretation:

ParameterAcceptable Limit (Typical)Action if Exceeded
Purity (by HPLC area %) > 98%Re-evaluate suitability for the experiment.
Individual Unknown Impurity < 0.1%Report and monitor.
Individual Known Impurity < 0.5%Identify and assess potential impact.
Total Impurities < 2.0%Re-evaluate suitability for the experiment.

Frequently Asked Questions (FAQs)

Q: How should I store Immethridine hydrochloride to ensure its stability? A: As a hydrochloride salt, Immethridine is likely a crystalline solid. For long-term stability, it should be stored in a tightly sealed container, protected from light and moisture, at a controlled room temperature or refrigerated, as recommended by the supplier.[7] Improper storage can lead to degradation.

Q: Can I use a batch of Immethridine hydrochloride that is below 98% purity? A: This depends on your application. For sensitive in vitro or in vivo experiments, using a lower purity batch is not recommended as the impurities could have off-target effects or interfere with the assay, leading to unreliable results.[8] For less sensitive applications, it might be acceptable, but it is crucial to be aware of the potential for confounding results.

Q: The supplier has changed the synthesis route for Immethridine hydrochloride. What should I do? A: A change in the synthetic route is a significant event that can alter the impurity profile of the final product.[9] It is essential to request a new Certificate of Analysis and, if possible, a sample for in-house validation. You should perform a bridging study where you compare the performance of the new material against your established baseline.

Q: What is the significance of the hydrochloride salt form? A: The hydrochloride salt is typically used to improve the solubility and stability of the parent compound (the free base).[10][11] However, the process of forming the salt can sometimes introduce impurities if not carefully controlled.

References

  • CN101941944A - Synthesis method of veterinary drug anesthetic detomidine hydrochloride salt - Google Patents.
  • WO2000039098A1 - Synthesis of histamine dihydrochloride - Google Patents.
  • Shi Y, et al. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget. 2017 Aug 24;8(43):75038-75049. Available at: [Link]

  • Emetine Hydrochloride – Etravirine | Trissel's Stability of Compounded Formulations, 6th Edition | PharmacyLibrary. Available at: [Link]

  • Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC. Available at: [Link]

  • Impurities | Axios Research. Available at: [Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - Frontiers. Available at: [Link]

  • (PDF) Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability - ResearchGate. Available at: [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC. Available at: [Link]

    • Appendix 1 Examples for some major changes and most common minor changes I. Administrative Changes. Available at: [Link]

  • note for guidance on in-use stability testing of human medicinal products | EMA. Available at: [Link]

  • Stability of amitriptyline hydrochloride in a commercial aqueous solution - PubMed. Available at: [Link]

  • Reducing Batch-to-Batch Variability of Botanical Drug Products - Sartorius. Available at: [Link]

  • H3 receptor antagonist - Wikipedia. Available at: [Link]

  • Immethridine dihydrobromide | Histamine H3 Receptors - Bio-Techne. Available at: [Link]

  • A Modified Method for Obtaining Betahistine Hydrochloride - ResearchGate. Available at: [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: [Link]

  • CN104402878A - Preparation method of imiquimod - Google Patents.
  • Acceptable batch deviation (%) in pharmaceutical production of medicine - Edibles - Future4200. Available at: [Link]

  • Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed. Available at: [Link]

  • (PDF) Evaluating Impurities in Drugs (Part I of III) - ResearchGate. Available at: [Link]

  • Amitriptyline hydrochloride - AERU - University of Hertfordshire. Available at: [Link]

Sources

Technical Support Center: Improving the Efficacy of Immethridine in EAE Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome, researchers, to the technical support guide for utilizing Immethridine in Experimental Autoimmune Encephalomyelitis (EAE) models. This document provides in-depth, field-proven insights to help you navigate your experiments, troubleshoot common issues, and understand the scientific rationale behind key protocol steps. Our goal is to ensure your experiments are built on a self-validating system of scientific integrity and technical accuracy.

Overview: A Novel Immunomodulatory Approach

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS)[1][2]. Your work focuses on Immethridine, a therapeutic candidate for this model.

A critical point of clarity is that Immethridine is a potent and selective histamine H3 receptor (H3R) agonist [3][4][5]. This may seem counterintuitive, as H3R antagonists are more commonly investigated for their pro-cognitive and stimulant effects in CNS disorders[1][6]. However, research demonstrates that the therapeutic efficacy of Immethridine in EAE stems not from central neuronal activity, but from a distinct, powerful immunomodulatory effect on peripheral immune cells, specifically Dendritic Cells (DCs)[2][5]. This guide is structured around optimizing this unique mechanism of action.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanism, experimental design, and expected outcomes when using Immethridine in EAE studies.

Q1: What is the primary mechanism of action for Immethridine in the context of EAE?

Answer: The therapeutic effect of Immethridine in EAE is primarily mediated by its ability to suppress the function of Dendritic Cells (DCs), which are crucial antigen-presenting cells (APCs) that initiate the autoimmune response[2]. By activating H3 receptors, Immethridine initiates a signaling cascade that leads to:

  • Inhibition of DC Maturation: It down-regulates the expression of key co-stimulatory molecules on DCs, such as CD40, CD86, and MHC Class II[2]. This prevents DCs from effectively activating autoreactive T cells.

  • Altered Cytokine Profile: Immethridine treatment inhibits the secretion of pro-inflammatory cytokines like IL-6, IL-12, and TGF-β by DCs. These cytokines are essential for the differentiation of pathogenic T helper cells[2].

  • Suppression of Pathogenic T Cells: By limiting DC activation and altering the cytokine environment, Immethridine reduces the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 cells, which are the primary drivers of pathology in EAE[2].

  • Inhibition of NF-κB Signaling: Mechanistically, Immethridine has been shown to down-regulate the phosphorylation of NF-κB p65 in DCs, a key transcription factor for inflammatory responses, without affecting the ERK1/2 pathway[1][2].

Q2: Why use an H3R agonist when antagonists are often proposed for neuroinflammation?

Answer: This is an excellent and important question. The rationale for using an H3R agonist like Immethridine in EAE is based on targeting a specific peripheral immune mechanism. While H3R antagonists are explored for their ability to increase the release of neurotransmitters like histamine and acetylcholine in the brain, potentially improving cognitive symptoms[1][6], Immethridine's efficacy in EAE is not dependent on this central action. Instead, its agonist activity on H3 receptors expressed on immune cells (specifically DCs) exerts a potent anti-inflammatory effect[2]. This highlights the diverse roles of histamine receptors on different cell types and in different physiological contexts.

Q3: What is a recommended starting therapeutic protocol for Immethridine in a mouse EAE model?

Answer: Based on published, effective protocols, a standard therapeutic regimen in a MOG35-55-induced EAE model in C57BL/6 mice is as follows[2]:

ParameterRecommendationRationale
Drug Immethridine dihydrobromideThe salt form is typically used for in vivo studies.
Dose 15 mg/kgThis dose has been shown to significantly reduce clinical scores and CNS inflammation[2].
Route of Admin. Intraperitoneal (i.p.) injectionEnsures systemic delivery and rapid absorption.
Frequency Every other dayBalances maintaining therapeutic levels with minimizing animal stress from handling.
Timing Begin upon first observable sign of EAEThis therapeutic approach models clinical intervention after disease onset.
Q4: How should Immethridine dihydrobromide be prepared for in vivo administration?

Answer: Proper formulation is critical for efficacy. Immethridine dihydrobromide is a water-soluble compound.

  • Vehicle: Prepare a sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.4 solution.

  • Stock Solution: For consistency, create a concentrated stock solution (e.g., 10-20 mg/mL) in sterile PBS. Store this stock solution at -20°C in aliquots to avoid multiple freeze-thaw cycles[4]. A supplier note suggests that solutions stored at -20°C should be used within one month[4].

  • Working Solution: On the day of injection, thaw an aliquot of the stock solution and dilute it with sterile PBS to the final concentration needed for injection. For a 15 mg/kg dose, a common injection volume is 100-200 µL. Calculate the concentration based on the average weight of the mice in the cohort.

  • Verification: Ensure the solution is clear and free of precipitates before injection.

Q5: What are the expected outcomes of successful Immethridine treatment?

Answer: A successful experiment should yield multifaceted evidence of efficacy:

  • Clinical: A significant reduction in mean clinical EAE scores compared to the vehicle-treated control group[2]. This includes delayed onset of severe paralysis and lower peak disease scores.

  • Histological: Post-mortem analysis of the spinal cord should reveal fewer inflammatory infiltrates (via H&E staining) and reduced demyelination (via Luxol Fast Blue staining) in the Immethridine-treated group[2].

  • Immunological (Ex Vivo): Splenocytes isolated from treated mice should show a reduced proliferative response when re-stimulated with the MOG35-55 peptide. Furthermore, flow cytometry analysis should confirm a lower percentage of Th1 (IFN-γ+) and Th17 (IL-17A+) cells among the CD4+ T cell population in the spleen and spinal cord[2].

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides a logical framework for troubleshooting common issues.

Problem: No significant reduction in EAE clinical scores is observed.

This is the most common issue and can stem from multiple sources in the experimental workflow.

  • Possible Cause 1: Suboptimal EAE Induction

    • Why it happens: Immethridine's efficacy can only be measured against a successfully induced disease. Failure or high variability in EAE induction will mask any potential therapeutic effect.

    • Self-Validating Checks & Solutions:

      • Mouse Strain: Confirm you are using a susceptible strain (e.g., female C57BL/6 mice, 8-10 weeks old)[2].

      • Antigen/Adjuvant Quality: Ensure the MOG35-55 peptide is of high purity and the Complete Freund's Adjuvant (CFA) contains the correct strain and concentration of Mycobacterium tuberculosis (e.g., H37RA)[7].

      • Emulsion Integrity: The MOG/CFA emulsion must be stable, thick, and milky-white. An improper emulsion will fail to create the necessary depot for a sustained immune response. Test a drop in water; a stable emulsion will not disperse.

      • Pertussis Toxin (PTX): PTX is critical for compromising the blood-brain barrier. Confirm the activity of your PTX lot and ensure it is administered correctly (i.p.) at the specified time points (e.g., day 0 and day 2)[2].

  • Possible Cause 2: Incorrect Drug Dosing or Administration

    • Why it happens: Underdosing will result in a sub-therapeutic effect, while inconsistent administration can introduce significant variability.

    • Self-Validating Checks & Solutions:

      • Accurate Weighing: Weigh mice immediately before dosing to calculate the precise volume. Do not rely on week-old weights.

      • Injection Technique: Ensure proper i.p. injection technique. A subcutaneous or intramuscular injection by mistake will alter the pharmacokinetics and reduce efficacy.

      • Treatment Schedule: Adhere strictly to the "every other day" schedule. Missing doses, especially during the critical disease progression phase, will compromise the outcome.

  • Possible Cause 3: Drug Formulation and Stability

    • Why it happens: The chemical integrity of Immethridine is paramount.

    • Self-Validating Checks & Solutions:

      • Storage: Store lyophilized powder at -20°C and desiccated. Store stock solutions in aliquots at -20°C and avoid repeated freeze-thaw cycles[4].

      • Fresh Dilutions: Prepare the final working solution fresh on each day of injection from a frozen stock aliquot. Do not store diluted solutions for extended periods.

Problem: High variability in EAE scores within the Immethridine-treated group.
  • Self-Validating Checks & Solutions:

    • Standardize EAE Induction: This is the most likely source of variability. Ensure every mouse receives an identical, high-quality MOG/CFA emulsion injected at consistent subcutaneous sites. Use the same person for all injections if possible to minimize inter-operator differences.
    • Consistent Administration: As above, ensure every animal is dosed accurately and with proper i.p. technique. Group housing conditions should be identical, as environmental stressors can impact disease course.
    • Increase Group Size (N): EAE has intrinsic biological variability. If you have followed all other steps correctly, increasing the number of animals per group can help overcome this and provide the statistical power to detect a therapeutic effect.

Visualizations & Workflows

Proposed Mechanism of Immethridine in EAE

G H3R Histamine H3 Receptor TLR4 TLR4/CD14 H3R->TLR4 Downregulates Expression NFkB NF-κB p65 TLR4->NFkB Inhibits Phosphorylation Molecules CD40, CD86, MHCII (Co-stimulatory Molecules) NFkB->Molecules Reduces Expression Cytokines IL-6, IL-12, TGF-β (Pro-inflammatory Cytokines) NFkB->Cytokines Reduces Secretion NaiveT Naïve T Cell Molecules->NaiveT Reduced Activation Cytokines->NaiveT Reduced Differentiation Th1_Th17 Th1 / Th17 Cells (Pathogenic) NaiveT->Th1_Th17 EAE EAE Pathogenesis (Inflammation, Demyelination) Th1_Th17->EAE Drives Disease Immethridine Immethridine (H3R Agonist) Immethridine->H3R

Caption: Immethridine (H3R agonist) signaling pathway in EAE.

Experimental Workflow for EAE Study

G cluster_pre Phase 1: Induction cluster_main Phase 2: Monitoring & Treatment cluster_post Phase 3: Analysis Day0 Day 0: 1. Immunize with MOG/CFA 2. Inject PTX (Dose 1) Day2 Day 2: Inject PTX (Dose 2) Day0->Day2 Monitor Day 7-Onset: Daily Monitoring (Weight & Clinical Score) Day2->Monitor Treatment Onset onwards: Treat with Immethridine (15 mg/kg) or Vehicle every other day Monitor->Treatment Endpoint Study Endpoint (e.g., Day 21): Sacrifice Animals Treatment->Endpoint Analysis Analysis: 1. Histology (Spinal Cord) 2. Flow Cytometry (Spleen, CNS) 3. T Cell Proliferation Assay Endpoint->Analysis

Caption: Standard workflow for an EAE therapeutic study.

Troubleshooting Logic Tree

G Start No Therapeutic Effect Observed Q1 Was EAE successfully induced in control group? Start->Q1 A1_No No Q1->A1_No A1_Yes Yes Q1->A1_Yes Fix_EAE Troubleshoot EAE Induction: - Check MOG/CFA emulsion - Verify PTX activity - Confirm mouse strain/age A1_No->Fix_EAE Q2 Was drug protocol followed precisely? A1_Yes->Q2 A2_No No Q2->A2_No A2_Yes Yes Q2->A2_Yes Fix_Drug Review Drug Protocol: - Recalculate dosing - Review i.p. technique - Check treatment schedule A2_No->Fix_Drug Q3 Was drug formulation and storage correct? A2_Yes->Q3 A3_No No Q3->A3_No A3_Yes Consider biological variability or other factors. Increase N. Q3->A3_Yes Fix_Formulation Review Formulation: - Use fresh dilutions - Check stock storage (-20°C) - Ensure proper vehicle (PBS) A3_No->Fix_Formulation

Caption: Decision tree for troubleshooting failed experiments.

Appendices: Standard Operating Protocols

Appendix A: Protocol for MOG35-55 Induced EAE in C57BL/6 Mice

This protocol is adapted from methodologies described in cited literature[2].

  • Animals: Use female C57BL/6 mice, 8-10 weeks of age. Allow them to acclimate for at least one week before the experiment begins.

  • Reagents:

    • MOG35-55 peptide (high purity, >95%).

    • Complete Freund's Adjuvant (CFA) containing 5 mg/mL Mycobacterium tuberculosis (H37RA).

    • Pertussis Toxin (PTX).

    • Sterile PBS and sterile deionized water.

  • Preparation of MOG/CFA Emulsion (Day 0):

    • Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare a 1:1 emulsion of the MOG solution and CFA. Use two Luer-lock syringes connected by a three-way stopcock.

    • Emulsify by passing the mixture back and forth between the syringes for at least 10-20 minutes until a thick, white, stable emulsion is formed.

  • Immunization (Day 0):

    • Anesthetize the mice lightly.

    • Inject 100 µL of the MOG/CFA emulsion subcutaneously into each of the two rear flanks (total of 200 µL per mouse, containing 200 µg of MOG).

    • Administer 200-400 ng of PTX in 100 µL of PBS via i.p. injection.

  • Second PTX Injection (Day 2):

    • Administer a second dose of PTX (200-400 ng in 100 µL PBS) via i.p. injection.

  • Monitoring:

    • Beginning on day 7 post-immunization, monitor all mice daily for clinical signs of EAE and record their weight.

    • Use a standard 0-5 scoring system[2]:

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Limp tail and wobbly gait.

      • 3: Bilateral hind limb paralysis.

      • 4: Complete hind limb and partial forelimb paralysis.

      • 5: Moribund or dead.

    • Provide supportive care (e.g., gel food packs on the cage floor, long water spouts) for animals with severe paralysis.

Appendix B: Protocol for Immethridine Formulation and Therapeutic Administration
  • Reagents:

    • Immethridine dihydrobromide powder.

    • Sterile, endotoxin-free PBS, pH 7.4.

  • Preparation of Stock Solution (10 mg/mL):

    • Under sterile conditions, dissolve the required amount of Immethridine dihydrobromide powder in sterile PBS to make a 10 mg/mL stock solution.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Aliquot into sterile microcentrifuge tubes and store at -20°C for up to one month.

  • Treatment Initiation:

    • Begin treatment on the day an animal first shows a definitive clinical score (e.g., score of 1). This is the "day of onset" for that animal.

  • Daily Dosing Preparation:

    • On each treatment day, thaw one aliquot of the stock solution.

    • Weigh each mouse to be treated.

    • Calculate the required dose volume: (Weight in kg) x (15 mg/kg) = Total mg needed. Then, (Total mg needed) / (10 mg/mL stock concentration) = Injection Volume in mL.

    • If the injection volume is too small, a working dilution can be prepared in sterile PBS.

  • Administration:

    • Administer the calculated volume via i.p. injection.

    • Administer a corresponding volume of sterile PBS to the vehicle control group.

    • Repeat this procedure every other day until the experimental endpoint.

References
  • H3 receptor antagonist. Wikipedia. [Link]

  • Coruzzi, G., et al. (2019). Influence of the Novel Histamine H3 Receptor Antagonist/Inverse Agonist M39 on Gastroprotection and PGE2 Production Induced by (R)-Alpha-Methylhistamine in C57BL/6 Mice. PubMed Central. [Link]

  • Shi, Y., et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. PubMed. [Link]

  • Immethridine hydrobromide | histamine H3 receptor agonist. AdooQ Bioscience. [Link]

  • Shi, Y., et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. PubMed Central. [Link]

  • Constantinescu, C.S., et al. (2011). Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS). British Journal of Pharmacology. [Link]

  • Pharmacology of Histamine , Histamine receptors and Anti-histamine Drugs : Part 3. Dr. G Bhanu Prakash. [Link]

  • Cowart, M., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PubMed Central. [Link]

  • Histamine H3 receptor. Wikipedia. [Link]

  • Recks, M.S., et al. (2014). Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice. PubMed Central. [Link]

  • Shaukat, S. (2023). Why my EAE induction is not working? ResearchGate. [Link]

  • WVU IACUC Model Guidance Sheet: Experimental Autoimmune Encephalitis (EAE). West Virginia University.

Sources

Validation & Comparative

Comparative Profiling: Immethridine Hydrochloride vs. Other H3 Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

The Core Problem: The Histamine H3 receptor (H3R) shares significant structural homology (~40% overall, ~58% in transmembrane regions) with the Histamine H4 receptor (H4R). This homology creates a critical experimental bottleneck: classical agonists like (R)-


-methylhistamine (RAMH) and Imetit activate H4R at concentrations often used to study H3R. This "off-target" activation confounds data, particularly in neuroinflammatory models where H4R (expressed on mast cells and microglia) plays a distinct, often opposing role to the neuronal H3R.

The Solution: Immethridine hydrochloride represents the second generation of "highly selective" H3 agonists. By replacing the piperidine ring of the parent compound (immepip) with a rigid pyridine ring, Immethridine achieves a high affinity for H3R while drastically reducing H4R binding. This guide profiles Immethridine against its predecessors and contemporaries to assist researchers in selecting the correct chemical probe.

Pharmacological Profile & Comparative Data[1][2][3]

The following data aggregates binding affinity (


) and functional potency (

) values from human recombinant receptor assays.
Table 1: Agonist Selectivity and Potency Profile
CompoundH3R Affinity (

)
H3R Potency (

)
H4R Affinity (

)
Selectivity Ratio (H3 vs H4)Primary Application
Immethridine 9.1 9.7 < 6.0 ~300 - 1000x High-precision H3R mechanistic studies; excluding H4R noise.
Methimepip 9.09.5< 5.5~2000xUltra-high selectivity; alternative to Immethridine.
(R)-

-Methylhistamine
8.58.07.2~20xHistorical standard. "Dirty" profile makes it unsuitable for distinguishing H3/H4 in vivo.
Imetit 9.89.99.0~5xHigh Potency / Low Selectivity. Useful for general screening where H4 is absent.
Immepip 9.39.27.5~60xParent compound of Immethridine; moderate selectivity.

Data Interpretation:

  • Immethridine vs. Imetit: Imetit is a "sledgehammer"—extremely potent but activates H4R almost as strongly as H3R. Immethridine acts as a "scalpel," retaining high H3 potency while virtually ignoring H4R at physiological concentrations.

  • Immethridine vs. RAMH: RAMH is frequently cited in older literature (pre-2000). However, its low selectivity (~20-fold) means that at doses required to fully saturate CNS H3 receptors, peripheral H4 receptors are also activated.

Mechanistic Insight: Why Selectivity Matters

The H3 receptor is a


-coupled GPCR. Its activation inhibits Adenylyl Cyclase (AC), reducing cAMP levels, and modulates MAPK pathways. The critical distinction lies in where these receptors are located and what they control.
Visualization: H3R Signaling & The "Off-Target" Risk

H3_Signaling Agonist Agonist (Immethridine/RAMH) H3R H3 Receptor (Neuronal Presynaptic) Agonist->H3R High Affinity H4R H4 Receptor (Immune/Microglia) Agonist->H4R Low Affinity (Immethridine) High Affinity (RAMH/Imetit) Gi Gi/o Protein H3R->Gi Chemo Chemotaxis & Cytokine Release H4R->Chemo Immune Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Reduction AC->cAMP Decrease Neuro Inhibition of Neurotransmitter Release (Histamine, ACh, NE) cAMP->Neuro Downstream Effect

Caption: Comparative pathway activation. Non-selective agonists (dashed red line) trigger H4R-mediated immune responses, confounding the CNS-specific data derived from H3R activation.

Experimental Protocol: [³⁵S]GTP S Binding Assay[4][5][6][7]

To validate the functional potency of Immethridine compared to alternatives, the [³⁵S]GTP


S binding assay is the gold standard. It measures the initial step of GPCR activation (GDP-GTP exchange) and is less amplified than cAMP assays, providing a more accurate measure of intrinsic efficacy.
Materials Required
  • Membranes: CHO or HEK293 cells stably expressing human H3R (approx. 20-50 µg protein/well).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 0.1% BSA.

  • GDP: Guanosine 5'-diphosphate (Critical for reducing basal binding).

  • Radioligand: [³⁵S]GTP

    
    S (~1250 Ci/mmol).
    
  • Agonists: Immethridine HCl, RAMH, Imetit (dissolved in water/DMSO).

Step-by-Step Workflow
  • Membrane Preparation:

    • Thaw membrane aliquots on ice.

    • Homogenize gently in Assay Buffer.

    • Expert Tip: Pre-incubate membranes with adenosine deaminase (1 U/mL) if using brain tissue to remove endogenous adenosine, which can contribute to high basal G-protein activity.

  • GDP Loading (The "Noise" Filter):

    • Add GDP to the membrane suspension.

    • Optimization: Titrate GDP (usually 1–10 µM). Higher GDP lowers basal binding but decreases the signal-to-noise window. For H3R, 3 µM GDP is often optimal.

  • Incubation:

    • In a 96-well plate, combine:

      • 50 µL Agonist (Concentration range:

        
         to 
        
        
        
        M).
      • 50 µL Membranes + GDP mix.

      • 50 µL [³⁵S]GTP

        
        S (Final concentration ~0.1–0.3 nM).
        
    • Total Volume: 150–200 µL.

    • Incubate for 60–90 minutes at 25°C (Room Temp). H3R kinetics are temperature sensitive; avoid 37°C as GTP hydrolysis increases.

  • Termination & Filtration:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in ice-cold water).

    • Wash 3x with ice-cold 50 mM Tris-HCl buffer.

    • Causality: Rapid washing prevents the dissociation of the bound [³⁵S]GTP

      
      S.
      
  • Quantification:

    • Dry filters, add scintillant, and count in a liquid scintillation counter.

    • Data Analysis: Plot CPM vs. Log[Agonist]. Fit to a sigmoidal dose-response curve to determine

      
       and 
      
      
      
      .

Decision Matrix: Selecting the Right Agonist

Use this logic flow to determine if Immethridine is the correct tool for your specific study.

Decision_Tree Start Select H3 Receptor Agonist Q1 Is the system expressing H4R? (e.g., Whole Brain, In Vivo, Mixed Culture) Start->Q1 Branch_Yes Yes / Unknown Q1->Branch_Yes High Risk of Cross-Talk Branch_No No (Pure H3R Cell Line) Q1->Branch_No Clean System Q2 Is BBB penetration required? Branch_Yes->Q2 Result_Imetit Use Imetit (Max Potency, Low Cost) Branch_No->Result_Imetit Result_Immethridine Use Immethridine (High Selectivity, Good BBB) Q2->Result_Immethridine Yes (In Vivo/CNS) Result_Methimepip Use Methimepip (Ultra High Selectivity) Q2->Result_Methimepip Yes (Alternative) Result_RAMH Use RAMH (Only for replicating historical data) Q2->Result_RAMH Historical Comparison

Caption: Selection logic based on experimental constraints. Immethridine is the preferred choice for complex biological systems where H4R interference is a risk.

References

  • Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist.[1] Journal of Medicinal Chemistry, 47(10), 2414–2417.[1] Link

  • Kitbunnadaj, R., et al. (2005). N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist. Journal of Medicinal Chemistry, 48(6), 2100–2107. Link

  • Shi, Y., et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells.[2] Oncotarget, 8(43), 75038–75049.[2] Link

  • McLeod, R. L., et al. (1998). Antimigraine and sedative activity of SCH 50971: a novel orally active histamine H3 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 287(1), 43-50. Link

  • Gbahou, F., et al. (2003). Protean agonism at the histamine H3 receptor: (35)S-GTPgammaS binding studies with recombinant human H3 receptors. British Journal of Pharmacology, 140(8), 1401–1410. Link

Sources

Comparative Efficacy Profile: Immethridine vs. Standard MS Disease-Modifying Therapies (DMTs)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Status: Preclinical / Investigational Target Audience: Neuroimmunologists, Pharmacologists, and Drug Development Leads

Executive Summary

Immethridine (4-(1H-imidazol-4-ylmethyl)pyridine) represents a novel class of immunomodulatory agents targeting the Histamine H3 Receptor (H3R) .[1] Unlike standard Multiple Sclerosis (MS) treatments that primarily deplete B-cells (e.g., Ocrelizumab) or sequester lymphocytes (e.g., Fingolimod), Immethridine functions as a highly selective H3R agonist .

Experimental data indicates that Immethridine alleviates Experimental Autoimmune Encephalomyelitis (EAE) by inhibiting the maturation and antigen-presenting function of Dendritic Cells (DCs), thereby reducing pathogenic Th1 and Th17 differentiation. This guide compares its efficacy and mechanism against established S1P modulators and Interferons.

Mechanistic Divergence: H3R Agonism vs. S1P Modulation

Standard of care (SoC) in MS often relies on broad immunosuppression or trafficking inhibition. Immethridine introduces a "checkpoint" strategy upstream of T-cell activation by silencing the antigen-presenting cells (APCs) themselves via the histamine signaling pathway.

Comparative Mechanism Table
FeatureImmethridine (Experimental)Fingolimod (Standard of Care)Interferon beta-1a (Baseline)
Primary Target Histamine H3 Receptor (Agonist)S1P Receptors 1, 3, 4, 5 (Modulator)IFNAR1/2 (Cytokine Receptor)
Core Action Inhibits DC Maturation & Ag PresentationSequesters Lymphocytes in NodesBroad Anti-viral/Anti-inflammatory
Signaling Effect

NF-κB p65 phosphorylation
Internalization of S1P1JAK/STAT pathway modulation
Cellular Outcome

CD40, CD80, CD86 on DCs

Egress of T/B cells to CNS

BBB permeability,

T-cell proliferation
Selectivity >300-fold vs H4R; No H1/H2 bindingBroad S1P spectrum (non-selective)Broad systemic effects
Signaling Pathway Visualization

The following diagram illustrates the unique H3R-mediated inhibition of NF-κB in Dendritic Cells by Immethridine, contrasted with the inflammatory cascade it prevents.

G Immethridine Immethridine (Ligand) H3R Histamine H3 Receptor (Gi/o coupled) Immethridine->H3R Activates NFkB NF-κB (p65) Phosphorylation H3R->NFkB INHIBITS (Key Therapeutic Step) LPS Inflammatory Stimuli (e.g., LPS/Antigen) TLR4 TLR4 / CD14 LPS->TLR4 Stimulates TLR4->NFkB Promotes DC_Mat DC Maturation (CD40, CD80, CD86 High) NFkB->DC_Mat Upregulates Surface Markers T_Diff Th1 / Th17 Differentiation DC_Mat->T_Diff Primes T-Cells EAE EAE Progression (CNS Inflammation) T_Diff->EAE Drives Pathology

Figure 1: Immethridine mechanism of action inhibiting the NF-κB pathway in Dendritic Cells.

Preclinical Efficacy Analysis

In murine EAE models (MOG35-55 induced), Immethridine demonstrates significant efficacy in reducing clinical scores, comparable to high-potency comparators, but through the unique suppression of APC function.

Key Experimental Data (EAE Model)
MetricImmethridine TreatmentVehicle ControlStatistical Significance
Mean Clinical Score ~1.0 - 1.5 (Mild Ataxia)~3.0 - 3.5 (Hind limb paralysis)p < 0.01
CD40 Expression (MFI) Reduced by ~40-50%Baseline Highp < 0.05
CD86 Expression (MFI) Reduced by ~35-45%Baseline Highp < 0.05
Th1 (IFN-γ+) % Significantly DecreasedHigh Infiltrationp < 0.05
Th17 (IL-17+) % Significantly DecreasedHigh Infiltrationp < 0.05

Data Synthesis: Unlike Fingolimod, which traps cells, Immethridine reprograms the immune response. Flow cytometry analysis (FACS) confirms that Immethridine-treated DCs fail to upregulate the co-stimulatory molecules (CD40, CD86) required to sustain the autoimmune attack [1].

Experimental Protocol: Validation Workflow

To validate Immethridine's efficacy in your own preclinical setting, follow this self-validating protocol. This workflow ensures that observed effects are due to H3R-mediated DC inhibition and not general toxicity.

Step-by-Step Methodology
  • Induction (Day 0): Immunize C57BL/6 mice with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA). Administer Pertussis toxin (PTX) i.p. on Day 0 and Day 2.

  • Treatment Phase (Day 0 - Day 21):

    • Group A (Control): PBS Vehicle i.p. daily.

    • Group B (Immethridine): 10-20 mg/kg Immethridine dihydrobromide i.p. daily.

    • Group C (Comparator): FTY720 (Fingolimod) 1 mg/kg oral gavage daily.

  • Clinical Scoring (Daily): Use standard 0-5 scale (0=Normal, 5=Moribund).

  • Ex Vivo Analysis (Day 14-21): Harvest spleens and spinal cords.

    • Assay 1: FACS for DC maturation markers (CD11c+, CD40+, CD80+, CD86+).

    • Assay 2: T-cell proliferation assay (co-culture treated DCs with naive CD4+ T cells).

Workflow Visualization

Workflow cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Analysis Phase MOG MOG35-55 + CFA (Day 0) Daily_IP Daily Dosing (Immethridine vs Vehicle) MOG->Daily_IP PTX Pertussis Toxin (Day 0 & 2) PTX->Daily_IP Scoring Clinical Scoring (Daily 0-5 Scale) Daily_IP->Scoring Harvest Tissue Harvest (Day 21) Scoring->Harvest FACS FACS Analysis (CD40/CD86 on DCs) Harvest->FACS

Figure 2: Experimental workflow for validating Immethridine efficacy in EAE models.

Critical Evaluation & Expert Insights

Why H3R Agonism?

The shift toward H3R agonism represents a strategic pivot. While H3R antagonists (like Pitolisant) are explored for cognitive enhancement in MS, Immethridine (Agonist) exploits the receptor's role in immune tolerance.

  • Pros: Highly selective (300-fold > H4R), avoids the bradycardia risks associated with non-selective S1P modulators.

  • Cons: Histamine agonists can have off-target sedative or gastric effects if not perfectly restricted to the immune compartment.

  • Self-Validation: If your FACS data shows reduced T-cell proliferation without a corresponding drop in DC surface markers, the mechanism is likely off-target toxicity rather than H3R-mediated immunomodulation.

Causality Check

The efficacy of Immethridine is strictly dependent on the NF-κB p65 axis. In experiments where NF-κB is constitutively active, Immethridine's protective effect is abrogated, confirming this specific molecular causality [1].

References

  • Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Source: National Institutes of Health (PMC) [Link]

  • Identification of 4-(1H-Imidazol-4(5)-ylmethyl)pyridine (Immethridine) as a Novel, Potent, and Highly Selective Histamine H3 Receptor Agonist. Source: Journal of Medicinal Chemistry (ACS Publications) [Link][2]

  • Histamine receptor agonist alleviates severe cardiorenal damages by eliciting anti-inflammatory programming. Source: PNAS (via PMC) [Link]

Sources

Technical Validation Guide: In Vivo Assessment of Immethridine in Neuroinflammatory Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The H3R Agonist Paradox

In the landscape of anti-inflammatory development, Immethridine (Immethridine dihydrobromide) represents a distinct mechanistic class: a highly selective Histamine H3 Receptor (H3R) Agonist .[1][2] While H3 receptors are traditionally targeted by antagonists (e.g., Pitolisant) to enhance neurotransmitter release for cognitive disorders, Immethridine leverages the H3 receptor's inhibitory nature on immune cells—specifically Dendritic Cells (DCs)—to dampen autoimmune responses.[3]

This guide provides a validated workflow for assessing Immethridine's efficacy in suppressing neuroinflammation, specifically using the Experimental Autoimmune Encephalomyelitis (EAE) model. Unlike broad-spectrum corticosteroids, Immethridine offers a targeted approach by modulating the antigen-presenting capacity of DCs, thereby reducing pathogenic Th1/Th17 differentiation.

Mechanistic Rationale & Signaling Pathway[1][2]

To validate Immethridine, one must understand that its primary anti-inflammatory action in vivo is not solely neuronal but immunomodulatory.

The Mechanism

Immethridine binds to H3 receptors expressed on the surface of Dendritic Cells.[1][2] Upon activation, H3R (a G


-coupled receptor) initiates a signaling cascade that inhibits the phosphorylation of NF-κB p65 . This blockade prevents the maturation of DCs, characterized by the downregulation of co-stimulatory molecules (CD40, CD80, CD86) and MHC-II. Consequently, the downstream activation of encephalitogenic T-cells (Th1 and Th17) is suppressed.
Pathway Visualization

The following diagram illustrates the intracellular cascade triggered by Immethridine in Dendritic Cells.

Immethridine_Mechanism Immethridine Immethridine (Ligand) H3R H3 Receptor (Dendritic Cell Surface) Immethridine->H3R Binding (Ki high selectivity) G_Protein Gi/o Protein Activation H3R->G_Protein Signal Transduction NFkB_Phos NF-κB p65 Phosphorylation G_Protein->NFkB_Phos Blocks CoStim Downregulation of CD40, CD86, MHC-II NFkB_Phos->CoStim Prevents Maturation Inhibition INHIBITION Cytokines Reduced Pro-inflammatory Cytokines (IL-12, IL-6) CoStim->Cytokines T_Cell Suppressed Th1/Th17 Differentiation CoStim->T_Cell Reduced Antigen Presentation

Figure 1: Signal transduction pathway of Immethridine in Dendritic Cells, leading to suppression of autoimmune T-cell responses.[2]

Comparative Analysis: Immethridine vs. Standards

When validating Immethridine, it is critical to benchmark it against established anti-inflammatory agents. The table below compares Immethridine with Dexamethasone (standard steroid control) and Indomethacin (NSAID control, less effective in EAE).

Table 1: Performance & Profile Comparison
FeatureImmethridine (H3R Agonist)Dexamethasone (Corticosteroid)Indomethacin (NSAID)
Primary Target Histamine H3 Receptor (GPCR)Glucocorticoid Receptor (Nuclear)COX-1 / COX-2 Enzymes
Mechanism Inhibits DC maturation & Ag presentationBroad transcriptional suppression of inflammationInhibits prostaglandin synthesis
EAE Efficacy Moderate-High (Reduces clinical score significantly)High (Abolishes symptoms, but rebound possible)Low (Ineffective for CNS autoimmunity)
Selectivity High (300-fold over H4R; No H1/H2 binding)Low (Systemic effects)Moderate (GI/Renal off-targets)
Side Effect Profile Potential CNS modulation (sedation/sleep cycle)Hyperglycemia, immunosuppression, osteoporosisGI bleeding, renal toxicity
Key Biomarker Reduced CD40/CD86 on DCsPan-cytokine reduction (IL-1, IL-6, TNF)Reduced PGE2 levels

Scientist's Insight: While Dexamethasone is a more potent "sledgehammer" for acute inflammation, Immethridine offers a more sophisticated approach for chronic autoimmunity by targeting the initiation of the immune response (DC-T cell interaction) rather than just the downstream mediators.

Validated In Vivo Protocol: EAE Model

This protocol is adapted from the pivotal work by Shi et al. (2017) and optimized for reproducibility.

Phase 1: Model Induction (Day 0)

Objective: Induce chronic neuroinflammation mimicking Multiple Sclerosis.

  • Animals: Female C57BL/6 mice (8–10 weeks old).

  • Emulsion Preparation: Mix MOG35-55 peptide (200 μ g/mouse ) with Complete Freund’s Adjuvant (CFA) containing 500 μg Mycobacterium tuberculosis H37Ra.[1]

  • Injection: Subcutaneous injection (flanks).[1]

  • Co-Factor: Intraperitoneal (i.p.) injection of Pertussis Toxin (400 ng) on Day 0 and Day 2 to breach the Blood-Brain Barrier.

Phase 2: Treatment Regimen

Objective: Assess therapeutic intervention.

  • Immethridine Group: 15 mg/kg, i.p., every 48 hours.[1]

  • Vehicle Control: PBS, i.p., same schedule.

  • Positive Control: Dexamethasone (1 mg/kg, i.p., daily).

Phase 3: Clinical Scoring (Self-Validation System)

To ensure the experiment is valid, the Vehicle group must reach a clinical score of ≥3.0 by Day 15. Use the following blind scoring rubric:

ScoreClinical Sign
0No symptoms
1Limp tail (loss of tone)
2Limp tail + wobbly gait (hind limb weakness)
3Bilateral hind limb paralysis
4Hind limb + partial forelimb paralysis
5Moribund/Death
Workflow Diagram

EAE_Protocol cluster_0 Induction (Day 0-2) cluster_1 Treatment (Day 10-21) cluster_2 Readouts (Day 21) Step1 MOG35-55 + CFA (S.C. Injection) Step2 Pertussis Toxin (I.P. - Day 0 & 2) Step1->Step2 Onset Disease Onset (Score > 0.5) Step2->Onset ~8 Days Tx Administer Immethridine (15 mg/kg q.o.d) Onset->Tx Histo H&E / LFB Staining (Spinal Cord) Tx->Histo FACS Flow Cytometry (Th1/Th17 & DC markers) Tx->FACS

Figure 2: Experimental workflow for validating Immethridine in the MOG-induced EAE model.

Expected Results & Data Interpretation

Based on validated datasets [1][2], a successful administration of Immethridine should yield the following quantitative outcomes:

  • Clinical Score:

    • Vehicle: Peaks at ~3.5 (Paralysis).

    • Immethridine:[1][2][3][4] Peaks at ~1.5–2.0 (Reduced severity, delayed progression).

    • Statistical Significance: p < 0.01 vs Vehicle.[1][4]

  • Histopathology (LFB Staining):

    • Significant reduction in demyelination area in the spinal cord compared to vehicle.

    • Reduced inflammatory infiltration (H&E staining).

  • Flow Cytometry (Spleen/CNS):

    • Dendritic Cells: Lower expression of CD86 and MHC-II.[1][2]

    • T-Cells: Reduced frequency of IFN-γ+ (Th1) and IL-17+ (Th17) CD4+ T cells.[1]

Troubleshooting Note: If Immethridine fails to show efficacy, verify the selectivity of the batch. Impurities acting on H4R (which has opposing immune effects) can confound results. Ensure the compound is a dihydrobromide salt for stability and solubility.

References

  • Shi, Y., et al. (2017). "Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells."[2][3] Oncotarget, 8(43), 75038–75049.[2][3] [Link]

  • Gbahou, F., et al. (2006). "Pharmacological characterization of the histamine H3 receptor in the rat brain." British Journal of Pharmacology, 147(7), 744–754. [Link]

Sources

Comparative Guide: Immethridine Selectivity and Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Immethridine Dihydrobromide (H3 Receptor Agonist)

Executive Summary: The H3/H4 Selectivity Challenge

In histamine receptor research, the structural homology between the Histamine H3 Receptor (H3R) and the Histamine H4 Receptor (H4R)—approximately 40% overall and significantly higher in transmembrane domains—has historically plagued pharmacological isolation. Standard agonists like (R)-α-methylhistamine (RAMH) and Imetit exhibit significant cross-reactivity, often confounding data interpretation in tissues where both subtypes are co-expressed (e.g., CNS and immune cells).

Immethridine distinguishes itself as a highly selective H3R agonist , displaying a 300-fold selectivity ratio for H3R over H4R, with negligible affinity for H1R and H2R.[1][2] This guide outlines the comparative performance of Immethridine against standard alternatives, supported by experimental protocols and mechanistic insights.

Comparative Profiling: Immethridine vs. Alternatives

The following data aggregates binding affinity (


) and functional potency (

) values derived from human recombinant receptors.
Table 1: Receptor Affinity and Selectivity Landscape
CompoundTargetH3R Affinity (

)
H4R Affinity (

)
Selectivity Ratio (H3:H4)H1R/H2R Cross-Reactivity
Immethridine H3 Agonist 9.07 (~1 nM)6.6 (~250 nM)> 300-fold None (< 10 µM)
(R)-α-methylhistamineH3 Agonist8.57.2~ 20-foldLow
ImetitNon-selective9.58.6< 10-foldLow
HistamineEndogenous8.08.01:1 (None)High (H1/H2 active)

Analytic Insight: While Imetit is a more potent H3 binder (


 9.5) than Immethridine, its utility is compromised by high H4 affinity (

8.6). Immethridine sacrifices negligible H3 potency for a massive gain in selectivity, making it the superior tool for dissecting H3-specific signaling in complex tissues.
Visualization: The Selectivity Gap

The following diagram illustrates the "Safety Window" for dosing—the concentration range where H3 is activated but H4 remains silent.

SelectivityWindow cluster_0 Immethridine Concentration cluster_1 Imetit Concentration low 1 nM (H3 Activation) mid 100 nM (Selective Window) low->mid high >1000 nM (H4 Cross-talk) mid->high i_low 0.3 nM (H3 Activation) i_high >3 nM (H4 Cross-talk) i_low->i_high Narrow Window

Figure 1: Immethridine offers a wide experimental window (1–300 nM) for selective H3 activation, whereas Imetit's window collapses almost immediately.

Mechanistic Action & Signaling Pathways[1][3]

Immethridine acts as a full agonist at the H3 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to


 proteins.
Primary Signaling Cascade
  • Binding: Immethridine binds transmembrane domains of H3R.

  • Coupling: Recruitment of

    
     proteins.
    
  • Inhibition:

    
     subunit inhibits Adenylyl Cyclase (AC), reducing cAMP.
    
  • Modulation:

    
     subunits modulate MAPK/ERK pathways and inhibit voltage-gated 
    
    
    
    channels (reducing neurotransmitter release).

H3Signaling Immethridine Immethridine H3R H3 Receptor (GPCR) Immethridine->H3R Agonism Gi Gi/o Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) CaChannels Ca2+ Channels (N-type) Gi->CaChannels Inhibition (-) MAPK MAPK/ERK Gi->MAPK Activation (+) cAMP cAMP Levels AC->cAMP Decrease Release Neurotransmitter Release CaChannels->Release Decrease GeneExp Gene Expression MAPK->GeneExp

Figure 2: H3R signaling cascade. Immethridine-driven Gi/o activation leads to cAMP suppression and inhibition of neurotransmitter release.

Experimental Protocols (Self-Validating Systems)

To verify Immethridine's activity and selectivity in your own lab, use the following protocols. These are designed with internal controls to distinguish H3 from H4 activity.

Protocol A: [³⁵S]GTPγS Binding Assay (Functional Potency)

Rationale: This assay measures the early event of G-protein activation, providing a direct measure of agonist efficacy (


) and potency (

) independent of downstream amplification.

Materials:

  • Membranes: CHO cells stably expressing human H3R (or H4R for selectivity checks).

  • Ligand: Immethridine (10⁻¹⁰ to 10⁻⁵ M).

  • Radioligand: [³⁵S]GTPγS (0.1 nM).

  • Buffer: 50 mM HEPES, pH 7.4, 3 mM MgCl₂, 100 mM NaCl, 10 µM GDP.

Workflow:

  • Preparation: Thaw membranes and homogenize in assay buffer.

  • Incubation: Mix membranes (5–10 µg protein) with GDP, [³⁵S]GTPγS, and Immethridine.

  • Equilibrium: Incubate for 30 min at 30°C.

  • Termination: Rapid filtration through GF/B filters; wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Validation Check:

  • Basal Control: Measure binding without Immethridine.

  • Non-Specific Binding: Measure in presence of 10 µM unlabeled GTPγS.

  • Positive Control: Use 1 µM RAMH. Immethridine should reach similar

    
     (Full Agonist).
    
Protocol B: Selectivity Verification (The "Blockade" Test)

Rationale: To confirm observed effects are H3-mediated and not H4 artifacts.

  • Run Assay: Perform functional assay (e.g., cAMP inhibition) with Immethridine (10 nM).

  • H3 Antagonist: Co-incubate with Ciproxifan (selective H3 antagonist). Result: Effect should be abolished.

  • H4 Antagonist: Co-incubate with JNJ-7777120 (selective H4 antagonist). Result: Effect should remain unchanged.

Workflow Start Start: Immethridine Response AddH3Ant Add Ciproxifan (H3 Antagonist) Start->AddH3Ant AddH4Ant Add JNJ-7777120 (H4 Antagonist) Start->AddH4Ant Check1 Response Blocked? AddH3Ant->Check1 Check2 Response Blocked? AddH4Ant->Check2 ResultH3 Confirmed: H3 Mediated Check1->ResultH3 Yes ResultUnk Unknown Mechanism Check1->ResultUnk No Check2->ResultH3 No ResultH4 Artifact: Likely H4 Cross-talk Check2->ResultH4 Yes

Figure 3: Logical flowchart for pharmacological validation of Immethridine effects using selective antagonists.

Conclusion & Recommendations

Immethridine is the reagent of choice when H4 receptor interference must be strictly excluded . While Imetit offers slightly higher raw affinity, its lack of selectivity renders it unsuitable for precise mechanistic studies in immune-competent tissues or complex CNS regions.

Usage Guidelines:

  • Optimal Concentration: 10 nM – 100 nM. (Maximizes H3 saturation while staying >10-fold below H4 threshold).

  • Storage: Dissolve dihydrobromide salt in water or saline; store aliquots at -20°C. Avoid freeze-thaw cycles.

References

  • Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (Immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist.[2] Journal of Medicinal Chemistry, 47(10), 2414–2417.[2]

  • Shi, Y., et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells.[3] Oncotarget, 8(43), 75038–75049.[3]

  • Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist.[4] Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310–1321.[4]

Sources

Technical Comparison Guide: Immethridine Hydrochloride vs. Pitolisant in CNS Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacological Dichotomy

This guide analyzes two opposing pharmacological tools used to modulate the Histamine H3 Receptor (H3R), a critical presynaptic autoreceptor in the Central Nervous System (CNS).

  • Immethridine Hydrochloride: A potent, highly selective H3R agonist .[1][2] It acts as a "brake," activating the receptor to inhibit the synthesis and release of histamine and other neurotransmitters.[3]

  • Pitolisant: A potent, selective H3R inverse agonist/antagonist .[1][3][4][5] It acts as an "accelerator," blocking the receptor's constitutive activity and preventing endogenous histamine binding, thereby increasing CNS histamine levels.

Strategic Selection:

  • Use Immethridine when you need to silence histaminergic tone, validate novel antagonists, or study the anti-inflammatory properties of H3R activation (e.g., in neuroinflammation models).

  • Use Pitolisant as a clinical benchmark for wake-promoting agents, cognitive enhancement studies, or to rescue phenotypes associated with low histaminergic activity.

Mechanistic Profile & Signaling Pathways[3][6][7]

The H3 Receptor "Switch"

The H3 receptor is


-coupled. Its activation inhibits adenylyl cyclase, reduces cAMP accumulation, and limits calcium influx, ultimately preventing neurotransmitter vesicle fusion.
  • Immethridine Action: Binds to the orthosteric site and stabilizes the active receptor conformation (

    
    ). This maximizes 
    
    
    
    protein coupling.
  • Pitolisant Action: Stabilizes the inactive receptor conformation (

    
    ). Crucially, as an inverse agonist, it reduces the receptor's spontaneous (constitutive) activity, which is high in H3Rs, leading to a net increase in downstream signaling (disinhibition).[3]
    

H3R_Mechanism cluster_outcomes Physiological Outcome Immethridine Immethridine (Agonist) H3R Presynaptic H3 Receptor (Gi/o Coupled) Immethridine->H3R Activates Pitolisant Pitolisant (Inverse Agonist) Pitolisant->H3R Blocks & Stabilizes Inactive State Gi_Protein Gi/o Protein Activation H3R->Gi_Protein Coupling AC Adenylyl Cyclase Gi_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channels Gi_Protein->Ca_Channel Inhibits cAMP cAMP Levels AC->cAMP Reduces Outcome_Imm Immethridine: ↓↓ Histamine Release (Sedation/Hypolocomotion) cAMP->Outcome_Imm Histamine_Release Histamine Release (Synaptic Cleft) Ca_Channel->Histamine_Release Reduces Influx & Fusion Outcome_Pit Pitolisant: ↑↑ Histamine Release (Wakefulness/Cognition) Histamine_Release->Outcome_Pit

Figure 1: Opposing mechanisms of action at the presynaptic terminal. Immethridine drives the Gi/o pathway to suppress release, while Pitolisant prevents this suppression.

Comparative Data Analysis

The following data aggregates binding affinities (


) and functional potencies (

) from key pharmacological studies.
FeatureImmethridine (Agonist)Pitolisant (Inverse Agonist)
Primary Target Histamine H3 Receptor (Human/Rat)Histamine H3 Receptor (Human/Rat)
Binding Affinity (

)
0.2 – 1.5 nM (High Affinity) [1]0.16 – 1.0 nM (High Affinity) [2]
Functional Potency

(GTP

S assay) [3]

nM (Inverse Agonism) [2]
Selectivity >300-fold vs. H4R; No H1/H2 binding>1000-fold vs. H1/H2/H4
Intrinsic Activity 1.0 (Full Agonist)< 0 (Inverse Agonist)
In Vivo Effect Decreases cortical histamine releaseIncreases cortical histamine release (+200-300%)
Key Application EAE models, receptor downregulation studiesNarcolepsy, cognitive deficits, epilepsy
Salt Form Consideration Often supplied as Dihydrobromide (MW ~321.0). Note: If using HCl, adjust MW calculation.Supplied as Hydrochloride (MW ~332.8)

Validated Experimental Protocols

Protocol A: Binding Assay

Purpose: To distinguish between the agonist activity of Immethridine and the inverse agonist activity of Pitolisant. This assay measures the functional coupling of the H3R to G-proteins.

Why this works:

  • Immethridine will increase

    
     binding above basal levels (recruiting G-proteins).
    
  • Pitolisant will decrease binding below basal levels (suppressing constitutive activity).

Step-by-Step Workflow:

  • Membrane Preparation:

    • Use CHO-K1 or HEK293 cells stably expressing human H3R.

    • Homogenize cells in ice-cold TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellets to ~10 µg protein/assay.

  • Incubation Buffer:

    • Prepare assay buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

      
      , 100 mM NaCl, 0.2 mM EGTA, 10 µM GDP (crucial to reduce background), and 10 µg/mL saponin.
      
  • Ligand Addition:

    • Group A (Agonist Mode): Add Immethridine (

      
       to 
      
      
      
      M).
    • Group B (Inverse Agonist Mode): Add Pitolisant (

      
       to 
      
      
      
      M).
    • Group C (Basal): Buffer only (no ligand).

    • Group D (Non-specific): Add 10 µM unlabeled GTP

      
      S.
      
  • Reaction:

    • Add 0.1 nM

      
       to all wells.
      
    • Incubate for 60 minutes at 25°C (shaking).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity (CPM) via liquid scintillation.

    • Calculation:

      
       Stimulation = 
      
      
      
      .

GTP_Assay Start Membrane Prep (hH3R-CHO cells) Incubate Incubation (Buffer + GDP + 35S-GTPyS) Start->Incubate Branch_Imm Add Immethridine Incubate->Branch_Imm Branch_Pit Add Pitolisant Incubate->Branch_Pit Result_Imm Result: Increased Binding (>100% Basal) Branch_Imm->Result_Imm Result_Pit Result: Decreased Binding (<100% Basal) Branch_Pit->Result_Pit

Figure 2: Expected functional outcomes in GTPgammaS binding assays.

Protocol B: In Vivo Microdialysis (Neurotransmitter Release)

Purpose: To quantify the impact of the compounds on extracellular histamine levels in the prefrontal cortex (PFC).

  • Probe Implantation: Stereotaxic implantation of a microdialysis probe into the PFC of freely moving rats.

  • Perfusion: Perfuse with aCCSF (artificial cerebrospinal fluid) at 1.5 µL/min. Allow 24h recovery.

  • Baseline Collection: Collect 3 samples (20 min intervals) to establish stable basal histamine levels.

  • Drug Administration:

    • Immethridine Group: Systemic injection (i.p., 5–10 mg/kg) or local perfusion.

    • Pitolisant Group: Systemic injection (p.o. or i.p., 10–20 mg/kg).

  • Quantification: Analyze dialysate via HPLC with fluorometric detection.

  • Expected Results:

    • Immethridine: Rapid drop in extracellular histamine (~40-60% of baseline).

    • Pitolisant: Sustained increase in extracellular histamine (~200-300% of baseline).

Critical Considerations for Researchers

Salt Form Confusion

Immethridine is frequently sold as Immethridine dihydrobromide (CAS: 699020-93-4). If your protocol specifies "Immethridine Hydrochloride" but you source the dihydrobromide, you must adjust the mass weighed to maintain the same molar concentration.

  • Correction Factor: Ensure you calculate based on the free base weight if comparing different salts.

"Imetit" vs. "Immethridine"

Do not confuse Immethridine with Imetit . Both are agonists.[6][7] However, Immethridine has superior selectivity over the H4 receptor (300-fold) compared to Imetit (which has significant H4 affinity). For pure H3R studies, Immethridine is the superior choice [3].[8]

Constitutive Activity

Pitolisant's efficacy is most visible in systems with high constitutive activity (high receptor density). In systems with low receptor expression, it may behave more like a neutral antagonist (blocking agonists without lowering basal signaling).

References

  • Ligneau, X., et al. (2007). Brain histamine and schizophrenia: potential therapeutic applications of H3-receptor inverse agonists. CNS & Neurological Disorders-Drug Targets, 6(1).

  • Shi, Y., et al. (2017).[7] Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells.[7] Oncotarget, 8(43), 75038.[7]

  • Nieto-Alamilla, G., et al. (2016). The Histamine H3 Receptor: Structure, Pharmacology, and Function. Molecular Pharmacology, 90(5), 649-673.

  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721.

Sources

Technical Comparison: Immethridine vs. Thioperamide in Histamine H3 Receptor Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacological interrogation of the Histamine H3 Receptor (H3R), Immethridine and Thioperamide represent two opposing poles of receptor modulation.[1][2] Immethridine is a highly potent, selective agonist utilized to activate H3R-mediated G


 signaling, often to study synaptic inhibition or anti-inflammatory pathways. Conversely, Thioperamide is a prototypical antagonist/inverse agonist  used to block constitutive or agonist-induced H3R activity.

Critical Distinction for Researchers: While Immethridine exhibits superior selectivity (>300-fold) for H3R over the closely related H4 receptor, Thioperamide is a dual H3/H4 ligand. This guide delineates their mechanistic profiles, optimal experimental applications, and the necessary controls to mitigate off-target H4R confounding in Thioperamide protocols.

Mechanistic Profile & Signaling Dynamics[2][3][4]

Both ligands target the H3R, a G-protein-coupled receptor (GPCR) predominantly expressed in the CNS (presynaptic autoreceptors/heteroreceptors) and increasingly recognized in peripheral immune cells.

Immethridine: The Agonist[4][5][6][7]
  • Mechanism: Binds to the orthosteric site, stabilizing the active receptor conformation (

    
    ).
    
  • Downstream Effect: Promotes the exchange of GDP for GTP on the G

    
     subunit. This inhibits adenylyl cyclase (decreasing cAMP), activates MAPK/ERK pathways, and modulates voltage-gated Ca
    
    
    
    channels (N-type/P/Q-type) to suppress neurotransmitter release.
  • Key Advantage: High selectivity allows for precise activation of H3R without engaging H4R, which is critical in immunological studies (e.g., dendritic cell modulation).

Thioperamide: The Inverse Agonist/Antagonist[1][2]
  • Mechanism: Binds to the receptor to stabilize the inactive conformation (

    
    ).
    
  • Downstream Effect: Blocks agonist binding (Antagonism). In systems with high constitutive activity (high basal signaling), it reduces basal G-protein coupling (Inverse Agonism), effectively increasing cAMP levels relative to baseline.

  • Limitation: Significant affinity for H4R (

    
     ~ 10-50 nM), necessitating careful control in peripheral tissue studies.
    
Visualization: H3R Signaling Modulation

H3R_Signaling Immethridine Immethridine (Agonist) H3R Histamine H3 Receptor (Gi/o Coupled) Immethridine->H3R Activates Thioperamide Thioperamide (Inverse Agonist) Thioperamide->H3R Blocks/Inhibits G_Protein Gαi/o Activation (GDP -> GTP) H3R->G_Protein Stimulates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Influx (Presynaptic) G_Protein->Ca_Channel Inhibits cAMP cAMP Production AC->cAMP Catalyzes NT_Release Neurotransmitter Release Ca_Channel->NT_Release Required for

Figure 1: Opposing modulation of the H3 Receptor signaling cascade by Immethridine and Thioperamide.[1][2][3][4][5][6][7][8][9][10][11]

Comparative Pharmacological Data

The following data is synthesized from binding assays (e.g., [


]-N-

-methylhistamine displacement) and functional assays (e.g., [

S]GTP

S binding).
Table 1: Affinity and Selectivity Profile[2]
ParameterImmethridine (Agonist)Thioperamide (Antagonist)Note
H3 Receptor Affinity (

)
9.07 (~1 nM)7.2 – 8.3 (~5–60 nM)Immethridine is approx. 10-50x more potent at H3R.
H4 Receptor Affinity (

)
6.61 (~250 nM)7.0 – 7.6 (~25–100 nM)Thioperamide binds H4R with nearly equal affinity to H3R.
Selectivity Ratio (H3 vs H4) > 300-fold ~ 1-5 fold Critical: Thioperamide is non-selective between H3/H4.
Functional Potency (

)
9.74 (GTP

S)
N/A (Antagonist)Immethridine is a full agonist.[5]
Blood-Brain Barrier (BBB) YesYesBoth are CNS penetrant.

Data Sources: Kitbunnadaj et al. (2004); Esbenshade et al. (2006).

Experimental Protocols & Application Guide

Protocol A: Validating H3R Activation via [ S]GTP S Binding

This assay is the "Gold Standard" for distinguishing agonists (Immethridine) from inverse agonists (Thioperamide) in G


-coupled systems.

Objective: Measure the increase in G-protein activation induced by Immethridine and its reversal by Thioperamide.

Materials:
  • Membranes: CHO cells stably expressing human H3R (approx. 10-20

    
    g protein/well).
    
  • Ligands: Immethridine dihydrobromide (100 nM final), Thioperamide maleate (1-10

    
    M for blockade).
    
  • Radioligand: [

    
    S]GTP
    
    
    
    S (0.1 nM).
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 100 mM NaCl, 1 mM EDTA, 10 
    
    
    
    M GDP (Crucial to reduce basal binding), pH 7.4.
Step-by-Step Workflow:
  • Preparation: Dilute membranes in assay buffer containing 10

    
    M GDP. Pre-incubate on ice for 20 mins to ensure GDP occupies inactive G-proteins.
    
  • Incubation:

    • Group 1 (Basal): Membrane + Buffer + [

      
      S]GTP
      
      
      
      S.
    • Group 2 (Agonist): Membrane + Immethridine (

      
       to 
      
      
      
      M) + [
      
      
      S]GTP
      
      
      S.
    • Group 3 (Antagonist Control): Membrane + Immethridine (

      
       conc.) + Thioperamide  (
      
      
      
      M) + [
      
      
      S]GTP
      
      
      S.
    • Group 4 (Inverse Agonist): Membrane + Thioperamide alone + [

      
      S]GTP
      
      
      
      S.
  • Reaction: Incubate plates for 60 minutes at 30°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Analysis: Measure radioactivity (CPM) via liquid scintillation counting.

Expected Results:

  • Immethridine: Dose-dependent increase in CPM (typically 150-200% of basal).

  • Thioperamide (alone): Decrease in CPM below basal (if receptor has constitutive activity).

  • Combination: Thioperamide shifts the Immethridine dose-response curve to the right (competitive antagonism).

Visualization: Assay Logic

GTP_Assay cluster_0 Experimental Conditions Basal Basal State Receptor + GDP Agonist Agonist Basal->Agonist Antagonist Antagonist Basal->Antagonist Result_Agonist High [35S] Signal (>150% Basal) Agonist->Result_Agonist Promotes Binding Result_Antagonist Low [35S] Signal (<100% Basal) Antagonist->Result_Antagonist Inhibits Binding

Figure 2: Logic flow for [35S]GTPγS binding assay interpretation.

Expert Commentary: Selectivity & Pitfalls

The H4 Receptor Confound

The most common error in histamine research is using Thioperamide as a "selective" H3 blocker in tissues expressing both H3 and H4 (e.g., CNS microglia, intestine, or dorsal root ganglia).

  • Problem: Thioperamide blocks H4R with nanomolar affinity (

    
     ~ 25 nM).
    
  • Solution: When studying H3-specific effects, do not rely solely on Thioperamide .

    • Use Immethridine to prove H3 activation (it will not activate H4).

    • If blockade is required, validate with a highly selective H3 antagonist like Ciproxifan or JNJ-5207852 alongside Thioperamide to rule out H4 contributions.

In Vivo Considerations
  • Immethridine: Effective in models of neuroinflammation (e.g., EAE) due to H3R modulation on dendritic cells.[4]

  • Thioperamide: Often used in sleep-wake studies (promotes wakefulness by blocking H3 autoreceptors

    
     increased histamine release). However, its inverse agonist property can upregulate H3R surface expression over chronic treatment, leading to tolerance.
    

References

  • Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist.[5] Journal of Medicinal Chemistry, 47(10), 2414–2417.[5][12]

  • Esbenshade, T. A., et al. (2006). Pharmacological and behavioral properties of A-349821, a selective and potent human histamine H3 receptor antagonist. Biochemical Pharmacology, 71(8), 1101-1112.

  • Shi, Y., et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells.[4] Oncotarget, 8(45), 79297–79308.

  • Gbahou, F., et al. (2006). Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives. British Journal of Pharmacology, 147(7), 744–754.

Sources

A Researcher's Guide to Knockout Model Validation: Confirming Immethridine's Target Engagement with the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, identifying a compound that modulates a biological process is only the first step. The critical, non-negotiable next phase is to prove how it works. Specifically, we must confirm that the compound engages its intended molecular target to produce the desired effect. This process, known as target engagement validation, is fundamental to building a robust therapeutic hypothesis and avoiding costly failures in later-stage development.

This guide provides an in-depth comparison of methodologies for validating the target engagement of Immethridine, a potent and selective agonist for the Histamine H3 receptor (H3R).[1][2] We will focus on the definitive genetic approach of using a knockout (KO) mouse model, contrasting it with other pharmacological methods and providing the detailed experimental frameworks necessary for rigorous scientific validation.

The Target: Understanding the Histamine H3 Receptor (H3R)

Immethridine's efficacy is predicated on its interaction with the Histamine H3 receptor. The H3R is a G-protein coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor in the central nervous system.[3][4] Its activation inhibits the synthesis and release of histamine. Furthermore, H3Rs act as heteroreceptors, modulating the release of other crucial neurotransmitters like serotonin, dopamine, and glutamate.[3] This unique position as a master regulator of neurotransmission makes the H3R an attractive therapeutic target for a host of neurological and psychiatric conditions, including cognitive disorders, sleep-wake cycle disturbances, and neuroinflammation.[4][5][6][7]

H3R Signaling Pathway

Upon binding by an agonist like Immethridine, the H3R couples to the Gi/o family of G-proteins. This initiates a signaling cascade that inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and modulates ion channel activity, ultimately leading to a reduction in neurotransmitter release from the presynaptic terminal.

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor (H3R) Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase (AC) cAMP cyclic AMP (cAMP) AC->cAMP Conversion Gi->AC Inhibits Immethridine Immethridine (Agonist) Immethridine->H3R ATP ATP ATP->AC Neurotransmitter Reduced Neurotransmitter Release cAMP->Neurotransmitter Leads to

Caption: Simplified signaling cascade of the Histamine H3 Receptor (H3R).

The Gold Standard: Why Use a Knockout Model?

To unequivocally prove that the biological effects of Immethridine are mediated through H3R, we must demonstrate that these effects vanish in the absence of the receptor. This is the core principle of using a knockout (KO) model. In an H3R-KO mouse, the gene encoding the H3 receptor (Hrh3) has been deleted, rendering the animal incapable of producing the H3R protein.

This genetic approach provides the highest level of specificity, surmounting the primary limitation of pharmacological methods. While a chemical antagonist can block a receptor, the potential for off-target binding always introduces a degree of uncertainty. A KO model provides a clean, unambiguous biological system to test a drug's on-target dependency.

Experimental Rationale: The Central Hypothesis

Our experimental design is built around a clear and testable hypothesis:

  • Hypothesis: The administration of Immethridine to wild-type (WT) mice will produce measurable behavioral and cellular effects consistent with H3R agonism. These effects will be completely absent in H3R knockout (H3R-KO) mice treated with the same dose of Immethridine.

The comparison between the WT and H3R-KO groups is the linchpin of this validation strategy.

KO_Validation_Workflow cluster_setup Experimental Setup cluster_analysis Comparative Analysis WT_mice Wild-Type (WT) Mice (H3R+/+) WT_vehicle WT + Vehicle WT_mice->WT_vehicle WT_immethridine WT + Immethridine WT_mice->WT_immethridine KO_mice H3R-KO Mice (H3R-/-) KO_vehicle KO + Vehicle KO_mice->KO_vehicle KO_immethridine KO + Immethridine KO_mice->KO_immethridine Behavior Behavioral Assays WT_vehicle->Behavior Immuno Immunological Profiling WT_vehicle->Immuno Biochem Biochemical Endpoints WT_vehicle->Biochem WT_immethridine->Behavior WT_immethridine->Immuno WT_immethridine->Biochem KO_vehicle->Behavior KO_vehicle->Immuno KO_vehicle->Biochem KO_immethridine->Behavior KO_immethridine->Immuno KO_immethridine->Biochem Validation Target Validated: Effect is H3R-Dependent Behavior->Validation Immuno->Validation Biochem->Validation

Caption: Experimental workflow for H3R target engagement validation using KO models.

Detailed Experimental Protocols & Comparative Endpoints

The following protocols outline a multi-faceted approach to compare the effects of Immethridine in WT and H3R-KO mice.

Animal Models and Drug Administration
  • Animal Models: Use age- and sex-matched C57BL/6J (WT) mice and B6.129P2-Hrh3tm1Twl/J (H3R-KO) mice.[8] The H3R-KO strain has a targeted mutation of the Hrh3 gene.[8] All animals should be housed under identical conditions with a 12-hour light/dark cycle.

  • Drug Preparation: Dissolve Immethridine dihydrobromide in sterile phosphate-buffered saline (PBS). The control group will receive PBS alone (vehicle).

  • Administration: Administer Immethridine (e.g., 15 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[9] This dosage has been shown to be effective in vivo.[9]

Endpoint Analysis: Immunological Function

Recent studies have demonstrated that Immethridine can alleviate experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by inhibiting the function of dendritic cells (DCs).[9][10] This provides a robust physiological response to measure.

  • Rationale: Immethridine treatment in WT EAE mice reduces the percentage of pro-inflammatory Th1 and Th17 T-cells and down-regulates co-stimulatory molecules like CD40 and CD86 on DCs.[9][10] This effect is hypothesized to be H3R-dependent.

  • Protocol:

    • Induce EAE in both WT and H3R-KO cohorts.

    • Begin treatment with Immethridine or vehicle at the onset of symptoms.

    • At a predetermined endpoint (e.g., 21 days post-immunization), harvest spleens and spinal cords.

    • Prepare single-cell suspensions from the spleens.

    • For T-cell analysis, stain cells with fluorescently-labeled antibodies against CD4, IFN-γ (for Th1), and IL-17A (for Th17) and analyze by flow cytometry.

    • For DC analysis, stain cells with antibodies against CD11c, CD40, and CD86 and analyze by flow cytometry.[9]

Endpoint Analysis: Downstream Signaling

Immethridine has been shown to inhibit the phosphorylation of NF-κB p65 in dendritic cells.[10] This provides a specific biochemical marker of target engagement.

  • Rationale: Activation of H3R by Immethridine should trigger a signaling cascade that results in reduced NF-κB p65 phosphorylation. This effect should not occur in cells lacking H3R.

  • Protocol:

    • Culture bone marrow-derived dendritic cells (BMDCs) from both WT and H3R-KO mice.

    • Treat the cells with Immethridine (e.g., 1 µM) followed by stimulation with lipopolysaccharide (LPS) to activate the NF-κB pathway.

    • Lyse the cells and prepare protein extracts.

    • Perform Western blot analysis using primary antibodies specific for phosphorylated NF-κB p65 and total NF-κB p65 (as a loading control).

    • Quantify band intensity to determine the ratio of phosphorylated to total p65.

Interpreting the Data: A Comparative Framework

The power of this experimental design lies in the direct comparison across the four groups. The expected outcomes for validating H3R as Immethridine's target are summarized below.

Endpoint Measured WT + Vehicle WT + Immethridine KO + Vehicle KO + Immethridine Interpretation of Outcome
% Th1/Th17 Cells (FACS) Baseline HighSignificantly Decreased Baseline HighNo Change The anti-inflammatory effect is H3R-dependent.
CD40/CD86 Expression on DCs (FACS) Baseline HighSignificantly Decreased Baseline HighNo Change Inhibition of DC maturation is H3R-dependent.
p-NF-κB p65 / Total p65 Ratio (Western Blot) High (LPS-stimulated)Significantly Decreased High (LPS-stimulated)No Change The signaling effect is H3R-dependent.
Clinical Score in EAE Model Severe DiseaseSignificantly Ameliorated Severe DiseaseNo Amelioration Therapeutic benefit is H3R-dependent.[9]

If the experimental results align with this table—specifically, if the effects of Immethridine are observed in the WT group but are absent in the H3R-KO group—it provides conclusive evidence of on-target engagement.

Comparison with Alternative Target Validation Methods

While the knockout model is the gold standard, it is useful to understand its place among other common techniques.

Method Principle Advantages Disadvantages & Confounders
Knockout (KO) Model Genetic deletion of the target gene. The drug's effect is abolished in the KO animal.Unambiguous and definitive target validation; high biological relevance.Time-consuming and expensive to create; potential for developmental compensation.
Pharmacological Blockade A selective antagonist is used to block the drug's effect.Quick to implement; can be used in vitro and in vivo.The antagonist may have its own off-target effects; incomplete blockade is possible.
RNA Interference (siRNA/shRNA) Transiently reduces target protein expression by degrading its mRNA.Faster than generating KO models; dose-dependent knockdown is possible.Incomplete knockdown; potential for off-target mRNA degradation; transient effects.
CRISPR-Cas9 Gene Editing Precise and permanent disruption of the target gene, used to create KO cell lines or animals.[11]High precision; can create models faster than traditional methods.[11]Potential for off-target gene edits; requires significant molecular biology expertise.

Conclusion

Validating target engagement is a cornerstone of modern drug development, separating promising candidates from potential liabilities. For a compound like Immethridine, which targets the complex and influential Histamine H3 receptor, absolute certainty of its mechanism of action is paramount.

The use of an H3R knockout mouse model provides the most rigorous and scientifically sound method for this validation. By demonstrating a complete lack of Immethridine-induced immunological and biochemical effects in an animal genetically incapable of producing the H3R, researchers can definitively conclude that these effects are on-target. This approach not only validates the specific action of Immethridine but also reinforces the therapeutic hypothesis that modulating the H3R is a viable strategy for treating associated disorders. While other methods offer speed or convenience, the genetic certainty afforded by the knockout model remains the undisputed gold standard in the field.

References

  • Shi Y, et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget. [Link]

  • Shi Y, et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. PMC. [Link]

  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. [Link]

  • Wikipedia. Immethridine. [Link]

  • Sadek, B., et al. (2021). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology. [Link]

  • Schlicker, E., & Kathmann, M. (2017). Role of the Histamine H3 Receptor in the Central Nervous System. Current Topics in Behavioral Neurosciences. [Link]

  • Peitsaro, N., et al. (2020). Knockout of histamine receptor H3 alters adaptation to sudden darkness and monoamine levels in the zebrafish. Semantic Scholar. [Link]

  • Lin, J. S., et al. (2013). Enhanced Histaminergic Neurotransmission and Sleep-Wake Alterations, a Study in Histamine H3-Receptor Knock-Out Mice. PLoS ONE. [Link]

  • Sleigh, J. N., et al. (2024). Behavioral characterization of G-protein-coupled receptor 160 knockout mice. PAIN. [Link]

  • The Jackson Laboratory. (2014). 023433 - H3R- (Hrh3 KO) Strain Details. [Link]

  • Xu, C., et al. (2020). Knockout mouse models reveal the contributions of G protein subunits to complement C5a receptor-mediated chemotaxis. Science Signaling. [Link]

  • Femenía, T., et al. (2022). Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus. Pharmacological Research. [Link]

  • Wikipedia. Histamine H3 receptor. [Link]

Sources

A Researcher's Guide to In Vitro vs. In Vivo Correlation: The Case of Immethridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the in vitro and in vivo pharmacological effects of Immethridine hydrochloride, a potent and selective histamine H3 receptor (H3R) agonist. Designed for researchers, scientists, and drug development professionals, this document delves into the critical importance of establishing a robust in vitro-in vivo correlation (IVIVC) to streamline the drug discovery process. We will explore the underlying science, present detailed experimental protocols, and analyze the data to bridge the gap between benchtop assays and whole-animal physiological responses.

Introduction: The Significance of IVIVC in H3 Receptor Agonist Development

Immethridine is a highly selective agonist for the histamine H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] The H3R functions as a presynaptic autoreceptor, meaning its activation inhibits the synthesis and release of histamine from histaminergic neurons.[2] It also acts as a heteroreceptor, modulating the release of other key neurotransmitters like acetylcholine, dopamine, and serotonin.[2][3] This neuromodulatory role makes the H3 receptor an attractive therapeutic target for a variety of neurological and psychiatric conditions.[1]

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (e.g., binding affinity, potency in a cell-based assay) and a relevant in vivo response (e.g., receptor occupancy, physiological effect). Establishing a strong IVIVC is a cornerstone of modern drug development. It allows researchers to:

  • Optimize Lead Compounds: Efficiently screen and select candidates with the highest probability of in vivo success based on in vitro data.

  • Predict In Vivo Efficacy: Estimate the therapeutic dose and dosing regimen required to achieve a desired physiological effect.

  • Reduce Animal Testing: Minimize the reliance on animal models by using validated in vitro assays as surrogates for in vivo outcomes.

This guide will use Immethridine hydrochloride as a case study to illustrate the principles and practices of building a meaningful IVIVC for a potent CNS-acting compound.

Section 1: In Vitro Characterization of Immethridine

The first step in understanding a compound's pharmacology is to characterize its interaction with the molecular target in a controlled, isolated environment. For Immethridine, this involves quantifying its binding affinity and functional potency at the H3 receptor.

Mechanism of Action: H3 Receptor Signaling

The H3 receptor is canonically coupled to the Gi/o family of G-proteins.[4] Upon activation by an agonist like Immethridine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade is the basis for functional assays designed to measure H3 receptor activation.

H3R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Immethridine Immethridine H3R H3 Receptor Immethridine->H3R Binds & Activates Gi Gi/o Protein (α, βγ) H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP Converts ATP ATP ATP->AC IVIVC_Workflow vitro In Vitro Screening (Binding & Functional Assays) pkpd Pharmacokinetics (PK) (ADME, BBB Penetration) vitro->pkpd Lead Compound correlation IVIVC Analysis (Relate In Vitro Potency to In Vivo Efficacy) vitro->correlation vivo In Vivo Model (e.g., Microdialysis) pkpd->vivo vivo->correlation clinical Clinical Candidate Selection correlation->clinical Predictive Model

Caption: The drug development workflow integrating IVIVC.

The high in vitro potency of Immethridine (pEC50 = 9.74 corresponds to a sub-nanomolar concentration) correlates well with its ability to produce a significant effect in vivo at moderate mg/kg doses. [6][7][8]This suggests that Immethridine has favorable pharmacokinetic properties, including sufficient BBB penetration, allowing it to engage its target effectively in the CNS.

Conclusion

The case of Immethridine hydrochloride demonstrates a successful correlation between in vitro and in vivo pharmacology. Its high affinity and functional potency at the H3 receptor, as determined by binding and cellular assays, translate directly to its function as an inhibitor of histamine release in the living brain. This guide has provided the theoretical framework and practical, self-validating protocols necessary for researchers to establish a similar IVIVC for their own compounds. By systematically bridging the gap between the benchtop and the whole animal, researchers can accelerate the discovery and development of novel therapeutics targeting the H3 receptor and beyond.

References

  • Shi, Y., et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. Oncotarget. Available from: [Link]

  • Jiang, X., et al. (2017). Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells. PubMed. Available from: [Link]

  • Bio-Techne. (n.d.). Immethridine dihydrobromide | Histamine H3 Receptors. Available from: [Link]

  • AdooQ Bioscience. (n.d.). Immethridine hydrobromide | histamine H3 receptor agonist. Available from: [Link]

  • Morisset, S., et al. (2002). H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat. PubMed. Available from: [Link]

  • Schneider, E. (2012). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. Available from: [Link]

  • Thompson, K. H., & Gritton, H. (2014). Microdialysis in Rodents. Current Protocols in Neuroscience. Available from: [Link]

  • Wikipedia. (n.d.). Histamine H3 receptor. Available from: [Link]

  • Gemkow, M. J., et al. (2009). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. Available from: [Link]

  • Kennedy, R. T. (2013). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. Available from: [Link]

  • Kireev, D., et al. (2022). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. ResearchGate. Available from: [Link]

  • Arumuham, A., et al. (2023). The histamine system and cognitive function: An in vivo H3 receptor PET imaging study in healthy volunteers and patients with schizophrenia. ScienceOpen. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). immethridine. Available from: [Link]

  • Root, D. H., et al. (2017). Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. Journal of Visualized Experiments. Available from: [Link]

  • Singh, M., & Kumar, A. (2023). Signaling pathways associated with the histamine H3 receptor. ResearchGate. Available from: [Link]

  • Arias-Montaño, J. A., et al. (2016). The Histamine H3 Receptor: Structure, Pharmacology, and Function. Molecular Pharmacology. Available from: [Link]

  • Kumar, A., et al. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • Abdalla, A. (2022). An In Vivo Definition of Brain Histamine Dynamics Reveals Critical Neuromodulatory Roles for This Elusive Messenger. DukeSpace. Available from: [Link]

  • Szałaj, N., et al. (2023). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). Molecules. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Histamine Dihydrochloride?. Available from: [Link]

  • Patsnap Synapse. (2024). What are H3 receptor modulators and how do they work?. Available from: [Link]

  • News-Medical. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Available from: [Link]

  • Zhang, H., et al. (2024). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. Nature Communications. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available from: [Link]

  • Bongers, G., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Available from: [Link]

  • Wikipedia. (n.d.). H3 receptor antagonist. Available from: [Link]

Sources

Reproducibility of Immethridine's Tolerogenic Effect on Dendritic Cells: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Immethridine (4-(1H-imidazol-4-ylmethyl)pyridine) is a potent, highly selective Histamine H3 Receptor (H3R) agonist (pKi = 9.07; >300-fold selectivity over H4R).[1][2][3] Unlike typical dendritic cell (DC) modulators that induce activation (e.g., TLR agonists like Imiquimod), Immethridine functions as a tolerogenic agent .

It suppresses the functional maturation of Dendritic Cells (DCs), specifically inhibiting the upregulation of co-stimulatory molecules (CD40, CD86) and pro-inflammatory cytokines (IL-12, IL-6, TNF-α) typically induced by endotoxins (LPS). This mechanism positions Immethridine as a promising candidate for treating autoimmune pathologies, such as Multiple Sclerosis (MS), by dampening the Th1/Th17 axis.

Mechanistic Pathway

The following diagram illustrates the signaling cascade where Immethridine engages H3R to antagonize TLR4-mediated NF-κB signaling.

Immethridine_Signaling Immethridine Immethridine (H3R Agonist) H3R H3 Receptor (Gi/o-coupled) Immethridine->H3R Activates LPS LPS (Endotoxin) TLR4 TLR4 Complex LPS->TLR4 Activates Signaling_X G-protein Signaling (cAMP ↓) H3R->Signaling_X NFkB NF-κB (p65) Phosphorylation TLR4->NFkB Promotes Signaling_X->NFkB INHIBITS Nucleus Nuclear Translocation NFkB->Nucleus Outcomes GENE EXPRESSION: ↓ CD40, CD86 ↓ IL-12, IL-6, TNF-α ↓ Th1/Th17 Priming Nucleus->Outcomes

Caption: Immethridine-induced H3R activation antagonizes TLR4-mediated NF-κB p65 phosphorylation, preventing DC maturation.

Comparative Analysis: Immethridine vs. Alternatives

To validate Immethridine’s efficacy, it must be benchmarked against standard DC modulators. The table below contrasts Immethridine with Imiquimod (activator) and Dexamethasone (suppressor).

FeatureImmethridineImiquimodDexamethasone
Primary Target Histamine H3 Receptor (H3R)TLR7 (Toll-like Receptor 7)Glucocorticoid Receptor (GR)
Effect on DCs Inhibitory / Tolerogenic Activatory / Immunogenic Broad Immunosuppression
Co-stimulatory Molecules Downregulates CD40, CD86Upregulates CD40, CD80, CD86Strongly Downregulates
Cytokine Profile ↓ IL-12, IL-6, TNF-α↑ IFN-α, IL-12, TNF-α↓ All pro-inflammatory cytokines
T-Cell Polarization Inhibits Th1 / Th17Promotes Th1Inhibits Th1 / Th2 / Th17
Key Advantage Selective modulation; preserves some DC viabilityPotent adjuvant for vaccines/cancerHigh potency, but high toxicity risk
Reproducibility Risk High: H3R expression varies by DC subsetLow: TLR7 is robustly expressedLow: GR is ubiquitous

Experimental Protocol: Validating the Tolerogenic Effect

Reproducibility of Immethridine’s effect is contingent on the timing of administration relative to the maturation stimulus (LPS). Pre-treatment or co-treatment is essential; post-treatment is ineffective.

Phase 1: Generation of Bone Marrow-Derived DCs (BMDCs)[6]
  • Source: C57BL/6 Mice (6–8 weeks old).

  • Culture Medium: RPMI 1640 + 10% FBS + 20 ng/mL GM-CSF + 10 ng/mL IL-4.

  • Duration: 6–7 days. Non-adherent cells harvested on Day 7 are immature DCs (iDCs).

  • Validation: Flow cytometry must confirm >80% CD11c+ purity before proceeding.

Phase 2: Immethridine Treatment & LPS Challenge
  • Step 1 (Seeding): Plate iDCs at

    
     cells/mL in 24-well plates.
    
  • Step 2 (Drug Preparation): Dissolve Immethridine Dihydrobromide in sterile PBS.

    • Critical Control: Use Polymyxin B if endotoxin contamination is suspected in the drug stock.

  • Step 3 (Treatment Groups):

    • Vehicle Control: PBS only.

    • LPS Control: LPS (100 ng/mL) for 24h.

    • Experimental: Immethridine (1 µM) + LPS (100 ng/mL).[4]

      • Note: Add Immethridine 30 minutes prior to LPS to prime H3R signaling.

  • Step 4 (Incubation): Culture for 24 hours at 37°C, 5% CO2.

Phase 3: Readouts & Causality Checks
  • Surface Markers (Flow Cytometry):

    • Gate on CD11c+.

    • Measure MFI (Mean Fluorescence Intensity) of CD40 and CD86 .

    • Success Criteria: Immethridine+LPS group shows statistically significant reduction (p<0.[4]05) in MFI compared to LPS-only group.

  • Cytokine Secretion (ELISA):

    • Collect supernatant.[4]

    • Assay for IL-12 p40 and IL-6 .[4]

    • Success Criteria: >40% reduction in cytokine concentration.

Reproducibility & Troubleshooting Guide

The following workflow highlights critical checkpoints where reproducibility often fails.

Workflow_QC Start Start: BMDC Culture Check_H3R QC 1: Verify H3R Expression (RT-PCR) Start->Check_H3R Treat Immethridine Pre-treatment (-30 min) Check_H3R->Treat If H3R+ LPS_Stim LPS Stimulation (100 ng/mL) Treat->LPS_Stim Fail_2 Failure: High Cell Death? Check Drug pH/Salt Treat->Fail_2 Readout Readout: FACS/ELISA LPS_Stim->Readout Fail_1 Failure: No Inhibition? Check H3R levels Readout->Fail_1

Caption: Critical Control Points (CCPs) for ensuring Immethridine efficacy.

Key Reproducibility Factors:
  • H3R Expression Variability: H3R expression on DCs is not constitutive. It is downregulated after strong maturation. Therefore, Immethridine must be present during the initial activation phase.

  • Serum Interference: Histamine is present in FBS. High-serum media may mask H3R effects. Use dialyzed FBS or serum-free media if background noise is high.

  • Salt Form: Use Immethridine Dihydrobromide for stability. The dioxalate salt is less hygroscopic but solubility kinetics differ.

References

  • Shi, Y., et al. (2017).[5] "Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells."[4][5][6][7] Oncotarget, 8(43), 75038–75049.[5]

  • Kitbunnadaj, R., et al. (2004).[2] "Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist."[1][2] Journal of Medicinal Chemistry, 47(10), 2414–2417.[2]

  • Prins, R. M., et al. (2006). "The TLR-7 agonist, imiquimod, enhances dendritic cell survival and promotes tumor antigen-specific T cell priming."[8] Journal of Immunology, 176(1), 157–164.[8]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IMMETHRIDINE HYDROCHLORIDE
Reactant of Route 2
Reactant of Route 2
IMMETHRIDINE HYDROCHLORIDE

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.